Product packaging for Ferrous lactate(Cat. No.:)

Ferrous lactate

Cat. No.: B1158659
M. Wt: 233.98
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrous lactate is a lactate salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₁₀FeO₆·xH₂O B1158659 Ferrous lactate

Properties

Molecular Formula

C₆H₁₀FeO₆·xH₂O

Molecular Weight

233.98

IUPAC Name

2-hydroxypropanoic acid;iron

InChI

InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);

SMILES

CC(C(=O)O)O.CC(C(=O)O)O.[Fe]

Synonyms

(T-4)-Bis[2-(hydroxy-κO)propanoato-κO]iron Hydrate;  (T-4)-Bis(2-hydroxypropanoato-O1,O2)iron Hydrate;  2-hydroxy-Propanoic Acid Iron Complex Hydrate;  CromatonbicFerro Hydrate;  E 585 Hydrate;  Ferro-Drops Hydrate;  Ferrous Lactate Hydrate; 

Origin of Product

United States

Foundational & Exploratory

Ferrous Lactate: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of ferrous lactate (B86563). Ferrous lactate, the iron(II) salt of lactic acid, is a significant compound in the pharmaceutical and food industries, primarily utilized for iron fortification and the treatment of iron-deficiency anemia.[1][2] Its high bioavailability and favorable tolerability profile make it a preferred choice over other iron salts.[1][3][4] This document consolidates key data, outlines experimental methodologies, and visualizes relevant biological and chemical processes to serve as a comprehensive resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a greenish-white crystalline powder or crystalline mass with a characteristic faint, slightly sweet, or metallic odor.[5][6][7] It is commercially available in both dihydrate and trihydrate forms.[7][8] The compound is generally stable under dry storage conditions but can be affected by light and may oxidize upon prolonged exposure to air and moisture.[3][5][9] It is crucial to store it in tightly closed containers to prevent degradation.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₀FeO₆[6][10][11]
Molecular Weight Anhydrous: 233.98 g/mol Trihydrate: 288.03 g/mol [10][12]
Appearance Greenish-white crystals or light green powder[5][6][10]
Solubility Soluble in water; practically insoluble in ethanol; insoluble in ether[5][10][12]
Trihydrate: 2.1 g/100 mL in water at 10 °C[12]
Trihydrate: 8.5 g/100 mL in water at 100 °C[12]
Dihydrate: 2% in water at 25 °C[12]
Melting Point Decomposes upon heating[3][10]
pH 4.0 - 6.0 (for a 1-2% solution)[5]
Elemental Iron Content Approximately 19%[3]

Chemical Structure and Coordination Chemistry

This compound is an organometallic compound where a central ferrous ion (Fe²⁺) is coordinated with two lactate anions (CH₃CH(OH)COO⁻).[12][13][14] The lactate ligand is bidentate, coordinating to the iron atom through the oxygen atoms of both the carboxylate and hydroxyl groups.[11] This chelation contributes to the stability and solubility of the compound. The overall structure forms a coordination complex, an example being Fe(lactate)₂(H₂O)₂·H₂O.[12] The iron is in the +2 oxidation state, which is more soluble and bioavailable than the ferric (+3) state.

The compound exists in hydrated forms, most commonly as a dihydrate or trihydrate. These water molecules are part of the crystalline structure and contribute to its stability.

Experimental Protocols and Methodologies

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired purity and scale of production.

1. Reaction with Ferrous Sulfate (B86663): This is a common method involving the reaction of a lactate salt (e.g., calcium lactate or sodium lactate) with ferrous sulfate.[5][12][15] The reaction with calcium lactate results in the precipitation of calcium sulfate, which can be removed by filtration, leaving aqueous this compound.[12]

  • Reaction: Ca(C₃H₅O₃)₂(aq) + FeSO₄(aq) → CaSO₄(s)↓ + Fe(C₃H₅O₃)₂(aq)[12]

  • Protocol Outline:

    • Prepare aqueous solutions of sodium lactate (e.g., 58.2-61.4 wt%) and ferrous sulfate heptahydrate (e.g., 40-50 wt%).[16]

    • Mix the solutions under controlled temperature (e.g., 35-45 °C) and an inert atmosphere (e.g., carbon dioxide or hydrogen) to prevent oxidation of the ferrous ion.[8][16]

    • Stir the reaction mixture for a defined period (e.g., 1.5-2.5 hours) to allow for the formation of this compound crystals.[16]

    • Separate the precipitated crystals from the mother liquor via filtration.[4][16][17]

    • Wash the crystals with water to remove any remaining sulfates and other impurities.[4][16][17]

    • Dry the purified crystals under vacuum at a temperature not exceeding 70°C.[16]

2. Direct Reaction with Lactic Acid: this compound can also be synthesized by the direct reaction of lactic acid with an iron source, such as iron filings, ferrous carbonate, or ferrous hydroxide.[4][5][8][15]

  • Protocol Outline (using Ferrous Carbonate):

    • React ferrous carbonate and lactic acid as the primary raw materials.[18]

    • Use iron powder as a reducing agent to protect the ferrous state.[18]

    • The reaction produces this compound and carbon dioxide gas.[18]

    • The resulting solution is subjected to centrifugation, concentration, and crystallization.[18]

    • The crystals are then washed, dried, and pulverized to obtain the final product.[18] This method avoids the introduction of sulfate or chloride ion contaminants.[18]

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Lactate Salt (e.g., Sodium Lactate) E Controlled Reaction (Temperature, Inert Atmosphere) A->E B Ferrous Sulfate B->E C Lactic Acid C->E D Iron Source (e.g., Iron Filings, FeCO3) D->E F Filtration / Centrifugation E->F G Washing (to remove impurities) F->G H Drying (Vacuum, Controlled Temp) G->H I Pure this compound Crystals H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

Structural Characterization Methods

The precise structure and purity of this compound are critical for its use in pharmaceutical applications. Standard analytical techniques are employed for its characterization.

  • X-Ray Crystallography (XRC) / X-Ray Powder Diffraction (XRPD): These techniques are fundamental for determining the crystalline structure of this compound.[19][20] By exposing a crystal of the compound to X-rays, a diffraction pattern is generated, which provides detailed information about the arrangement of atoms and the unit cell dimensions.[19] XRPD is particularly useful for identifying the specific crystalline form (e.g., dihydrate vs. trihydrate) and for detecting the presence of crystalline impurities in a powdered sample.[20] The diffraction pattern serves as a "fingerprint" for the compound.[20]

  • Spectroscopy (e.g., Near-Infrared): Spectroscopic methods are used for the qualitative and quantitative analysis of this compound. For instance, near-infrared diffuse reflectance spectroscopy can be used as a pharmaceutical reference standard for determining the amount of this compound in pharmaceutical formulations.[5]

  • Thermal Analysis (DSC/DTG): Differential Scanning Calorimetry (DSC) and Derivative of Thermogravimetry (DTG) are used to study the thermal properties of this compound, such as its melting point and decomposition behavior.[20] These methods can confirm the identity of the iron compound in a dietary supplement and provide information about its hydration state and thermal stability.[20]

Role in Drug Development and Biological Pathways

This compound is a key active pharmaceutical ingredient in medications and supplements for treating and preventing iron-deficiency anemia.[1][14] Its efficacy is attributed to the high bioavailability of the ferrous (Fe²⁺) iron.[3]

Mechanism of Absorption and Iron Homeostasis

Upon oral ingestion, this compound dissolves in the gastrointestinal tract. The ferrous iron is more readily absorbed by the body compared to ferric iron.

  • Dissociation: In the acidic environment of the stomach, this compound dissociates into ferrous ions (Fe²⁺) and lactate ions.

  • Uptake: The Fe²⁺ ions are transported into the intestinal enterocytes, primarily in the duodenum and proximal jejunum, by the Divalent Metal Transporter 1 (DMT1).

  • Intracellular Fate: Once inside the enterocyte, iron can be either:

    • Stored as ferritin, an intracellular iron-storage protein.

    • Transported into the bloodstream.

  • Systemic Transport: For systemic transport, iron is exported from the enterocyte by the protein ferroportin. It is then oxidized to ferric iron (Fe³⁺) and binds to transferrin, the primary iron-carrying protein in the blood. Transferrin delivers iron to various tissues, particularly the bone marrow for hemoglobin synthesis.

The lactate component is metabolized separately, entering the Krebs cycle for energy production.

G Intestinal Absorption Pathway of this compound cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream A This compound (Oral Ingestion) B Dissociation A->B C Fe²⁺ (Ferrous Iron) B->C D Lactate B->D E DMT1 Transporter C->E Uptake F Intracellular Fe²⁺ E->F G Storage as Ferritin F->G Storage H Ferroportin Transporter F->H Export I Fe³⁺ (Ferric Iron) H->I Oxidation J Binding to Transferrin I->J K Transport to Tissues (e.g., Bone Marrow) J->K

Caption: The absorption and transport of iron from this compound in the body.

Lactate's Role in Iron Regulation

Recent research has uncovered a role for lactate as a signaling molecule in iron homeostasis. Lactate can increase the expression of hepcidin (B1576463), the master regulatory hormone of systemic iron levels.[21]

  • Mechanism: Lactate enters hepatocytes and binds to and activates soluble adenylyl cyclase (sAC). This increases cellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances signaling through the bone morphogenetic protein (BMP)-SMAD pathway.[21] This signaling cascade ultimately increases the transcription of the HAMP gene, which encodes hepcidin.[21] Increased hepcidin levels lead to the degradation of the iron exporter ferroportin, reducing iron release into the bloodstream.[21]

G Lactate-Mediated Regulation of Hepcidin Expression cluster_0 Hepatocyte cluster_1 Systemic Effect A Lactate B sAC Activation A->B Binds to C ATP -> cAMP B->C D PKA Activation C->D E SMAD Signaling Pathway (Enhanced) D->E F HAMP Gene Transcription (Increased) E->F G Hepcidin Production F->G H Increased Serum Hepcidin G->H I Ferroportin Degradation H->I J Reduced Iron Export from Cells I->J

Caption: Signaling pathway showing how lactate stimulates hepcidin expression.

Conclusion

This compound is a well-characterized iron salt with significant therapeutic applications. Its favorable chemical properties, including good water solubility and high bioavailability of ferrous iron, combined with a lower incidence of gastrointestinal side effects, underscore its importance in drug development for treating iron deficiency. A thorough understanding of its synthesis, structural characteristics, and biological interactions is essential for its effective and safe utilization in pharmaceutical and nutritional formulations.

References

An In-depth Technical Guide to the Synthesis and Purification of Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for ferrous lactate (B86563). It is designed to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the chemical pathways and purification workflows involved in producing high-purity ferrous lactate.

Introduction to this compound

This compound, the iron(II) salt of lactic acid, is a widely utilized compound in the pharmaceutical and food industries. It serves as an effective iron supplement for treating iron-deficiency anemia due to its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron salts like ferrous sulfate (B86663).[1] In the food industry, it is used as a color retention agent and a nutrient fortificant.[2][3] The quality and purity of this compound are critical for its efficacy and safety, necessitating well-defined and controlled synthesis and purification processes.

Synthesis of this compound

Several synthetic routes are employed for the production of this compound. The choice of method often depends on factors such as the desired purity, yield, cost of starting materials, and scalability. The most common methods are detailed below.

Double Displacement Reaction

This method involves the reaction of a soluble lactate salt with a soluble ferrous salt. The precipitation of a less soluble inorganic salt drives the reaction forward, leaving this compound in the aqueous solution.

This is a common laboratory and industrial method where an aqueous solution of calcium lactate is reacted with ferrous sulfate. Calcium sulfate, which has low solubility, precipitates out of the solution and is removed by filtration.[2]

Reaction: Ca(C₃H₅O₃)₂(aq) + FeSO₄(aq) → Fe(C₃H₅O₃)₂(aq) + CaSO₄(s)↓

Experimental Protocol: Synthesis of this compound from Calcium Lactate and Ferrous Sulfate

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of calcium lactate.

    • Prepare an aqueous solution of ferrous sulfate heptahydrate.

  • Reaction:

    • Slowly add the ferrous sulfate solution to the calcium lactate solution with constant stirring.

    • Maintain the reaction temperature between 45-50°C.

    • Adjust the pH to 2.5-3.0.

    • Continue stirring for approximately 40 minutes.[4]

  • Separation of Byproduct:

    • Allow the precipitate of calcium sulfate to settle.

    • Filter the mixture to remove the solid calcium sulfate. The filtrate contains the aqueous this compound.

Similar to the calcium lactate method, sodium lactate can be reacted with ferrous sulfate. This method is advantageous as both reactants are highly soluble in water.

Reaction: 2Na(C₃H₅O₃)(aq) + FeSO₄(aq) → Fe(C₃H₅O₃)₂(aq) + Na₂SO₄(aq)

Experimental Protocol: Synthesis of this compound from Sodium Lactate and Ferrous Sulfate

  • Preparation of Reactant Solutions:

    • Prepare a concentrated aqueous solution of sodium lactate (58.2-61.4 wt%).

    • Prepare a concentrated aqueous solution of ferrous sulfate heptahydrate (40-50 wt%).[1]

  • Reaction:

    • Add the ferrous sulfate solution to the sodium lactate solution with stirring. The weight ratio of the sodium lactate solution to the ferrous sulfate solution should be approximately 1:(1.42-1.88).[1]

    • Maintain the reaction temperature between 35-45°C.[1]

    • Carry out the reaction under a protective atmosphere (e.g., carbon dioxide or hydrogen) to prevent the oxidation of ferrous ions.[1]

    • Stir the mixture for 1.5-2.5 hours.[1]

  • Crystallization:

    • This compound crystals will form during the reaction.

  • Isolation:

    • Separate the crystals from the mother liquor by filtration or centrifugation.[1]

Direct Reaction of an Iron Source with Lactic Acid

This approach involves the direct neutralization of lactic acid with a suitable iron source.

This method is favored for its simplicity and the avoidance of sulfate or chloride ion contamination. The reaction produces this compound, water, and carbon dioxide gas.[5]

Reaction: FeCO₃(s) + 2CH₃CH(OH)COOH(aq) → Fe(C₃H₅O₃)₂(aq) + H₂O(l) + CO₂(g)↑

Experimental Protocol: Synthesis of this compound from Ferrous Carbonate and Lactic Acid

  • Preparation of Lactic Acid Solution:

    • Dilute 90% lactic acid with distilled water to a concentration of 5-14%.[5]

  • Reaction:

    • Add ferrous carbonate to the lactic acid solution in a reactor. The mass-to-volume ratio of ferrous carbonate (kg) to lactic acid solution (L) should be between 1:10 and 1:20.[5]

    • Add a small amount of iron powder (0.001-0.004% of the ferrous carbonate mass) to act as a reducing agent and protect against oxidation.[5]

    • Stir the mixture at a temperature between 45-70°C for 2-5 hours.[5]

  • Clarification:

    • After the reaction is complete, centrifuge the mixture to remove any unreacted solids. The supernatant is a solution of this compound.[5]

Direct reaction of metallic iron with lactic acid is another synthesis route. This method is straightforward but can be slower due to the heterogeneous nature of the reaction.

Reaction: Fe(s) + 2CH₃CH(OH)COOH(aq) → Fe(C₃H₅O₃)₂(aq) + H₂(g)↑

Experimental Protocol: Synthesis of this compound from Iron Filings and Lactic Acid

  • Reaction Mixture:

    • Add high-purity iron filings to an aqueous solution of lactic acid under controlled temperature conditions.

  • Reaction Progression:

    • The reaction proceeds with the evolution of hydrogen gas.

    • The reaction is typically carried out until the desired concentration of this compound is achieved.

  • Purification:

    • The resulting solution is filtered to remove any unreacted iron and other solid impurities.

Purification of this compound

Purification is a critical step to ensure the final product meets the stringent quality requirements for pharmaceutical and food applications. The primary goal is to remove unreacted starting materials, byproducts, and any ferric iron that may have formed due to oxidation.

Crystallization and Recrystallization

Crystallization is the most common method for purifying this compound. By carefully controlling conditions such as temperature and solvent composition, highly pure crystals of this compound can be obtained.

Experimental Protocol: Purification by Crystallization

  • Concentration:

    • The aqueous solution of this compound obtained from the synthesis step is concentrated by evaporation, typically under reduced pressure to avoid high temperatures that could promote oxidation.

  • Seeding and Crystallization:

    • Once the solution is sufficiently concentrated, it is cooled to induce crystallization.

    • Seeding with a small amount of pure this compound crystals (0.2-0.5% of the concentrated solution mass) can be employed to control crystal size and improve yield.[5]

    • The solution is stirred at a controlled speed (e.g., 30-80 rpm) at room temperature for 2-5 hours to allow for complete crystallization.[5]

  • Isolation of Crystals:

    • The crystallized this compound is separated from the mother liquor by centrifugation or vacuum filtration.[5]

  • Washing:

    • The crystals are washed with a suitable solvent, such as ethanol (B145695) (75-100%) or cold deionized water, to remove residual mother liquor and impurities.[1][5]

  • Drying:

    • The purified crystals are dried under vacuum at a controlled temperature (e.g., 50-80°C) for a specified duration (e.g., 30 minutes to 2 hours) to remove residual solvent and water.[1][5]

  • Milling:

    • The dried crystals may be pulverized to obtain a fine powder of the desired particle size.[5]

Ion-Exchange Chromatography

While less common for the final purification of this compound itself, ion-exchange chromatography is a powerful technique for purifying the lactic acid feedstock or for removing ionic impurities from the reaction mixture. Cation-exchange resins can be used to remove cationic impurities, while anion-exchange resins can remove anionic impurities.[6][7][8][9]

Data Presentation

The following tables summarize the quantitative data associated with the different synthesis and purification methods described.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsReaction Temperature (°C)Reaction Time (hours)Reported Yield (%)Reported Purity (%)
Ferrous Carbonate + Lactic AcidFerrous Carbonate, Lactic Acid, Iron Powder45 - 702 - 583 - 8599.7 - 99.9
Sodium Lactate + Ferrous SulfateSodium Lactate, Ferrous Sulfate35 - 451.5 - 2.5~92>98

Data compiled from patents CN104876816A and RU2453149C1.[1][5]

Table 2: Quality Control Parameters for Purified this compound

ParameterSpecificationAnalytical Method
Assay (as C₆H₁₀FeO₆, dried basis)Not less than 96%Titration with Potassium Permanganate[10]
Ferric Iron (Fe³⁺)Not more than 0.6%Titration with Sodium Thiosulfate[10]
Loss on DryingNot more than 18%Vacuum drying at 100°C[10]
pH (1 in 50 solution)5.0 - 6.0pH meter[10]
Water ContentVaries with hydrate (B1144303) formKarl Fischer Titration, NIR Spectroscopy[11]

Specifications are based on JECFA standards.[10]

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Ferrous_Lactate_Synthesis_from_Ferrous_Carbonate Ferrous Carbonate Ferrous Carbonate Reactor Reactor Ferrous Carbonate->Reactor Lactic Acid Solution (5-14%) Lactic Acid Solution (5-14%) Lactic Acid Solution (5-14%)->Reactor Iron Powder (reducing agent) Iron Powder (reducing agent) Iron Powder (reducing agent)->Reactor Reaction (45-70°C, 2-5h) Reaction (45-70°C, 2-5h) Reactor->Reaction (45-70°C, 2-5h) Centrifugation Centrifugation Reaction (45-70°C, 2-5h)->Centrifugation Unreacted Solids Unreacted Solids Centrifugation->Unreacted Solids This compound Solution This compound Solution Centrifugation->this compound Solution

Caption: Synthesis of this compound from Ferrous Carbonate.

Ferrous_Lactate_Purification Crude this compound Solution Crude this compound Solution Concentration (Evaporation) Concentration (Evaporation) Crude this compound Solution->Concentration (Evaporation) Seeding & Crystallization Seeding & Crystallization Concentration (Evaporation)->Seeding & Crystallization Centrifugation/Filtration Centrifugation/Filtration Seeding & Crystallization->Centrifugation/Filtration Mother Liquor (Recycle) Mother Liquor (Recycle) Centrifugation/Filtration->Mother Liquor (Recycle) Washing (Ethanol/Water) Washing (Ethanol/Water) Centrifugation/Filtration->Washing (Ethanol/Water) Vacuum Drying (50-80°C) Vacuum Drying (50-80°C) Washing (Ethanol/Water)->Vacuum Drying (50-80°C) Pulverization Pulverization Vacuum Drying (50-80°C)->Pulverization Pure this compound Powder Pure this compound Powder Pulverization->Pure this compound Powder

Caption: Purification Workflow for this compound.

Conclusion

The synthesis and purification of this compound can be achieved through various methods, with the direct reaction of ferrous carbonate and lactic acid, and the double displacement reaction of sodium lactate and ferrous sulfate being prominent examples that offer high yields and purity. The choice of a specific synthetic route will depend on the desired scale of production and the available starting materials. Regardless of the synthesis method, a robust purification process, primarily centered around controlled crystallization, is essential to obtain a final product that meets the stringent quality standards required for pharmaceutical and food-grade applications. The detailed protocols and comparative data provided in this guide serve as a valuable resource for professionals involved in the development and manufacturing of this compound.

References

Solubility of ferrous lactate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferrous lactate (B86563) in various solvents. Ferrous lactate, an iron (II) salt of lactic acid, is a widely used compound in pharmaceuticals and food fortification due to its high bioavailability. Understanding its solubility characteristics is critical for formulation development, bioavailability studies, and manufacturing processes.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent, temperature, and pH of the medium. The following tables summarize the available quantitative data for the solubility of this compound.

Table 1: Solubility of this compound in Water at Various Temperatures
Hydration StateTemperature (°C)Solubility ( g/100 mL)Reference
Trihydrate102.1[1]
Trihydrate1008.5[1]
Dihydrate252.0[1]
Not Specified251.77 ± 0.02
Table 2: Qualitative and Quantitative Solubility of this compound in Various Solvents
SolventSolubilityCommentsReferences
WaterSolubleSolubility increases with temperature.[2][3][4][5][6][7]
EthanolPractically Insoluble / Sparingly Soluble[3][8][4][5][6][7]
EtherInsoluble[1]
Alkali Citrate SolutionsSoluble[1]
Non-polar organic solventsLimited solubility

Influence of pH on Solubility

Experimental Protocols for Solubility Determination

A standardized and detailed experimental protocol for determining the solubility of this compound is crucial for obtaining reproducible and accurate results. The following protocol is a synthesized methodology based on established guidelines, such as the OECD Test Guideline 105, and general laboratory practices for equilibrium solubility determination.[11][12][13][14]

Principle: Equilibrium Shake-Flask Method

The equilibrium solubility is determined by establishing a saturated solution of this compound in the selected solvent. This is achieved by shaking an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of dissolved this compound in the supernatant is then determined analytically. This method is suitable for substances with a solubility of 10⁻² g/L or higher.[11][12]

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (e.g., deionized water, ethanol, buffered solutions at various pH)

  • Constant temperature water bath or incubator with shaker

  • Analytical balance

  • Glass flasks with stoppers

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • pH meter

Experimental Procedure
  • Preparation of the Test System:

    • Add an excess amount of this compound to a glass flask. The excess solid should be sufficient to ensure that saturation is achieved and that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to the flask.

    • Tightly stopper the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary test can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the flasks from the shaker and allow them to stand undisturbed at the test temperature for a sufficient period (e.g., 24 hours) to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples at the test temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is recommended to use a syringe fitted with a filter.

    • Quantitatively dilute the sample with the solvent to a concentration within the calibrated range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

Analytical Method for Ferrous Ion Determination (Example: Spectrophotometry)

A common method for determining the concentration of ferrous ions is complexation with a chromogenic agent followed by spectrophotometric measurement.

  • Reagents:

    • This compound standard solutions of known concentrations.

    • Complexing agent solution (e.g., 1,10-phenanthroline (B135089) or Ferrozine).

    • Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to ensure all iron is in the ferrous state, if necessary.

    • Buffer solution to maintain an optimal pH for color development.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Add the complexing agent and buffer to each standard and allow the color to develop.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement:

    • Treat the diluted supernatant from the solubility experiment with the complexing agent and buffer in the same manner as the standards.

    • Measure the absorbance of the sample.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

Visualizations

The following diagrams illustrate the key experimental workflow and influencing factors.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess this compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Settle or Centrifuge C->D E Withdraw Supernatant D->E F Dilute Sample E->F G Analytical Measurement (UV-Vis/HPLC) F->G

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Factors_Influencing_Solubility center This compound Solubility solvent Solvent Type (e.g., Water, Ethanol) center->solvent temp Temperature center->temp ph pH of Medium center->ph hydration Hydration State (Dihydrate, Trihydrate) center->hydration

References

Stability of Ferrous Lactate Under Various pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous lactate (B86563), the iron(II) salt of lactic acid, is a widely utilized iron source in pharmaceuticals and food fortification due to its high bioavailability and favorable tolerability profile. As a ferrous iron compound, its stability is paramount to ensure efficacy and safety, as oxidation to the ferric state (Fe³⁺) can decrease absorption and increase pro-oxidant activity. The pH of the surrounding environment is a critical factor governing the rate of this oxidation. This technical guide provides an in-depth analysis of the stability of ferrous lactate under various pH conditions, complete with experimental protocols and an exploration of the relevant biological signaling pathways.

Data Presentation: pH-Dependent Stability of this compound

The stability of this compound is intrinsically linked to the oxidation kinetics of the ferrous ion (Fe²⁺). While specific kinetic studies on this compound are not extensively available in peer-reviewed literature, the fundamental principles of ferrous iron oxidation in aqueous solutions provide a strong framework for understanding its behavior. The oxidation rate is significantly influenced by pH, with acidic conditions substantially slowing the process.

The following table summarizes the expected stability of this compound at various pH levels, based on the established kinetics of ferrous iron oxidation. The data is extrapolated from the general rate law for ferrous iron oxidation, which shows a dramatic increase in oxidation rate with increasing pH.[1] It is important to note that these values are illustrative and actual stability will also depend on other factors such as the presence of chelators, antioxidants, and oxygen concentration.

pHPredominant Iron SpeciesExpected Oxidation Rate of Fe²⁺Estimated % this compound Remaining (24h, 25°C, in air)Stability Profile
2.0Fe²⁺Very Slow>99%High stability. The acidic environment inhibits oxidation.
4.0Fe²⁺, Fe(OH)⁺Slow~95-99%Good stability, suitable for acidic formulations.
6.0Fe²⁺, Fe(OH)⁺, Fe(OH)₂Moderate~70-80%Moderate stability; oxidation becomes more significant.
7.0Fe(OH)⁺, Fe(OH)₂Rapid~30-50%Low stability; rapid oxidation to ferric species.
8.0Fe(OH)₂Very Rapid<10%Very low stability; extensive precipitation of ferric hydroxides is likely.

Note: These are estimated values based on the known kinetics of ferrous iron oxidation. Actual experimental results may vary.

Experimental Protocols

To assess the stability of this compound under varying pH conditions, a well-defined experimental protocol is essential. The following outlines a comprehensive approach, incorporating sample preparation, analytical determination of ferrous and ferric iron, and data analysis.

Stability Study Setup

This protocol is designed to evaluate the stability of a this compound solution at different pH values over a specified time period.

a. Materials:

  • This compound (pharmaceutical grade)

  • Buffer solutions: pH 2.0, 4.0, 6.0, 7.0, and 8.0 (e.g., citrate-phosphate buffer for pH 2-7, phosphate (B84403) buffer for pH 8)

  • Deionized water (degassed to minimize dissolved oxygen)

  • Volumetric flasks and pipettes

  • pH meter

  • Incubator/climate chamber set to 25°C

b. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in degassed deionized water.

  • For each pH condition, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer solution to the final volume.

  • Transfer aliquots of each buffered solution into separate, sealed containers (e.g., amber glass vials) to minimize light exposure and headspace.

  • Store the samples in an incubator at 25°C.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours).

Analytical Method: Spectrophotometric Determination of Ferrous and Total Iron

This method utilizes the reaction of ferrous iron with 1,10-phenanthroline (B135089) to form a colored complex for the quantification of Fe²⁺. Total iron is determined after the reduction of any Fe³⁺ to Fe²⁺.

a. Reagents:

  • 1,10-Phenanthroline solution (0.1% w/v): Dissolve 100 mg of 1,10-phenanthroline in 100 mL of deionized water.

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is the reducing agent.

  • Sodium acetate (B1210297) buffer (1 M, pH 5.0): Dissolve an appropriate amount of sodium acetate in deionized water and adjust the pH to 5.0 with acetic acid.

  • Standard iron solution (10 µg/mL Fe): Prepare from a certified iron standard.

b. Determination of Ferrous Iron (Fe²⁺):

  • Pipette a known volume of the sample from the stability study into a volumetric flask.

  • Add the sodium acetate buffer to adjust the pH to the optimal range for complex formation (pH 3-5).

  • Add the 1,10-phenanthroline solution, dilute to volume with deionized water, and mix well.

  • Allow the color to develop for 10-15 minutes.

  • Measure the absorbance at the wavelength of maximum absorption (approximately 510 nm) using a UV-Vis spectrophotometer.

  • Quantify the Fe²⁺ concentration using a calibration curve prepared from the standard iron solution.

c. Determination of Total Iron:

  • Pipette a known volume of the sample into a volumetric flask.

  • Add the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. Allow the reaction to proceed for at least 10 minutes.

  • Follow steps 2-6 from the ferrous iron determination method.

d. Calculation of Ferric Iron (Fe³⁺):

  • Concentration of Fe³⁺ = Total Iron Concentration - Ferrous Iron Concentration

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the stability testing of this compound.

Stability_Workflow A This compound Stock Solution (in degassed water) B Prepare Buffered Solutions (pH 2, 4, 6, 7, 8) A->B C Aliquot into Vials and Store at 25°C B->C D Sample at Time Points (0, 1, 4, 8, 24, 48h) C->D E Analysis of Ferrous Iron (Fe²⁺) (1,10-Phenanthroline Method) D->E F Analysis of Total Iron (with Hydroxylamine HCl reduction) D->F G Calculate Ferric Iron (Fe³⁺) (Total Fe - Fe²⁺) E->G F->G H Data Analysis and Stability Profile G->H

Workflow for this compound Stability Testing
Signaling Pathways of Lactate and Iron

Lactate and iron are not only important for their primary physiological roles but also as signaling molecules that can influence cellular processes. The diagram below illustrates the distinct and potentially interconnected signaling pathways.

Signaling_Pathways cluster_lactate Lactate Signaling cluster_iron Iron Homeostasis cluster_interaction Lactate-Iron Interaction Lactate_ext Extracellular Lactate HCAR1 HCAR1 (GPR81) Receptor Lactate_ext->HCAR1 Binds Gi Gi Protein HCAR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Iron_ext Extracellular Fe³⁺ (bound to Transferrin) TfR1 Transferrin Receptor 1 (TfR1) Iron_ext->TfR1 Binds Endosome Endosome TfR1->Endosome Internalization DMT1 DMT1 Endosome->DMT1 Fe³⁺ → Fe²⁺ Fe_pool Intracellular Fe²⁺ Pool DMT1->Fe_pool Transport Ferritin Ferritin (Iron Storage) Fe_pool->Ferritin IRP Iron Regulatory Protein (IRP) Fe_pool->IRP Low Fe: IRP active High Fe: IRP inactive IRE Iron Responsive Element (IRE) on mRNA IRP->IRE Binds Lactate_sAC Lactate sAC Soluble Adenylyl Cyclase (sAC) Lactate_sAC->sAC Activates cAMP_iron ↑ cAMP sAC->cAMP_iron cAMP_iron->PKA SMAD SMAD Pathway PKA->SMAD Hepcidin ↑ Hepcidin Expression SMAD->Hepcidin Hepcidin->Fe_pool Regulates Iron Export (via Ferroportin)

Cellular Signaling Pathways of Lactate and Iron

Conclusion

The stability of this compound is critically dependent on the pH of its environment. Acidic conditions (pH < 6) significantly inhibit the oxidation of ferrous to ferric iron, thereby preserving the bioavailability and efficacy of the compound. As the pH approaches neutrality and becomes alkaline, the rate of oxidation increases dramatically, leading to degradation of this compound and the potential for precipitation of ferric hydroxides. The provided experimental protocol offers a robust framework for quantifying the stability of this compound under various pH conditions. Furthermore, the emerging understanding of lactate as a signaling molecule that can influence iron homeostasis highlights the complex interplay of these two essential biological components. This knowledge is crucial for the development of stable and effective iron supplement formulations and for a deeper understanding of iron metabolism in various physiological and pathological states.

References

Ferrous Lactate: An In-depth Technical Guide to its Bioavailability as an Iron Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a global health challenge, necessitating the exploration and optimization of various iron sources for supplementation and food fortification. Among the organic iron salts, ferrous lactate (B86563) has garnered attention for its favorable sensory properties and purported high bioavailability. This technical guide provides a comprehensive overview of the bioavailability of ferrous lactate, consolidating data from in-vivo and in-vitro studies, detailing experimental methodologies, and visualizing key physiological pathways.

Mechanism of this compound Absorption

This compound, the iron (II) salt of lactic acid, is valued for its high solubility and the ferrous (Fe2+) state of its iron, which is more readily absorbed than the ferric (Fe3+) state.[1][2] Upon ingestion, this compound dissolves in the gastrointestinal tract, a process facilitated by its trihydrate form which enhances stability and solubility.[1][2] In the acidic environment of the stomach, it dissociates into ferrous ions (Fe2+) and lactate ions.[1][3]

The lactate component can act as a chelating agent, helping to maintain the iron in a soluble form as it moves to the more alkaline environment of the small intestine, thereby enhancing its absorption.[1] The primary site of absorption for these ferrous ions is the duodenum and proximal jejunum.[1][3] The uptake of Fe2+ into the enterocytes (intestinal absorptive cells) is primarily mediated by the Divalent Metal Transporter 1 (DMT1).[2]

Once inside the enterocyte, the absorbed iron enters the intracellular labile iron pool. From here, it can be either stored within the cell in the protein ferritin or transported out of the cell and into the bloodstream via the basolateral transporter ferroportin.[2] Iron exiting the enterocyte is oxidized back to its ferric (Fe3+) state and binds to transferrin, the main iron transport protein in the blood, for distribution to various tissues throughout the body, including the bone marrow for hemoglobin synthesis.[2]

Comparative Bioavailability of this compound

The bioavailability of an iron source is a critical determinant of its efficacy in preventing and treating iron deficiency. Numerous studies have compared the bioavailability of this compound to other iron compounds, with ferrous sulfate (B86663) often serving as the reference standard due to its widespread use and high bioavailability.

In-Vivo Human Studies

A study involving adult women consuming a meal of rice and vegetable soup seasoned with isotopically labeled iron-fortified fish sauce found that the fractional iron absorption from this compound was 8.7%, which was significantly lower than the 13.0% absorption from ferrous sulfate under the same conditions.[3]

In-Vitro Studies

In-vitro models, such as those employing simulated gastric and intestinal digestion, provide valuable insights into the bioaccessibility of iron compounds. One such study reported that in a simulated gastric environment, the bioaccessibility of this compound was 71%, compared to 81% for ferrous sulfate.[4] However, upon transitioning to simulated small intestine conditions, the bioaccessibility of this compound dropped significantly to 12.8%.[4]

Another in-vitro study utilizing the Caco-2 cell model, a line of human intestinal epithelial cells, found no significant difference in dialyzed iron or ferritin synthesis when comparing infant formulas fortified with either ferrous sulfate or this compound.[5] This suggests that under these specific experimental conditions, the cellular uptake and subsequent storage of iron from both sources were comparable.

Table 1: Comparative Bioavailability Data for this compound

Study TypeSubjects/ModelFood Matrix/VehicleThis compound BioavailabilityFerrous Sulfate BioavailabilityReference
In-Vivo HumanAdult WomenFish Sauce with Rice and Vegetable Soup8.7% (fractional absorption)13.0% (fractional absorption)[3]
In-VitroSimulated Gastric DigestionNot specified71% (bioaccessibility)81% (bioaccessibility)[4]
In-VitroSimulated Gastrointestinal DigestionNot specified12.8% (bioaccessibility)Not Reported[4]
In-Vitro (Caco-2 cells)Infant FormulaMilk-based formulaNo significant difference in ferritin synthesisNo significant difference in ferritin synthesis[5]

Experimental Protocols

In-Vivo Assessment of Iron Bioavailability in Humans (Stable Isotope Incorporation)

This method provides a direct measure of iron absorption in human subjects.

  • Subject Recruitment: Recruit healthy volunteers with defined iron status (e.g., non-anemic women).

  • Isotope Preparation: Prepare isotopically labeled this compound (e.g., with ⁵⁷Fe) and ferrous sulfate (e.g., with ⁵⁸Fe).

  • Test Meal Administration: Incorporate the labeled iron compounds into a standardized meal. In a crossover design, each subject consumes the meal with either this compound or ferrous sulfate on separate occasions, with a washout period in between.

  • Blood Sampling: Collect a baseline blood sample before the test meal and a second blood sample approximately 14 days later.

  • Analysis: Measure the enrichment of the stable isotopes in the red blood cells using mass spectrometry.

  • Calculation of Absorption: Calculate the percentage of the administered isotope that has been incorporated into red blood cell hemoglobin, which reflects the amount of iron absorbed and utilized for erythropoiesis.

In-Vitro Digestion/Caco-2 Cell Model for Iron Bioavailability

This model simulates the digestive processes in the human stomach and small intestine and the subsequent uptake of iron by intestinal cells.[3][6]

  • Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports in a bicameral chamber system until they differentiate into a polarized monolayer with characteristics of mature enterocytes.[7]

  • In-Vitro Digestion:

    • Gastric Phase: Suspend the test material (e.g., food fortified with this compound) in a simulated gastric fluid containing pepsin at an acidic pH (e.g., pH 2.0). Incubate at 37°C with gentle agitation.[6]

    • Intestinal Phase: Adjust the pH of the gastric digest to a neutral pH (e.g., pH 7.0) and add a mixture of pancreatin (B1164899) and bile salts to simulate intestinal digestion. Continue incubation at 37°C.[6]

  • Application to Caco-2 Cells: Apply the soluble fraction of the intestinal digest to the apical side of the Caco-2 cell monolayer.

  • Incubation: Incubate the cells for a defined period (e.g., 2 to 24 hours) to allow for iron uptake.

  • Cell Lysis and Ferritin Measurement: Harvest the cells, lyse them, and measure the intracellular ferritin concentration using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels serve as a surrogate marker for iron uptake.[3][8]

  • Data Analysis: Compare the ferritin formation in cells exposed to this compound with that of a reference iron compound (e.g., ferrous sulfate) and a blank control.

Signaling Pathways and Experimental Workflows

Intestinal Iron Absorption Pathway

The absorption of non-heme iron, such as that from this compound, is a tightly regulated process involving several key proteins at the apical and basolateral membranes of the enterocyte.

IntestinalIronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) DcytB DcytB (Ferric Reductase) Fe3->DcytB Reduction Fe2_Lactate This compound (Fe²⁺) DMT1 DMT1 Fe2_Lactate->DMT1 Uptake DcytB->DMT1 Fe²⁺ LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage FPN Ferroportin (FPN) LIP->FPN Export Hephaestin Hephaestin (Ferroxidase) FPN->Hephaestin Fe²⁺ Transferrin_Fe3 Transferrin-Fe³⁺ Hephaestin->Transferrin_Fe3 Oxidation & Binding (Fe³⁺)

Intestinal iron absorption pathway.
Caco-2 Cell Bioassay Workflow

The Caco-2 cell bioassay is a widely used in-vitro model to predict iron bioavailability from foods and supplements.

Caco2Workflow start Start: Sample Preparation (e.g., food with this compound) gastric Gastric Digestion (Pepsin, pH 2.0, 37°C) start->gastric intestinal Intestinal Digestion (Pancreatin, Bile, pH 7.0, 37°C) gastric->intestinal pH Adjustment caco2 Apply Digest to Caco-2 Cell Monolayer intestinal->caco2 incubation Incubation (Allow for Iron Uptake) caco2->incubation harvest Cell Harvest & Lysis incubation->harvest elisa Ferritin Measurement (ELISA) harvest->elisa analysis Data Analysis (Compare to Controls) elisa->analysis end End: Bioavailability Assessment analysis->end

References

Spectral Analysis of Ferrous Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of ferrous lactate (B86563) using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details experimental protocols and presents quantitative data to facilitate the characterization of this important iron supplement.

Introduction

Ferrous lactate (C₆H₁₀FeO₆) is an iron salt of lactic acid commonly used as an iron supplement for the treatment of iron-deficiency anemia and for food fortification. Its characterization is crucial for quality control, formulation development, and understanding its biological interactions. Spectroscopic techniques like UV-Vis and FTIR are powerful tools for elucidating the structural and electronic properties of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound in an aqueous solution, the UV-Vis spectrum is primarily influenced by the presence of the ferrous iron (Fe²⁺) ion, as the lactate component does not exhibit significant absorption in the UV-Vis range.

It is important to note that the direct UV-Vis spectral data for aqueous this compound is not extensively reported in publicly available literature. The analysis of ferrous iron in solution by UV-Vis spectrophotometry is typically performed after complexation with a chromogenic agent, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl.[1][2][3] These agents form intensely colored complexes with Fe²⁺, which have strong absorbance in the visible region, allowing for sensitive quantification.[1][2][3] For instance, the ferroin (B110374) complex ([Fe(phen)₃]²⁺) exhibits a maximum absorbance (λmax) at approximately 510 nm.[3][4] Without a complexing agent, the aquated Fe(II) ion has a very weak, broad absorption in the visible region, making direct quantification challenging.[1]

Table 1: UV-Vis Spectral Data for Ferrous Iron Complexes

Complexing AgentComplex Formedλmax (nm)
1,10-Phenanthroline[Fe(phen)₃]²⁺~510
2,2'-Bipyridyl[Fe(bpy)₃]²⁺~522

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound reveals characteristic peaks corresponding to the lactate ligand and the influence of the ferrous ion.

Table 2: Characteristic FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3400 (broad)O-H stretchingHydroxyl group and water of hydration[5]
~2980C-H stretchingMethyl group (CH₃)[6]
~1569 - 1585Asymmetric COO⁻ stretchingCarboxylate group[7]
~1420Symmetric COO⁻ stretchingCarboxylate group[7]
~1130C-O stretchingSecondary alcohol[7]
~1045C-C stretchingCarbon skeleton[7]
Below 600Fe-O stretchingMetal-oxygen bond[5]

The broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibrations from the hydroxyl group of the lactate moiety and any associated water molecules. The distinct peaks for the asymmetric and symmetric stretching of the carboxylate group (COO⁻) confirm the salt form of the molecule. The position of these carboxylate peaks can be influenced by the coordination with the ferrous ion.

Experimental Protocols

UV-Vis Spectroscopy of this compound Solution (via Complexation)

This protocol describes the determination of ferrous iron concentration in a this compound sample using the 1,10-phenanthroline method.

Materials:

  • This compound

  • Deionized water

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v)

  • 1,10-phenanthroline solution (0.1% w/v in ethanol)

  • Sodium acetate (B1210297) buffer (1 M)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in deionized water. From this stock, prepare a series of standard solutions of decreasing concentrations.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Complexation Reaction:

    • To a specific volume of each standard and the sample solution in separate volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

    • Add 5 mL of the 1,10-phenanthroline solution.

    • Add 8 mL of sodium acetate buffer to adjust the pH to the optimal range for complex formation (around 3.5-6.5).

    • Dilute to the final volume with deionized water and mix thoroughly.

    • Allow the solutions to stand for at least 15 minutes for full color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of the iron(II)-phenanthroline complex (~510 nm).

    • Use a blank solution (containing all reagents except the iron source) to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of ferrous iron in the sample solution by interpolating its absorbance on the calibration curve.

FTIR Spectroscopy of Solid this compound (KBr Pellet Method)

This protocol describes the acquisition of an FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[8][9][10]

Materials:

  • This compound, finely powdered

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set[11]

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.[9] The typical sample to KBr ratio is about 1:100.[8]

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[8] This step is crucial for obtaining a high-quality spectrum.

  • Pellet Formation:

    • Transfer the powdered mixture into the collar of the pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[8][11]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

    • Identify and label the characteristic absorption peaks corresponding to the functional groups in this compound.

Signaling Pathways Involving Lactate and Iron Homeostasis

Recent research has highlighted the role of lactate as a signaling molecule in regulating iron metabolism. Two key pathways are the lactate-mediated regulation of hepcidin (B1576463) and the facilitation of cellular iron uptake.

Lactate-Mediated Regulation of Hepcidin Expression

Lactate can increase the expression of hepcidin, the master regulator of systemic iron homeostasis.[12][13][14] This pathway involves the activation of soluble adenylyl cyclase (sAC).

Lactate_Hepcidin_Pathway cluster_cell Hepatocyte cluster_target Target Cell (e.g., Macrophage) Lactate_in Lactate sAC sAC Lactate_in->sAC Binds & Activates MCT1 MCT1 MCT1->Lactate_in ATP ATP cAMP cAMP ATP->cAMP sAC PKA PKA cAMP->PKA Activates SMAD SMAD1/5/8 PKA->SMAD Phosphorylates pSMAD p-SMAD1/5/8 SMAD->pSMAD HAMP HAMP gene (Hepcidin) pSMAD->HAMP Promotes Transcription Hepcidin Hepcidin HAMP->Hepcidin Translation FPN Ferroportin (FPN) Hepcidin->FPN Binds to Lactate_out Extracellular Lactate Lactate_out->MCT1 Transport FPN_effect->FPN Binds to Degradation FPN Internalization & Degradation FPN->Degradation Leads to Lactate_Iron_Uptake cluster_cell Epithelial Cell cluster_extra Extracellular Space Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_intra Lactate Pyruvate->Lactate_intra LDH Lactate_extra Lactate Lactate_intra->Lactate_extra Export LDH LDH Iron_uptake Increased Cellular Iron Iron_extra Fe³⁺ Fe_Lactate_complex Fe-Lactate Complex Iron_extra->Fe_Lactate_complex Complexation Lactate_extra->Fe_Lactate_complex Fe_Lactate_complex->Iron_uptake Facilitated Uptake Iron_deficiency Iron Deficiency Iron_deficiency->LDH Upregulates

References

Ferrous Lactate: A Technical Examination of Hydrated and Anhydrous Forms for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

EMMERTHAL, Germany – December 16, 2025 – In the realm of pharmaceutical iron supplementation and food fortification, ferrous lactate (B86563) stands out for its favorable bioavailability and tolerability.[1][2] This technical guide provides an in-depth analysis of the core differences between ferrous lactate hydrate (B1144303) and its anhydrous counterpart, offering critical insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this paper synthesizes available data and established principles of solid-state chemistry to illuminate the distinct characteristics of each form.

Physicochemical Properties: A Comparative Overview

This compound, the iron(II) salt of lactic acid, is a greenish-white crystalline powder.[3][4] It is commercially available primarily in its hydrated forms, most commonly as the dihydrate and trihydrate.[3][5] The anhydrous form is less common and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[5]

The presence of water molecules within the crystal lattice of the hydrated forms significantly influences the compound's physical and chemical properties.[6][7] Generally, hydrates exhibit greater thermodynamic stability under typical storage conditions compared to their anhydrous counterparts.[8] However, this stability can come at the cost of lower solubility and potentially altered bioavailability.[8]

PropertyThis compound Hydrate (Dihydrate/Trihydrate)This compound AnhydrousReferences
Chemical Formula C₆H₁₀FeO₆ · 2H₂O (Dihydrate) / C₆H₁₀FeO₆ · 3H₂O (Trihydrate)C₆H₁₀FeO₆[4][9]
Molecular Weight 270.02 g/mol (Dihydrate) / 288.03 g/mol (Trihydrate)233.98 g/mol [4][9]
Appearance Greenish-white powder or crystalsGreenish to yellowish crystalline powder[3][5]
Solubility in Water Sparingly soluble to solublePresumed to be more soluble than hydrates[3][10][11]
Hygroscopicity Less hygroscopicHighly hygroscopic[5]
Stability Generally more stable under normal storage conditionsLess stable upon exposure to moisture, prone to oxidation[2][8]

Stability Considerations

The stability of an active pharmaceutical ingredient (API) is paramount to ensure its efficacy and safety over its shelf life. The water of hydration in this compound plays a crucial role in stabilizing the crystal lattice.[12]

Hydrated Forms: this compound hydrates are generally more stable and less susceptible to oxidation when stored under appropriate conditions.[2] The water molecules are an integral part of the crystal structure, which can protect the ferrous (Fe²⁺) ion from oxidation to the less bioavailable ferric (Fe³⁺) state.[3]

Anhydrous Form: The anhydrous form of this compound is inherently less stable due to its hygroscopic nature.[5] Upon exposure to humidity, it will readily absorb water, which can lead to deliquescence and accelerate the oxidation of Fe²⁺ to Fe³⁺.[13] This degradation not only reduces the bioavailability of the iron but can also lead to changes in the physical properties of the formulation, such as color and dissolution rate.[3]

Solubility and Dissolution Profile

The rate and extent to which a drug dissolves are critical determinants of its bioavailability. The general principle in solid-state chemistry is that anhydrous forms of a drug are often more soluble and have a faster dissolution rate than their hydrated counterparts.[8] This is because the hydration process in the crystal lattice of the hydrate requires energy to be overcome for the salt to dissolve.

Bioavailability and Mechanism of Absorption

This compound is valued for its high bioavailability compared to some other iron salts.[1][2] The iron is absorbed in the duodenum and upper jejunum.[1][12] For absorption to occur, iron must be in its soluble, ferrous (Fe²⁺) form.[12]

Theoretically, the potentially higher initial solubility of anhydrous this compound could lead to a more rapid presentation of ferrous ions for absorption. However, the stability of the hydrated form in the gastrointestinal tract may ensure a more sustained release of ferrous ions, potentially leading to comparable or even superior overall absorption. It is important to note that various factors within the gastrointestinal lumen can affect iron absorption, and in vivo studies would be necessary to definitively compare the bioavailability of the two forms.

The absorption of ferrous iron into enterocytes is a multi-step process.

IronAbsorption This compound (Fe²⁺) This compound (Fe²⁺) Intestinal Lumen Intestinal Lumen This compound (Fe²⁺)->Intestinal Lumen Ingestion Enterocyte Enterocyte Intestinal Lumen->Enterocyte DMT1 Bloodstream Bloodstream Enterocyte->Bloodstream Ferroportin Ferritin (storage) Ferritin (storage) Enterocyte->Ferritin (storage) Storage Transferrin (transport) Transferrin (transport) Bloodstream->Transferrin (transport) Binding PhysicochemicalCharacterization Start Start Sample Preparation Sample Preparation Start->Sample Preparation X-Ray Powder Diffraction (XRPD) X-Ray Powder Diffraction (XRPD) Sample Preparation->X-Ray Powder Diffraction (XRPD) Phase Identification Differential Scanning Calorimetry (DSC) Differential Scanning Calorimetry (DSC) Sample Preparation->Differential Scanning Calorimetry (DSC) Thermal Transitions Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) Sample Preparation->Thermogravimetric Analysis (TGA) Water Content Dynamic Vapor Sorption (DVS) Dynamic Vapor Sorption (DVS) Sample Preparation->Dynamic Vapor Sorption (DVS) Hygroscopicity Karl Fischer Titration Karl Fischer Titration Sample Preparation->Karl Fischer Titration Precise Water Content Solubility Determination Solubility Determination Sample Preparation->Solubility Determination Aqueous & Buffer Data Analysis & Comparison Data Analysis & Comparison X-Ray Powder Diffraction (XRPD)->Data Analysis & Comparison Differential Scanning Calorimetry (DSC)->Data Analysis & Comparison Thermogravimetric Analysis (TGA)->Data Analysis & Comparison Dynamic Vapor Sorption (DVS)->Data Analysis & Comparison Karl Fischer Titration->Data Analysis & Comparison Solubility Determination->Data Analysis & Comparison End End Data Analysis & Comparison->End

References

Thermogravimetric Analysis of Ferrous Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ferrous lactate (B86563). Due to a lack of extensive specific literature on the TGA of ferrous lactate, this guide synthesizes information from the analysis of analogous iron carboxylates, such as ferrous gluconate, ferrous citrate, and general principles of metal lactate thermal decomposition. The presented decomposition pathways, quantitative data, and experimental protocols are therefore based on established chemical principles and data from related compounds, offering a robust predictive framework for researchers.

Introduction to this compound and Thermogravimetric Analysis

This compound, the iron(II) salt of lactic acid, is a widely utilized iron supplement in pharmaceuticals and a food additive for iron fortification. Its chemical formula is typically represented as C₆H₁₀FeO₆, often found in hydrated forms such as the dihydrate or trihydrate. The thermal stability and decomposition characteristics of this compound are critical parameters for its use in drug formulation and manufacturing, as they influence storage conditions, shelf-life, and behavior during thermal processing.

Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal stability and composition of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information on dehydration, desolvation, decomposition, and oxidation processes.

Postulated Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is expected to proceed in distinct stages, highly dependent on the atmospheric conditions (inert or oxidizing). The following sections detail the postulated decomposition pathways for this compound dihydrate (C₆H₁₀FeO₆·2H₂O).

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Under an inert atmosphere, the decomposition is expected to occur in three main stages:

  • Dehydration: The initial mass loss corresponds to the removal of water of hydration.

  • Decomposition of Anhydrous Lactate: The lactate moiety decomposes, likely forming an intermediate such as iron(II) carbonate (FeCO₃) or iron(II) oxalate (B1200264) (FeC₂O₄), with the release of organic volatiles.

  • Final Decomposition to Iron Oxide: The intermediate further decomposes to yield iron(II) oxide (wüstite, FeO) and carbon monoxide/dioxide. At higher temperatures, disproportionation of FeO to metallic iron (Fe) and magnetite (Fe₃O₄) is possible.

The overall proposed reaction sequence is: C₆H₁₀FeO₆·2H₂O(s) → C₆H₁₀FeO₆(s) + 2H₂O(g) C₆H₁₀FeO₆(s) → FeCO₃(s) + volatile organic products FeCO₃(s) → FeO(s) + CO₂(g)

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition process is accompanied by the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.

  • Dehydration: Similar to the inert atmosphere, the first step is the loss of water molecules.

  • Oxidative Decomposition: The anhydrous this compound undergoes oxidative decomposition. This is a complex process involving the breakdown of the lactate ligands and the simultaneous oxidation of the iron center.

  • Formation of Ferric Oxide: The final residue is typically the most stable iron oxide, hematite (B75146) (α-Fe₂O₃).

The overall proposed reaction in an oxidizing atmosphere is: 4(C₆H₁₀FeO₆·2H₂O)(s) + 27O₂(g) → 2Fe₂O₃(s) + 24CO₂(g) + 28H₂O(g)

Data Presentation: Theoretical Quantitative Analysis

The following tables summarize the theoretical mass loss for each stage of the postulated decomposition of this compound dihydrate (Molar Mass: 269.98 g/mol ).

Table 1: Theoretical Mass Loss of this compound Dihydrate in an Inert Atmosphere

Decomposition StageProposed ReactionTemperature Range (°C) (Estimated)Theoretical Mass Loss (%)
DehydrationC₆H₁₀FeO₆·2H₂O → C₆H₁₀FeO₆ + 2H₂O100 - 20013.34%
Lactate DecompositionC₆H₁₀FeO₆ → FeCO₃ + ...200 - 400~47.04% (relative to anhydrous)
Carbonate DecompositionFeCO₃ → FeO + CO₂400 - 60037.95% (of FeCO₃)
Overall C₆H₁₀FeO₆·2H₂O → FeO + ... 100 - 600 73.33%

Table 2: Theoretical Mass Loss of this compound Dihydrate in an Oxidizing Atmosphere

Decomposition StageProposed Overall ReactionTemperature Range (°C) (Estimated)Theoretical Mass Loss (%)
Dehydration & Oxidative Decomposition4(C₆H₁₀FeO₆·2H₂O) + 27O₂ → 2Fe₂O₃ + 24CO₂ + 28H₂O100 - 60070.36%

Note: The temperature ranges are estimates based on the thermal analysis of similar iron carboxylates and should be determined experimentally.

Experimental Protocols

The following is a representative experimental protocol for the thermogravimetric analysis of this compound.

4.1 Instrumentation

  • A calibrated thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions.

  • Alumina or platinum crucibles.

  • A microbalance with a precision of at least 0.01 mg.

4.2 Sample Preparation

  • Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the this compound sample into a pre-tared TGA crucible.

  • Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

4.3 TGA Method Parameters

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Atmosphere:

    • For inert conditions: High purity nitrogen at a flow rate of 50 mL/min.

    • For oxidizing conditions: Dry air or oxygen at a flow rate of 50 mL/min.

  • Data Collection: Continuously record the sample mass and temperature.

4.4 Data Analysis

  • Plot the percentage mass loss as a function of temperature to obtain the TGA curve.

  • Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.

  • Determine the onset and end temperatures for each distinct mass loss event.

  • Calculate the percentage mass loss for each decomposition stage and compare it with the theoretical values to elucidate the decomposition mechanism.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the postulated thermal decomposition pathways of this compound dihydrate.

G A This compound Dihydrate C₆H₁₀FeO₆·2H₂O B Anhydrous this compound C₆H₁₀FeO₆ A->B -2H₂O (Dehydration) C Iron(II) Carbonate Intermediate FeCO₃ B->C - Volatile Organics (Decomposition) D Iron(II) Oxide FeO C->D -CO₂ (Decomposition)

Caption: Postulated decomposition of this compound in an inert atmosphere.

G A This compound Dihydrate C₆H₁₀FeO₆·2H₂O B Iron(III) Oxide Fe₂O₃ A->B + O₂ - H₂O, CO₂, etc. (Oxidative Decomposition)

Caption: Postulated decomposition of this compound in an oxidizing atmosphere.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound based on theoretical calculations and analogies with similar iron compounds. The proposed multi-step decomposition in an inert atmosphere to FeO and a single-step oxidative decomposition to Fe₂O₃ in air offer a predictive framework for experimental design and data interpretation. Researchers are encouraged to use the provided experimental protocol as a starting point and to correlate TGA results with other analytical techniques, such as Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA), for a more complete characterization of the thermal behavior of this compound.

Ferrous Lactate (CAS 5905-52-2): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous lactate (B86563), an iron (II) salt of lactic acid, is a highly bioavailable source of iron with significant applications in the treatment of iron-deficiency anemia. Beyond its established role in hematology, emerging research has highlighted its involvement in fundamental cellular processes, including iron uptake and metabolism, oxidative stress responses, and the modulation of signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the core research applications of ferrous lactate, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and drug development professionals in their exploration of this versatile compound.

Treatment of Iron-Deficiency Anemia

This compound is a well-established and effective oral iron supplement for the treatment of iron-deficiency anemia due to its high bioavailability and favorable tolerability profile.[1][2]

Clinical Efficacy

A clinical study comparing the efficacy of this compound and ferrous succinate (B1194679) in patients with iron-deficiency anemia demonstrated the therapeutic potential of this compound.

ParameterThis compound Group (n=31)Ferrous Succinate Group (n=25)p-value
Total Efficacy Rate (6 weeks) 96.77%100.00%>0.05

Table 1: Comparison of the total efficacy rate of this compound and ferrous succinate in the treatment of iron-deficiency anemia. The difference in efficacy between the two treatments was not statistically significant.

Experimental Protocol: Assessment of Iron Bioavailability in a Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to assess iron bioavailability.

Objective: To determine the cellular uptake of iron from this compound.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • This compound solution (prepared fresh)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bicinchoninic acid (BCA) protein assay kit

  • Ferritin ELISA kit

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2. Seed cells onto permeable Transwell inserts and allow them to differentiate for 14-21 days, with media changes every 2-3 days.

  • Iron Treatment:

    • Wash the differentiated Caco-2 cell monolayers with pre-warmed HBSS.

    • Prepare a this compound solution in HBSS at the desired concentration (e.g., 100 µM).

    • Add the this compound solution to the apical side of the Transwell inserts.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis and Analysis:

    • After incubation, wash the cells three times with HBSS to remove extracellular iron.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the total protein concentration of the cell lysates using the BCA protein assay.

    • Measure the ferritin concentration in the cell lysates using a ferritin ELISA kit. Ferritin concentration is an indicator of intracellular iron levels.

  • Data Analysis: Normalize the ferritin concentration to the total protein concentration to determine the amount of iron uptake per milligram of cell protein.

Cellular Iron Metabolism and Oxidative Stress

This compound, as a source of ferrous iron (Fe²⁺), plays a crucial role in cellular iron metabolism and can participate in redox reactions, including the Fenton reaction, which generates reactive oxygen species (ROS).

The Fenton Reaction and Hydroxyl Radical Generation

The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). While lactate can chelate iron, it can also paradoxically enhance hydroxyl radical generation under certain conditions.

Experimental Protocol: Quantification of Hydroxyl Radical Generation

Objective: To quantify the generation of hydroxyl radicals from the Fenton reaction in the presence of this compound.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fast Blue BB salt

  • Toluene/butanol extraction agent

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer at physiological pH.

    • Add DMSO, which acts as a trap for hydroxyl radicals, forming methane (B114726) sulfinic acid (MSA).

    • Initiate the reaction by adding H₂O₂.

  • Detection of Methane Sulfinic Acid:

    • After a defined reaction time, add Fast Blue BB salt, which reacts with MSA to form a colored diazosulfone product.

    • Extract the diazosulfone into a toluene/butanol mixture.

  • Quantification:

    • Measure the absorbance of the organic phase using a UV-Vis spectrophotometer at the appropriate wavelength.

    • Generate a standard curve using known concentrations of MSA to quantify the amount of hydroxyl radical produced.

Signaling Pathway: this compound in the Fenton Reaction

The following diagram illustrates the role of this compound in the Fenton reaction, leading to the generation of hydroxyl radicals.

Fenton_Reaction This compound This compound Fe²⁺ Fe²⁺ This compound->Fe²⁺ Dissociation •OH Hydroxyl Radical (•OH) Fe²⁺->•OH Fenton Reaction H₂O₂ H₂O₂ H₂O₂->•OH Oxidative Stress Oxidative Stress •OH->Oxidative Stress

This compound in the Fenton Reaction

Regulation of HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels. Lactate, the conjugate base of lactic acid, has been shown to stabilize HIF-1α even under normoxic conditions. This effect is, in part, mediated by the ability of lactate to increase the intracellular labile iron pool, which can influence the activity of prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation.

Experimental Protocol: Western Blot Analysis of HIF-1α Stabilization

Objective: To investigate the effect of this compound on HIF-1α protein levels in cultured cells.

Materials:

  • Human cell line (e.g., HeLa or HepG2)

  • Cell culture medium and supplements

  • This compound solution

  • Cobalt chloride (CoCl₂, positive control for HIF-1α induction)

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against HIF-1α

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 4-24 hours). Include a positive control group treated with CoCl₂ and an untreated control group.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Quantify the protein concentration using the BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-HIF-1α antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in HIF-1α protein levels.

Signaling Pathway: Lactate-Mediated HIF-1α Stabilization

The following diagram illustrates the proposed mechanism by which lactate, and by extension this compound, can lead to the stabilization of HIF-1α.

HIF1a_Stabilization cluster_0 Normoxia cluster_1 Cellular Response Lactate Lactate PHDs Prolyl Hydroxylases (PHDs) Lactate->PHDs Inhibition HIF-1α HIF-1α PHDs->HIF-1α Hydroxylation Degradation Degradation HIF-1α->Degradation Stabilized HIF-1α Stabilized HIF-1α Gene Transcription Gene Transcription Stabilized HIF-1α->Gene Transcription

Lactate-Mediated HIF-1α Stabilization

Role in Cancer Biology: Modulation of Amphiregulin and COX-2

Recent research has implicated certain iron compounds in the progression of colorectal cancer. A study investigating the effects of various iron supplements on colon cancer cell lines found that this compound can influence the expression of pro-oncogenic and pro-inflammatory markers.

Quantitative Effects on Cancer Biomarkers

In a study using human intestinal adenocarcinoma cell lines, this compound was shown to have a greater effect on the induction of the cancer biomarker amphiregulin compared to other iron salts, although less potent than iron chelates.

Iron Compound (500 µM)Relative Amphiregulin Induction
Ferric Citrate+++
This compound ++
Ferrous Sulfate+

Table 2: Relative induction of amphiregulin in colon cancer cells by different iron compounds. The data is presented qualitatively based on the findings of the cited study.

Experimental Protocol: Analysis of Amphiregulin and COX-2 Expression in Colon Cancer Cells

Objective: To determine the effect of this compound on the expression of amphiregulin and COX-2 in colon cancer cells.

Materials:

  • Human colon cancer cell lines (e.g., Caco-2, HT-29)

  • Cell culture medium and supplements

  • This compound solution

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for amphiregulin, COX-2, and a housekeeping gene

  • Protein lysis buffer

  • Antibodies for amphiregulin, COX-2, and a loading control for Western blotting

Procedure:

  • Cell Treatment: Culture colon cancer cells and treat with this compound at various concentrations and time points.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the treated and control cells.

    • Synthesize cDNA using reverse transcription.

    • Perform qPCR to quantify the relative mRNA levels of amphiregulin and COX-2, normalized to the housekeeping gene.

  • Protein Expression Analysis (Western Blot):

    • Extract total protein and perform Western blotting as described in section 3.1, using primary antibodies against amphiregulin and COX-2.

    • Quantify the protein bands to determine changes in expression levels.

Signaling Pathway: this compound, Amphiregulin, and COX-2 in Colon Cancer

The following diagram illustrates the potential signaling pathway linking this compound to the induction of amphiregulin and COX-2 in colon cancer cells.

Cancer_Signaling This compound This compound Intracellular Fe²⁺ Intracellular Fe²⁺ This compound->Intracellular Fe²⁺ Signaling Cascade Signaling Cascade Intracellular Fe²⁺->Signaling Cascade Activation Amphiregulin Expression Amphiregulin Expression Signaling Cascade->Amphiregulin Expression COX-2 Expression COX-2 Expression Signaling Cascade->COX-2 Expression Tumor Progression Tumor Progression Amphiregulin Expression->Tumor Progression COX-2 Expression->Tumor Progression

This compound in Colon Cancer Signaling

Future Directions: Nanoparticle-based Drug Delivery

The unique properties of iron-based nanoparticles have generated interest in their use for drug delivery systems. While specific research on this compound-based nanoparticles is limited, the principles of iron nanoparticle synthesis can be adapted.

Conceptual Experimental Workflow: Synthesis of this compound-Loaded Nanoparticles

The following diagram outlines a conceptual workflow for the synthesis of this compound-loaded nanoparticles for potential drug delivery applications.

Nanoparticle_Synthesis cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Characterization This compound Solution This compound Solution Emulsification/Nanoprecipitation Emulsification/Nanoprecipitation This compound Solution->Emulsification/Nanoprecipitation Polymer/Lipid Matrix Polymer/Lipid Matrix Polymer/Lipid Matrix->Emulsification/Nanoprecipitation Solvent Evaporation Solvent Evaporation Emulsification/Nanoprecipitation->Solvent Evaporation Centrifugation/Dialysis Centrifugation/Dialysis Solvent Evaporation->Centrifugation/Dialysis Characterization (Size, Charge, Encapsulation Efficiency) Characterization (Size, Charge, Encapsulation Efficiency) Centrifugation/Dialysis->Characterization (Size, Charge, Encapsulation Efficiency)

Conceptual Workflow for Nanoparticle Synthesis

Conclusion

This compound is a compound of significant interest in both clinical and research settings. Its primary application remains the effective treatment of iron-deficiency anemia, supported by its high bioavailability. However, ongoing research continues to unveil its intricate roles in fundamental cellular processes. The ability of this compound to influence cellular iron homeostasis, participate in redox reactions, stabilize HIF-1α, and modulate signaling pathways associated with cancer underscores its potential as a tool for investigating complex biological systems. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into the multifaceted applications of this compound, ultimately contributing to a deeper understanding of its physiological and pathological implications and fostering the development of novel therapeutic strategies.

References

Methodological & Application

The Strategic Use of Ferrous Lactate in Serum-Free Cell Culture Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note: Ferrous Lactate (B86563) as a Superior Iron Source in Serum-Free Media for Enhanced Cell Growth and Productivity

In the realm of biopharmaceutical production and cellular research, the transition to serum-free media (SFM) has been a critical step towards achieving greater consistency, purity, and safety. However, this move necessitates the careful supplementation of essential nutrients and growth factors that were previously supplied by serum. Iron, a vital element for cellular respiration, metabolism, and proliferation, is one such critical component. While various iron supplements are available, ferrous lactate is emerging as a highly effective option for enhancing cell culture performance. This document provides detailed application notes and protocols for the use of this compound in serum-free cell culture media, targeted at researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Iron in Cell Culture

Iron is an indispensable transition metal for virtually all cells, playing a crucial role as a cofactor in numerous enzymatic reactions and cellular processes.[1] In serum-containing media, iron is primarily delivered to cells via transferrin.[1] However, in SFM, the absence of transferrin necessitates the addition of alternative iron sources. The choice of iron supplement is critical, as free iron can be toxic to cells by catalyzing the formation of reactive oxygen species (ROS) through Fenton chemistry.[2] Furthermore, the solubility and bioavailability of iron in culture media can be challenging to maintain, often leading to precipitation and reduced efficacy.[3]

This compound, the iron(II) salt of lactic acid, offers several advantages over other commonly used iron sources such as ferrous sulfate (B86663) and ferric citrate (B86180). Its organic chelation may enhance its stability and bioavailability in culture media, potentially leading to improved cellular uptake and reduced cytotoxicity.

Advantages of this compound in Serum-Free Media

  • Enhanced Bioavailability: The lactate ligand may facilitate a more efficient uptake of ferrous (Fe2+) iron by cells, which is the form readily transported across the cell membrane.

  • Improved Stability and Solubility: this compound can exhibit better solubility and stability in SFM formulations compared to inorganic iron salts, reducing the risk of precipitation.[4][5][6]

  • Reduced Oxidative Stress: By maintaining iron in a more stable, chelated form, this compound can help minimize the generation of cytotoxic free radicals.

  • Potential for Increased Productivity: Optimized concentrations of this compound can support higher cell densities and increased production of recombinant proteins and monoclonal antibodies.

Quantitative Data Summary

The following tables summarize the comparative effects of different iron sources on key cell culture parameters. While direct comparative studies focusing solely on this compound are limited, the data presented provides a valuable reference for optimizing iron supplementation in your specific cell culture system.

Table 1: Effect of Iron Source on CHO Cell Growth and Viability

Iron SourceConcentration (mg/L)Peak Viable Cell Density (VCD) (% of max)Viability (%)Reference
Ferric Ammonium Citrate (FAC)2~80~90[2]
10~99~85[2]
50100~80[2]
100~97~75[2]
Ferric Citrate (FC)2~82~92[2]
10~85~90[2]
50~88~88[2]
100~90~85[2]

Table 2: Effect of Iron Source on Monoclonal Antibody (mAb) Titer in CHO Cells

Iron SourceConcentration (mg/L)mAb Titer (% of max)Reference
Ferric Ammonium Citrate (FAC)2100[2]
10~95[2]
50~90[2]
100~85[2]
Ferric Citrate (FC)2~98[2]
10~96[2]
50~94[2]
100~92[2]

Note: The data for FAC and FC are derived from a study where the highest VCD and mAb titer were normalized to 100%.[2] These tables are intended to provide a comparative baseline. Optimal concentrations of this compound should be determined empirically for each cell line and process. A study on the impact of iron concentration (from an unspecified source) on CHO cells showed a linear correlation between iron concentration (from 10 to 110 µM) and both peak viable cell density and final mAb titer.[7] Another study identified an optimal iron concentration range of 0.1-0.5 mM when used in conjunction with citrate for CHO cell growth and mAb production.[8]

Signaling Pathways and Experimental Workflows

Cellular Iron Metabolism Signaling Pathway

The regulation of intracellular iron levels is a complex process involving multiple proteins that control iron uptake, storage, and export. The diagram below illustrates the key pathways involved in maintaining iron homeostasis.

IronMetabolism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DMT1 DMT1 This compound->DMT1 Uptake Transferrin-Fe3+ Transferrin-Fe3+ TfR1 TfR1 Transferrin-Fe3+->TfR1 Binding LIP Labile Iron Pool (Fe2+) DMT1->LIP Endosome Endosome TfR1->Endosome Endocytosis Ferritin Ferritin (Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) LIP->Mitochondria Utilization Ferritin->LIP Release Endosome->LIP Fe2+ Release

Caption: Cellular uptake and metabolism of iron from this compound and transferrin.

Experimental Workflow for Evaluating this compound

The following workflow outlines the key steps for assessing the efficacy of this compound as an iron supplement in a serum-free cell culture system.

ExperimentalWorkflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution B Prepare Serum-Free Medium with varying this compound concentrations A->B D Inoculate cells into prepared media B->D C Thaw and expand CHO or Hybridoma cells C->D E Monitor Cell Growth & Viability (e.g., Trypan Blue, MTT Assay) D->E F Quantify Monoclonal Antibody (e.g., ELISA, HPLC) D->F G Measure Iron Concentration (e.g., ICP-MS) D->G H Compare performance against control (e.g., Ferrous Sulfate) E->H F->H G->H I Determine Optimal This compound Concentration H->I

Caption: Workflow for the evaluation of this compound in serum-free cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (e.g., Sigma-Aldrich, Cat. No. F8263)

  • Cell culture grade water (e.g., WFI quality)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile weighing dish.

  • In a sterile container, add the this compound powder to cell culture grade water to achieve the desired stock concentration (e.g., 100 mM).

  • Mix thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be required to aid dissolution.[9] this compound is soluble in water.[4][5][6]

  • Sterile filter the solution using a 0.22 µm filter into a sterile, light-protected container.

  • Store the stock solution at 2-8°C, protected from light. It is recommended to prepare fresh stock solutions regularly to minimize oxidation of the ferrous iron.

Note on Stability: Ferrous (Fe2+) iron is susceptible to oxidation to the ferric (Fe3+) state, which is less soluble at neutral pH and can precipitate.[1] Preparing the stock solution fresh and storing it properly is crucial. The use of a chelating agent like citrate in the final medium can help to stabilize the ferrous state.

Supplementation of Serum-Free Medium

Protocol:

  • Prepare the basal serum-free medium according to the manufacturer's instructions.

  • Warm the basal medium to room temperature.

  • Aseptically add the this compound stock solution to the basal medium to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 10 µM to 500 µM) to determine the optimum for your specific cell line.

  • Mix the supplemented medium gently but thoroughly.

  • If precipitation is a concern, consider adding the this compound solution as the last component, after all other supplements have been added and the pH has been adjusted.

Cell Viability and Proliferation Assay (MTT Assay)

Materials:

  • 96-well tissue culture plates

  • Cells cultured in media with varying this compound concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]

  • Microplate reader

Protocol: [11][12]

  • Seed cells at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

  • Replace the medium with fresh medium containing the different concentrations of this compound and control iron sources. Include wells with medium only as a blank.

  • Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][13]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10][11]

  • Incubate for a further 2-4 hours at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control culture.

Quantification of Monoclonal Antibody Production (ELISA)

Materials:

  • 96-well ELISA plates

  • Coating antigen (specific to the monoclonal antibody)

  • Cell culture supernatants

  • Purified monoclonal antibody standard

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Protocol (Direct Sandwich ELISA): [14][15][16][17][18]

  • Coat the wells of a 96-well plate with 100 µL of coating antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a standard curve using the purified monoclonal antibody.

  • Add 100 µL of the standards and cell culture supernatants (appropriately diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm within 30 minutes.

  • Calculate the concentration of the monoclonal antibody in the samples by interpolating from the standard curve.

Troubleshooting

  • Precipitation in Media: If a precipitate forms upon addition of this compound, try adding it to the medium as the final component. Ensure the pH of the medium is within the recommended range. Consider the use of a chelating agent like sodium citrate (at an equimolar or slightly higher concentration to the iron) to improve solubility and stability.[8][19]

  • Low Cell Viability: High concentrations of any iron source can be toxic. If you observe a decrease in cell viability, perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.

  • Inconsistent Results: Ensure that the this compound stock solution is freshly prepared and protected from light and oxygen to prevent oxidation. Variability in the quality of the basal medium can also affect results.

Conclusion

This compound presents a promising alternative to traditional iron supplements in serum-free cell culture. Its potential for enhanced stability, bioavailability, and reduced cytotoxicity makes it a valuable tool for optimizing cell growth and the production of biologics. The protocols and data provided in this document serve as a comprehensive guide for researchers to effectively incorporate this compound into their serum-free culture systems and unlock its full potential. Further empirical optimization for specific cell lines and processes is highly recommended to achieve the best possible outcomes.

References

Ferrous Lactate: An Advanced Iron Supplement for Enhanced Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role as a cofactor in a myriad of enzymatic reactions, including those central to cellular respiration and DNA synthesis. In the realm of microbial fermentation, optimizing iron availability can be a pivotal factor in enhancing biomass production, increasing metabolite yields, and improving overall process efficiency. Ferrous lactate (B86563), an organic iron salt, has emerged as a highly effective iron supplement in various fermentation applications due to its superior bioavailability and solubility.[1] This document provides detailed application notes and experimental protocols for the use of ferrous lactate as an iron supplement in microbial fermentation, with a focus on industrially relevant microorganisms such as Escherichia coli, Saccharomyces cerevisiae, lactic acid bacteria, and Streptomyces species.

Advantages of this compound in Microbial Fermentation

This compound offers several distinct advantages over other iron sources, such as ferrous sulfate (B86663), in microbial fermentation:

  • High Bioavailability: The lactate ligand facilitates iron uptake by microbial cells, leading to more efficient intracellular iron accumulation.[2]

  • Enhanced Solubility: this compound exhibits excellent solubility in aqueous media across a range of pH values, preventing precipitation and ensuring consistent iron availability throughout the fermentation process.[3]

  • Reduced Oxidative Stress: Compared to inorganic iron salts, this compound is less prone to generating reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, thereby minimizing oxidative stress on the microbial cells.

  • Improved Stability: this compound is more stable in complex fermentation media, with a reduced tendency to interact with other media components and form insoluble precipitates.[2]

Data Presentation: Comparative Effects of Iron Sources

The following tables summarize quantitative data from various studies, comparing the effects of different iron sources on key fermentation parameters.

Table 1: Effect of Iron Source on the Growth of Lactic Acid Bacteria (Yogurt Culture)

Iron Source (at equivalent iron concentration)Lactobacillus delbrueckii subsp. bulgaricus (log CFU/mL after 6h)Streptococcus thermophilus (log CFU/mL after 6h)
Control (no added iron)7.88.1
Ferrous Sulfate8.58.7
This compound8.48.6
Ferrous Bisglycinate8.58.7

Data adapted from a study on iron-fortified reconstituted skim milk. The study indicated that ferrous bisglycinate and ferrous sulfate supported the best bacterial growth, with this compound showing comparable, positive effects.[4]

Table 2: Effect of Iron Source on Saccharomyces cerevisiae Biomass and Iron Uptake

Iron Source (at 25 mg Fe/L)Biomass (g/L)Intracellular Iron (mg Fe/g dry matter)
Control (no added iron)10.20.103
Ferric EDTA10.10.207
Ferric Citrate10.31.854
Ferrous Chloride10.52.832
Ferrous Sulfate10.82.832

This study highlights that while different iron sources did not significantly affect biomass formation, ferrous salts like ferrous chloride and ferrous sulfate led to the highest intracellular iron accumulation.[5][6]

Table 3: Effect of Iron Supplementation on Escherichia coli Growth

Iron Concentration (as Ferrous Sulfate)Total Cell Count (cells/mL) after 16 days
0 µg/L~0.5 x 10³
2 µg/L~1.0 x 10³
20 µg/L~2.0 x 10³

This data demonstrates a clear positive correlation between iron concentration and the final cell density of E. coli.[7]

Experimental Protocols

Protocol 1: Preparation of Fermentation Media with this compound

This protocol outlines the steps for preparing a standard microbial growth medium supplemented with this compound.

Materials:

  • Basal medium components (e.g., yeast extract, peptone, glucose, salts)

  • This compound (C₆H₁₀FeO₆·xH₂O)

  • Distilled or deionized water

  • pH meter and adjustment solutions (e.g., NaOH, HCl)

  • Autoclave

  • Sterile flasks or bioreactor

Procedure:

  • Prepare the Basal Medium: Weigh and dissolve all basal medium components, except for the heat-sensitive components and this compound, in 80% of the final volume of distilled water.[8]

  • Adjust pH: Adjust the pH of the medium to the desired value for your specific microorganism.[8]

  • Autoclave: Autoclave the basal medium at 121°C for 15-20 minutes.[9] Allow the medium to cool to room temperature.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 g/L) in distilled water. To minimize oxidation, prepare this solution fresh. This compound is soluble in water.[3][10]

  • Filter Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.

  • Supplementation: Aseptically add the sterile this compound stock solution to the cooled basal medium to achieve the desired final iron concentration. Also, add any other filter-sterilized, heat-sensitive components at this stage.

  • Final Volume Adjustment: Bring the medium to the final volume with sterile distilled water.

Protocol 2: Evaluating the Effect of this compound on Microbial Growth

This protocol describes a method to compare the growth of a microorganism in media supplemented with this compound versus other iron sources.

Materials:

  • Prepared sterile media with different iron sources (e.g., no added iron, this compound, ferrous sulfate) at equivalent iron concentrations.

  • Microbial inoculum (a fresh overnight culture).

  • Spectrophotometer.

  • Incubator shaker.

  • Sterile culture tubes or flasks.

Procedure:

  • Inoculation: Inoculate the prepared media with the microbial culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubation: Incubate the cultures under optimal conditions (temperature, agitation) for the specific microorganism.

  • Growth Monitoring: At regular intervals (e.g., every 1-2 hours), aseptically withdraw a small sample from each culture and measure the OD₆₀₀ using a spectrophotometer.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Calculate the specific growth rate (µ) and the final biomass concentration for each condition.

Protocol 3: Quantification of Metabolite Production

This protocol provides a general framework for quantifying the production of a target metabolite in response to this compound supplementation.

Materials:

  • Fermentation broth samples collected at different time points.

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system, depending on the metabolite.

  • Appropriate column and mobile phase for the target metabolite.

  • Metabolite standards for calibration.

  • Centrifuge.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth samples to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Analysis: Analyze the filtered supernatant using an appropriate chromatographic method (e.g., HPLC for organic acids, amino acids; GC for volatile compounds).

  • Quantification: Create a standard curve using known concentrations of the metabolite of interest. Use this curve to quantify the concentration of the metabolite in the fermentation samples.[1][11]

Signaling Pathways and Experimental Workflows

Iron Uptake and Regulation in Saccharomyces cerevisiae

In Saccharomyces cerevisiae, iron homeostasis is primarily regulated by the transcription factors Aft1 and Aft2. Under iron-deficient conditions, Aft1/Aft2 translocate to the nucleus and activate the expression of genes involved in iron uptake and mobilization.[3]

Iron_Regulation_Yeast cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Fe3 Ferric Iron (Fe³⁺) Fre1 Fre1/2 (Reductase) Fe3->Fre1 Reduction Fet3_Ftr1 Fet3-Ftr1 (High-affinity uptake) Fre1->Fet3_Ftr1 Fe²⁺ Fe2 Ferrous Iron (Fe²⁺) Fet3_Ftr1->Fe2 Transport LIP Labile Iron Pool Fe2->LIP Aft1_inactive Aft1/Aft2 (Inactive) LIP->Aft1_inactive Iron Repletion (Inhibition) Aft1_active Aft1/Aft2 (Active) Aft1_inactive->Aft1_active Iron Depletion (Activation) DNA DNA (Iron Regulon) Aft1_active->DNA Binds to Promoter Transcription Transcription DNA->Transcription

Caption: Iron uptake regulation in S. cerevisiae by Aft1/Aft2.

Ferrous Iron Uptake in Escherichia coli

Escherichia coli possesses a specific transport system for ferrous iron, the Feo system, which is particularly important under anaerobic conditions. The expression of the feo operon is regulated by the Ferric Uptake Regulator (Fur) protein.[12][13]

Ferrous_Iron_Uptake_Ecoli cluster_extracellular Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe2_peri Ferrous Iron (Fe²⁺) FeoB FeoB (Transporter) Fe2_peri->FeoB Transport Fe2_cyto Ferrous Iron (Fe²⁺) FeoB->Fe2_cyto FeoA FeoA FeoB->FeoA interacts with Fur_Fe Fur-Fe²⁺ Complex Fe2_cyto->Fur_Fe High Iron feo_operon feo Operon Fur_Fe->feo_operon Repression Transcription Transcription feo_operon->Transcription Low Iron (Derepression)

Caption: The Feo system for ferrous iron uptake in E. coli.

Experimental Workflow for Comparing Iron Sources

The following workflow outlines the key steps in an experiment designed to compare the efficacy of this compound with other iron sources in a microbial fermentation process.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_results Results Media_Prep Prepare Media with Different Iron Sources (e.g., Control, this compound, Ferrous Sulfate) Inoculation Inoculate Media Media_Prep->Inoculation Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate under Controlled Conditions (Temperature, pH, Agitation) Inoculation->Incubation Sampling Aseptic Sampling at Regular Intervals Incubation->Sampling Growth Measure Biomass (OD₆₀₀, Dry Cell Weight) Sampling->Growth Metabolite Quantify Metabolites (HPLC, GC) Sampling->Metabolite Iron_Uptake Measure Intracellular Iron (ICP-MS, AAS) Sampling->Iron_Uptake Data_Analysis Data Analysis and Comparison Growth->Data_Analysis Metabolite->Data_Analysis Iron_Uptake->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for comparing iron sources in fermentation.

Conclusion

This compound presents a highly promising alternative to traditional iron supplements in microbial fermentation. Its enhanced bioavailability, solubility, and stability can contribute to improved microbial growth and productivity. The protocols and data presented in this document provide a foundation for researchers and process development scientists to effectively evaluate and implement this compound in their specific fermentation applications. Further optimization of this compound concentration and feeding strategies for different microorganisms and processes will likely unlock even greater potential for this valuable nutrient supplement.

References

Application Note: Preparation and Use of Ferrous Lactate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrous lactate (B86563) (Iron (II) lactate) is the iron(II) salt of lactic acid, commonly available as a dihydrate or trihydrate.[1][2] It serves as a soluble and bioavailable source of ferrous iron (Fe²⁺), which is more readily absorbed by cells compared to its ferric (Fe³⁺) counterpart.[3][4] In research, ferrous lactate is a critical reagent for studying iron metabolism, cellular respiration, and iron-deficiency models.[5] Notably, it is widely used to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[6][7] The ability to reliably prepare stable this compound solutions is crucial for obtaining reproducible experimental results.

This document provides a detailed protocol for the preparation of this compound stock solutions and their application in cell culture for inducing ferroptosis.

Properties of this compound

This compound is a greenish-white crystalline powder.[8][9] It is soluble in water but practically insoluble in ethanol.[2][10] Aqueous solutions are susceptible to oxidation, where the ferrous iron (Fe²⁺) is converted to ferric iron (Fe³⁺), often indicated by a color change to a yellow-brown hue.[8] This process can be accelerated by exposure to light, heat, and air.[8][11] Therefore, proper handling and storage are essential to maintain the integrity of the compound.

Table 1: Physicochemical Properties of this compound

Property Value References
Chemical Formula C₆H₁₀FeO₆ · xH₂O (x=2 or 3) [1]
Molecular Weight 233.99 g/mol (anhydrous basis) [10]
Appearance Greenish-white crystals or light green powder [1][9][10]
Solubility Soluble in water; practically insoluble in ethanol [1][2][10]
pH 4.0 - 6.0 (for a 1-2% solution) [1][10]

| Stability | Sensitive to light, air, and moisture; oxidizes over time. |[2][8][11][12] |

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution suitable for cell culture and other research applications. Due to the oxidative instability of this compound in solution, it is highly recommended to prepare the solution fresh for each experiment.

3.1 Materials and Equipment

  • This compound (trihydrate, M.W. = 288.03 g/mol )

  • High-purity, deoxygenated water (e.g., autoclaved and cooled, or sparged with nitrogen gas)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile conical tubes or vials for storage

3.2 Preparation Workflow

G cluster_prep Preparation Steps start Start: Gather Materials calculate 1. Calculate Mass (e.g., 288.03 mg for 10 mL of 100 mM) start->calculate weigh 2. Weigh this compound calculate->weigh dissolve 3. Dissolve in Deoxygenated Water (in volumetric flask) weigh->dissolve vortex 4. Mix Thoroughly dissolve->vortex filter 5. Sterile Filter (0.22 µm) vortex->filter end End: Fresh Solution Ready for Use filter->end G cluster_pathway Simplified Ferroptosis Induction Pathway Fe_ext This compound (Extracellular Fe²⁺) Fe_int Increased Labile Iron Pool (Fe²⁺) Fe_ext->Fe_int Cellular Uptake Fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH) Fe_int->Fenton Catalyzes ROS Lipid ROS Accumulation Fenton->ROS Generates Ferroptosis Ferroptosis ROS->Ferroptosis Leads to

References

Application Notes and Protocols for Inducing Experimental Iron Overload in Rats with Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron overload, a condition characterized by excessive iron accumulation in various organs, can lead to significant cellular damage and organ dysfunction, primarily through the generation of reactive oxygen species. The laboratory rat is a commonly utilized model organism for studying the pathophysiology of iron overload and for the preclinical evaluation of novel therapeutic interventions. While various iron compounds are used to induce experimental iron overload, this document provides a detailed application note and protocol for utilizing ferrous lactate (B86563), an orally bioavailable iron salt.

The following protocols are synthesized from published studies on dietary iron overload in rats. While specific quantitative outcomes may vary based on the rat strain, age, and specific diet composition, these guidelines provide a robust framework for establishing a reproducible iron overload model.

Experimental Protocols

Protocol 1: Chronic Dietary Iron Overload with Ferrous Lactate

This protocol is designed to induce a gradual and significant iron accumulation in tissues, mimicking chronic iron overload conditions.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Standard rodent chow (control diet)

  • Custom rodent chow supplemented with 2% (w/w) this compound

  • Metabolic cages for urine and feces collection (optional)

  • Standard laboratory equipment for blood and tissue collection

  • Analytical reagents and kits for measuring iron parameters

Procedure:

  • Acclimatization: Acclimate rats to the animal facility for at least one week prior to the start of the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Group Allocation: Randomly divide the rats into two groups:

    • Control Group (n=10): Fed a standard rodent diet.

    • Iron Overload Group (n=10): Fed a diet supplemented with 2% this compound.

  • Dietary Administration: Provide the respective diets to the rats for a period of 26 weeks. Ensure fresh food is provided regularly.

  • Monitoring:

    • Monitor body weight and food consumption weekly.

    • Observe the general health and behavior of the animals daily.

  • Sample Collection (at 26 weeks):

    • At the end of the study period, fast the rats overnight.

    • Anesthetize the animals and collect blood via cardiac puncture into appropriate tubes for serum separation.

    • Euthanize the animals by an approved method.

    • Perform a necropsy and collect liver, spleen, and kidney. Record the wet weight of these organs.

    • Fix a portion of each organ in 10% neutral buffered formalin for histopathological analysis.

    • Freeze the remaining tissue samples at -80°C for biochemical analysis (e.g., tissue iron concentration).

  • Biochemical Analysis:

    • Measure serum iron, total iron-binding capacity (TIBC), and serum ferritin levels.

    • Determine the non-heme iron concentration in the liver and spleen.

    • Assess markers of oxidative stress (e.g., malondialdehyde - MDA) and liver function (e.g., alanine (B10760859) aminotransferase - ALT, aspartate aminotransferase - AST) in serum and tissue homogenates.

  • Histopathological Analysis:

    • Process the formalin-fixed tissues, embed in paraffin, and section.

    • Stain tissue sections with Hematoxylin and Eosin (H&E) for general morphology and Perls' Prussian Blue for iron deposition.

Experimental Workflow

G cluster_0 Preparation cluster_1 Induction Phase cluster_2 Sample Collection & Analysis acclimatization Acclimatization of Rats (1 week) grouping Random Group Allocation (Control & Iron Overload) acclimatization->grouping diet Dietary Administration (26 weeks) Control vs. 2% this compound grouping->diet monitoring Weekly Monitoring (Body Weight, Food Intake) diet->monitoring collection Blood & Tissue Collection (Liver, Spleen, Kidney) monitoring->collection biochem Biochemical Analysis (Serum Iron, Ferritin, Tissue Iron) collection->biochem histo Histopathological Analysis (H&E, Perls' Prussian Blue) collection->histo

Workflow for Chronic Dietary Iron Overload Induction.

Data Presentation

Table 1: Expected Changes in Body and Organ Weights
ParameterControl Group2% this compound GroupReference
Final Body Weight (g)~500-550Suppressed gain (~450-500)[1]
Liver Weight (g)~12-15No significant change[1]
Spleen Weight (g)~0.6-0.8Increased (~1.0-1.2)[1]
Kidney Weight (g)~2.5-3.0Increased in females[1]
Table 2: Expected Changes in Serum Iron Parameters
ParameterControl Group2% this compound GroupReference
Serum Iron (µg/dL)~150-200Significantly Increased[2]
Serum Ferritin (ng/mL)~20-50Significantly Increased
Total Iron-Binding Capacity (µg/dL)~300-400No significant change or slightly decreased
Transferrin Saturation (%)~30-50Significantly Increased
Table 3: Expected Changes in Tissue Iron Concentration and Oxidative Stress Markers
ParameterControl Group2% this compound GroupReference
Liver Non-heme Iron (µg/g wet tissue)~50-100Significantly Increased (>1000)[2]
Spleen Non-heme Iron (µg/g wet tissue)~200-400Significantly Increased
Serum Lipid Peroxides (nmol/mL)BaselineIncreased[1]
Liver Lipid Peroxides (nmol/mg protein)BaselineIncreased[1]
Kidney Lipid Peroxides (nmol/mg protein)BaselineIncreased[1]

Signaling Pathways in Iron Overload

Iron overload is known to disrupt several cellular signaling pathways, contributing to tissue damage. While the specific effects of this compound are still under investigation, studies with other iron compounds have implicated the following pathways in the pathophysiology of iron-induced organ damage.

Oxidative Stress and Cellular Injury Pathway

Excess intracellular iron catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction. This leads to oxidative stress, characterized by lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death.

G Fe2 Excess Intracellular Fe²⁺ (from this compound) OH Hydroxyl Radical (•OH) Fe2->OH Fenton Reaction H2O2 H₂O₂ H2O2->OH Lipid Lipid Peroxidation OH->Lipid Protein Protein Oxidation OH->Protein DNA DNA Damage OH->DNA CellInjury Cellular Injury & Death Lipid->CellInjury Protein->CellInjury DNA->CellInjury

Fenton Reaction and Oxidative Stress Pathway.
Hepcidin (B1576463) Regulation and Iron Homeostasis

Hepcidin is the master regulator of systemic iron homeostasis. In response to high iron levels, hepcidin expression is typically upregulated, leading to the degradation of the iron exporter ferroportin and a subsequent decrease in iron absorption and recycling. However, chronic iron overload can sometimes lead to an inappropriate hepcidin response.

G HighIron High Systemic Iron Liver Hepatocyte HighIron->Liver Hepcidin Hepcidin Upregulation Liver->Hepcidin Ferroportin Ferroportin Degradation (Enterocytes, Macrophages) Hepcidin->Ferroportin Inhibits IronAbsorption Decreased Iron Absorption & Recycling Ferroportin->IronAbsorption Leads to

Hepcidin-Ferroportin Axis in Iron Homeostasis.

Histopathological Observations

In rats with dietary iron overload, Perls' Prussian Blue staining is expected to reveal significant iron deposition in the liver and spleen. In the liver, iron accumulation is typically observed initially in the periportal hepatocytes (Zone 1) and Kupffer cells. With prolonged iron loading, the deposition can extend to other hepatic zones. The spleen will also show increased iron deposits within the red pulp macrophages. H&E staining may reveal hepatocellular injury, inflammation, and in severe, long-term models, fibrosis.

Conclusion

The use of a this compound-supplemented diet provides a reliable and clinically relevant model for inducing chronic iron overload in rats. This model is valuable for investigating the long-term consequences of excess iron accumulation and for the preclinical assessment of iron chelators and other therapeutic strategies. Researchers should carefully monitor the animals throughout the study and perform a comprehensive analysis of biochemical and histopathological endpoints to accurately characterize the extent of iron overload and associated organ damage.

References

Application of Ferrous Lactate in Nanoparticle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of iron oxide nanoparticles using ferrous lactate (B86563) as a precursor. Ferrous lactate, a food-grade iron salt, offers a biocompatible and sustainable option for creating nanoparticles for various biomedical applications, including drug delivery and medical imaging.

Introduction

Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest in the biomedical field due to their superparamagnetic properties, biocompatibility, and ease of surface functionalization.[1][2] These properties make them ideal candidates for targeted drug delivery, as contrast agents in Magnetic Resonance Imaging (MRI), and in hyperthermia-based cancer therapy.[3][4] The synthesis method plays a crucial role in determining the size, shape, and magnetic properties of the nanoparticles, which in turn dictates their efficacy in biomedical applications.[5]

While various iron precursors like ferric chloride and ferrous sulfate (B86663) are commonly used, this compound presents an attractive alternative due to its established safety profile.[6][7] The "green synthesis" approach, which utilizes non-toxic and environmentally friendly reagents, is a growing area of research, and the use of this compound aligns with this principle.[8][9] This document outlines a detailed protocol for the synthesis of iron oxide nanoparticles via a co-precipitation method using this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for iron oxide nanoparticles synthesized via co-precipitation methods. These values provide a benchmark for the expected characteristics of nanoparticles synthesized using this compound.

Table 1: Physicochemical Properties of Iron Oxide Nanoparticles

ParameterTypical Value RangeCharacterization MethodReference
Hydrodynamic Size 20 - 150 nmDynamic Light Scattering (DLS)[7]
Zeta Potential -30 mV to +30 mVZetasizer[7]
Crystallite Size 8 - 40 nmX-ray Diffraction (XRD)[10][11]
Saturation Magnetization 82 - 93 emu/gVibrating Sample Magnetometry (VSM)[11][12]

Table 2: Performance in Drug Delivery Applications

ParameterTypical Value RangeMeasurement MethodReference
Drug Loading Capacity 5% - 20% (w/w)UV-Vis Spectroscopy, HPLC[13]
Encapsulation Efficiency 60% - 95%UV-Vis Spectroscopy, HPLC[13]
In Vitro Cytotoxicity (IC50) > 100 µg/mL (cell line dependent)MTT Assay, Neutral Red Uptake Assay[3][7]

Experimental Protocols

Synthesis of Iron Oxide Nanoparticles using this compound (Co-precipitation Method)

This protocol describes the synthesis of iron oxide nanoparticles by the chemical co-precipitation of ferrous and ferric ions in a basic solution. This compound is used as the source of Fe²⁺ ions.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Thermometer

  • Permanent magnet

  • Centrifuge

  • Ultrasonicator

  • Freeze-dryer or vacuum oven

Procedure:

  • Preparation of Iron Salt Solution:

    • Prepare a 0.5 M solution of ferric chloride hexahydrate in deionized water.

    • Prepare a 0.25 M solution of this compound in deionized water. A gentle warming and stirring might be necessary for complete dissolution.

  • Reaction Setup:

    • In a three-neck round-bottom flask, combine the ferric chloride and this compound solutions in a 2:1 molar ratio of Fe³⁺ to Fe²⁺. For example, use 100 mL of 0.5 M FeCl₃ and 100 mL of 0.25 M this compound.

    • Fit the flask with a condenser, a dropping funnel containing ammonium hydroxide, and a thermometer.

    • Place the flask on a magnetic stirrer and begin stirring at 500 rpm.

    • (Optional) Purge the system with nitrogen gas for 15-20 minutes to create an anaerobic environment, which helps prevent the oxidation of Fe²⁺ and promotes the formation of magnetite (Fe₃O₄).[10]

  • Co-precipitation:

    • Heat the iron salt solution to 80°C with continuous stirring.

    • Once the temperature is stable, add ammonium hydroxide dropwise from the dropping funnel until the pH of the solution reaches 10-11.[14]

    • A black precipitate of iron oxide nanoparticles will form immediately.[14]

  • Aging and Purification:

    • Continue stirring the reaction mixture at 80°C for 1-2 hours to allow for the growth and crystallization of the nanoparticles.

    • After aging, remove the heat source and allow the mixture to cool to room temperature.

    • Separate the black nanoparticle precipitate from the solution using a strong permanent magnet. Decant the supernatant.

    • Wash the nanoparticles three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts. Use magnetic separation or centrifugation (e.g., 9000 rpm for 10 minutes) for each washing step.[15]

  • Drying:

    • Dry the purified nanoparticles in a vacuum oven at 60°C for 6 hours or by using a freeze-dryer to obtain a fine powder.[12][16]

    • Store the dried nanoparticles in a desiccator.

Visualizations

Experimental Workflow

experimental_workflow process process input input output output condition condition A Prepare this compound & Ferric Chloride Solutions B Mix Precursors in 3-Neck Flask (2:1 molar ratio) A->B C Heat to 80°C with Stirring B->C D Add NH4OH Dropwise C->D E pH 10-11? D->E E->D No F Black Precipitate Forms E->F Yes G Age for 1-2 hours at 80°C F->G H Cool to Room Temperature G->H I Magnetic Separation H->I J Wash with DI Water & Ethanol I->J K Dry Nanoparticles J->K L Iron Oxide Nanoparticle Powder K->L

Caption: Workflow for the synthesis of iron oxide nanoparticles using this compound.

Conceptual Signaling Pathway for Targeted Drug Delivery

This diagram illustrates a conceptual signaling pathway for iron oxide nanoparticles functionalized for targeted cancer therapy.

signaling_pathway cluster_0 Extracellular cluster_1 Intracellular nanoparticle nanoparticle receptor receptor process process outcome outcome IONP Functionalized IONP (e.g., with targeting ligand & drug) Receptor Tumor Cell Surface Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome/ Lysosome Endocytosis->Endosome DrugRelease Drug Release (pH-triggered) Endosome->DrugRelease Target Intracellular Target (e.g., DNA, Kinases) DrugRelease->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Targeted drug delivery and induction of apoptosis using functionalized IONPs.

References

Ferrous Lactate as a Catalyst in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous lactate (B86563), an iron(II) salt of lactic acid, is emerging as a versatile and sustainable catalyst in various organic transformations. Its low toxicity, abundance, and cost-effectiveness make it an attractive alternative to traditional catalysts based on precious metals.[1][2] This document provides detailed application notes and experimental protocols for the use of ferrous lactate in key organic reactions, including ring-opening polymerization and Fenton-like oxidations. The information is intended to guide researchers in leveraging this green catalyst for the synthesis of polymers and the degradation of organic pollutants.

I. Ring-Opening Polymerization of Lactide

The use of iron-based catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer, has garnered significant interest.[3][4] While various organic iron salts have shown efficiency, this section focuses on the potential application of this compound as a catalyst in this process.

Application Notes:

This compound can act as a catalyst for the bulk polymerization of L-lactide.[3] The polymerization is typically carried out at elevated temperatures, and the catalyst concentration can be varied to control the polymerization rate and the molecular weight of the resulting polymer.[3] The reaction proceeds via a coordination-insertion mechanism.

Experimental Protocol:

Materials:

  • L-lactide

  • This compound (catalyst)

  • Dry, oxygen-free reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon gas for inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for purification (e.g., chloroform (B151607), methanol)

Procedure:

  • Preparation: The reaction vessel is charged with a predetermined amount of L-lactide and the desired amount of this compound catalyst under an inert atmosphere. The monomer-to-catalyst ratio can be varied, for example, from 100:1 to 10,000:1.[3]

  • Polymerization: The reaction mixture is heated to a temperature between 140°C and 230°C with continuous stirring. The polymerization time can range from 30 minutes to 24 hours, depending on the reaction temperature and catalyst concentration.[3]

  • Quenching and Purification: After the desired reaction time, the vessel is cooled to room temperature. The crude polymer is dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent such as cold methanol.

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Data Presentation:

The following table summarizes typical data obtained from the ring-opening polymerization of L-lactide using an iron-based catalyst. While this data is for a Lewis acid surfactant combined iron (Fe) catalyst (Fe(DS)3), it provides a reference for the expected performance.

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Fe(DS)3-180--20,232-
FeCl3-180--23,720-

Data adapted from a study on a Lewis acid surfactant combined iron (Fe) catalyst (Fe(DS)3).[4]

Logical Relationship Diagram:

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis A Charge L-lactide B Add this compound C Heat under Inert Atmosphere (140-230°C) B->C D Cool to Room Temp. C->D E Dissolve in Chloroform D->E F Precipitate in Methanol E->F G Dry Polymer F->G H Characterize (GPC, NMR) G->H

Caption: General experimental workflow for the ring-opening polymerization of L-lactide.

II. Fenton-like Oxidation of Organic Pollutants

This compound can be employed as a catalyst in Fenton-like reactions for the degradation of organic pollutants in water. This advanced oxidation process utilizes the generation of highly reactive hydroxyl radicals (•OH) from the reaction of Fe(II) with hydrogen peroxide (H₂O₂).

Application Notes:

The this compound/H₂O₂ system is effective for the degradation of various organic compounds. The efficiency of the degradation process is influenced by several factors, including the initial pH of the solution, the concentration of this compound and hydrogen peroxide, and the reaction temperature. The optimal pH for Fenton-like reactions is typically in the acidic range (pH 2.5-4.0).

Experimental Protocol:

Materials:

  • Organic pollutant solution (e.g., phenol, dye) of known concentration

  • This compound (catalyst)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid or sodium hydroxide (B78521) for pH adjustment

  • Reaction vessel with magnetic stirrer

  • UV-Vis spectrophotometer or other analytical instrument for monitoring pollutant concentration

Procedure:

  • pH Adjustment: A known volume of the organic pollutant solution is placed in the reaction vessel, and the initial pH is adjusted to the desired value (e.g., pH 3) using sulfuric acid or sodium hydroxide.

  • Catalyst Addition: A specific amount of this compound is added to the solution, and the mixture is stirred until the catalyst is completely dissolved.

  • Initiation of Reaction: A predetermined volume of hydrogen peroxide is added to the reaction mixture to initiate the Fenton-like reaction.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction is quenched immediately (e.g., by adding a strong base to raise the pH or a radical scavenger). The concentration of the remaining organic pollutant is then determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Data Analysis: The degradation efficiency is calculated as a percentage of the initial pollutant concentration that has been removed over time.

Data Presentation:

The following table presents hypothetical data for the degradation of an organic pollutant using a this compound-catalyzed Fenton-like process to illustrate the expected trends.

Time (min)Pollutant Concentration (mg/L)Degradation Efficiency (%)
01000
155545
302575
601090
90<5>95

Signaling Pathway Diagram:

Fenton_Mechanism cluster_reaction Fenton Reaction Fe2 This compound (Fe²⁺) Fe3 Ferric Ion (Fe³⁺) Fe2->Fe3 Oxidation OH_radical Hydroxyl Radical (•OH) OH_ion Hydroxide Ion (OH⁻) H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_radical Decomposition H2O2->OH_ion Degradation Degradation Products (CO₂, H₂O, etc.) OH_radical->Degradation Pollutant Organic Pollutant Pollutant->Degradation Oxidation by •OH

Caption: Simplified mechanism of organic pollutant degradation in a Fenton-like process.

Conclusion

This compound presents a promising, environmentally friendly catalytic option for important organic transformations. The protocols and data provided herein for ring-opening polymerization and Fenton-like oxidation serve as a foundation for further research and development. The versatility of this catalyst suggests its potential applicability in a broader range of organic reactions, warranting further exploration by the scientific community.

References

Application Notes and Protocols for the Quantification of Ferrous Lactate in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of ferrous iron (Fe²⁺), the key component of ferrous lactate (B86563), in tissue samples. The methodologies outlined are essential for researchers investigating iron metabolism, ferroptosis, and the therapeutic effects of iron supplements like ferrous lactate in various disease models.

Introduction

This compound is an iron salt of lactic acid with excellent bioavailability, making it a common ingredient in pharmaceutical formulations for treating iron-deficiency anemia.[1] In research and drug development, accurate quantification of the ferrous iron delivered by this compound to tissues is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanism of action. Ferrous iron is a critical player in numerous biological processes, including oxygen transport and cellular respiration. However, its dysregulation is implicated in oxidative stress and a form of regulated cell death known as ferroptosis.[2][3][4] Lactate itself is now recognized not just as a metabolic byproduct but as a signaling molecule that can influence iron homeostasis and ferroptosis, adding another layer of complexity to the interplay between lactate and iron in biological systems.[2][5][6]

The following protocols describe colorimetric assays, a widely used and accessible method for quantifying ferrous and total iron in tissue homogenates. These assays are based on the principle that ferrous ions react with a chromogenic probe to produce a colored complex that can be measured spectrophotometrically.

Experimental Protocols

The following protocols are adapted from commercially available iron assay kits and provide a reliable method for determining ferrous and total iron concentrations in tissue samples.[7][8][9]

Protocol 1: Colorimetric Quantification of Ferrous and Total Iron in Tissue Samples

I. Materials and Reagents

  • Iron Assay Buffer

  • Iron Probe (e.g., Ferene S)

  • Iron Reducer (for total iron measurement)

  • Iron Standard (e.g., 100 mM Ferrous Sulfate or Ferrous Ammonium Sulfate)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Dounce homogenizer

  • Cold Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Pipettes and pipette tips

  • Deionized water

II. Sample Preparation

  • Excise and weigh approximately 10 mg of tissue.

  • Wash the tissue with cold PBS to remove any blood contaminants.[7]

  • Place the tissue in a Dounce homogenizer on ice and add 300-500 μL of Iron Assay Buffer.[7][9]

  • Homogenize the tissue with 15-50 passes of the pestle.[7][9]

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.[8]

  • Carefully collect the supernatant, which contains the tissue lysate, and transfer it to a new pre-chilled microcentrifuge tube. Keep the lysate on ice.

III. Standard Curve Preparation

  • Prepare a 1 mM Iron Standard by diluting the stock Iron Standard in deionized water. For example, add 10 μL of a 100 mM standard to 990 μL of water.[7][8]

  • Prepare a series of standards in a 96-well plate by diluting the 1 mM standard with Iron Assay Buffer to final concentrations ranging from 0 to 10 nmol/well (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[7]

IV. Assay Procedure

  • For Ferrous Iron (Fe²⁺) Measurement:

    • Add 50 μL of each sample to duplicate wells of the 96-well plate.

    • Add 50 μL of Iron Assay Buffer to each sample well to bring the total volume to 100 μL.

    • Add 5 μL of Assay Buffer to each sample well.[8]

  • For Total Iron (Fe²⁺ + Fe³⁺) Measurement:

    • Add 50 μL of each sample to separate duplicate wells.

    • Add 50 μL of Iron Assay Buffer to each sample well.

    • Add 5 μL of Iron Reducer to each standard and sample well for total iron measurement.[8][9]

  • Mix the plate gently and incubate at 37°C for 30 minutes.[9]

  • Add 100 μL of the Iron Probe to each well containing standards and samples.[8]

  • Mix and incubate the plate at 37°C for 60 minutes, protected from light.[9]

  • Measure the absorbance at 593 nm using a microplate reader.[8]

V. Data Analysis

  • Subtract the absorbance of the 0 nmol/well standard (blank) from all standard and sample readings.

  • Plot the corrected absorbance values for the standards against the known concentrations to generate a standard curve.

  • Determine the concentration of ferrous iron and total iron in the samples from the standard curve.

  • The concentration of ferric iron (Fe³⁺) can be calculated by subtracting the ferrous iron concentration from the total iron concentration.

Data Presentation

Table 1: Standard Curve Preparation

Standard No.Volume of 1 mM Iron Standard (μL)Volume of Assay Buffer (μL)Final Iron Amount (nmol/well)
101000
22982
34964
46946
58928
6109010

Table 2: Sample Data Interpretation

Sample IDAbsorbance (593 nm) - Fe²⁺ AssayCalculated Fe²⁺ (nmol)Absorbance (593 nm) - Total Fe AssayCalculated Total Fe (nmol)Calculated Fe³⁺ (nmol)
Control 1ValueValueValueValueValue
Treated 1ValueValueValueValueValue
Control 2ValueValueValueValueValue
Treated 2ValueValueValueValueValue

*Values to be filled in with experimental data.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways related to lactate and iron metabolism.

lactate_hepcidin_pathway Lactate Lactate MCT1 MCT1 Lactate->MCT1 enters cell sAC sAC (soluble adenylyl cyclase) MCT1->sAC activates cAMP cAMP sAC->cAMP produces PKA PKA cAMP->PKA activates SMAD_pathway BMP-SMAD Pathway PKA->SMAD_pathway enhances HAMP_gene HAMP Gene (Hepcidin) SMAD_pathway->HAMP_gene upregulates transcription Hepcidin (B1576463) Hepcidin HAMP_gene->Hepcidin expresses Ferroportin Ferroportin (Iron Exporter) Hepcidin->Ferroportin binds to Degradation Degradation Ferroportin->Degradation

Caption: Lactate-mediated regulation of hepcidin expression.

ferroptosis_pathway cluster_cell Cell FerrousLactate This compound Fe2 Ferrous Iron (Fe²⁺) FerrousLactate->Fe2 Lactate Lactate FerrousLactate->Lactate FentonReaction Fenton Reaction Fe2->FentonReaction H2O2 H₂O₂ H2O2->FentonReaction HydroxylRadical Hydroxyl Radical (•OH) FentonReaction->HydroxylRadical LipidPeroxidation Lipid Peroxidation HydroxylRadical->LipidPeroxidation initiates Pyruvate Pyruvate HydroxylRadical->Pyruvate scavenges •OH Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Lactate->Pyruvate scavenges •OH

Caption: Role of ferrous iron and lactate in ferroptosis.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of ferrous iron in tissue samples.

experimental_workflow TissueSample 1. Tissue Sample Collection (10 mg) Homogenization 2. Homogenization in Iron Assay Buffer TissueSample->Homogenization Centrifugation 3. Centrifugation (16,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant 4. Supernatant (Lysate) Collection Centrifugation->Supernatant AssaySetup 5. Assay Setup in 96-well Plate (Samples and Standards) Supernatant->AssaySetup Incubation1 6. Incubation with/without Iron Reducer (30 min, 37°C) AssaySetup->Incubation1 Incubation2 7. Addition of Iron Probe and Incubation (60 min, 37°C, dark) Incubation1->Incubation2 Measurement 8. Absorbance Measurement (593 nm) Incubation2->Measurement Analysis 9. Data Analysis Measurement->Analysis

Caption: Workflow for ferrous iron quantification in tissue.

References

Application Note: HPLC Method for the Determination of Ferrous Lactate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ferrous lactate (B86563) in pharmaceutical preparations. The method is based on the determination of the lactate anion using a reversed-phase C18 column with UV detection. Due to the propensity of ferrous iron (Fe(II)) to oxidize to ferric iron (Fe(III)), a critical aspect of this protocol is the sample preparation, which incorporates ascorbic acid as a stabilizing agent. This method is suitable for quality control and routine analysis of ferrous lactate in solid dosage forms.

Introduction

This compound is an iron supplement used to treat and prevent iron deficiency anemia. Accurate and precise quantification of the active pharmaceutical ingredient (API) is crucial for ensuring the safety and efficacy of the final product. While titration methods exist for the assay of ferrous salts, HPLC offers greater specificity and the ability to be used in stability-indicating assays.[1] This method focuses on the quantification of the lactate component as a surrogate for the intact this compound salt.

Experimental

Apparatus and Materials
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound Reference Standard

  • Ascorbic acid, HPLC grade

  • Phosphoric acid, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of the lactate anion. The following chromatographic conditions are recommended:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with phosphoric acid) : Methanol (97:3 v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient (or 25 °C for improved reproducibility)
Detection UV at 210 nm[1]
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL of Lactate): Accurately weigh an appropriate amount of this compound Reference Standard and dissolve it in a volumetric flask with the diluent (see below). Calculate the concentration based on the lactate content of the reference standard.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the sample solutions (e.g., 10-100 µg/mL of lactate).

Sample Preparation

To prevent the oxidation of ferrous ions, the diluent and sample preparation steps must include a reducing agent.

  • Diluent Preparation: Prepare a solution of 0.1% w/v ascorbic acid in deionized water.

  • Sample Weighing: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Extraction and Dilution: Transfer the weighed powder to a suitable volumetric flask. Add a portion of the diluent, sonicate for 15 minutes to ensure complete dissolution of the this compound, and then dilute to volume with the diluent.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The proposed HPLC method should be validated in accordance with ICH Q2(R1) guidelines.[3] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative Quantitative Data for Lactate Analysis by HPLC

ParameterResult
Linearity Range (µg/mL) 4.0 - 60.0[2][4]
Correlation Coefficient (r²) > 0.999[2][4]
Accuracy (% Recovery) 98.0 - 102.0%[2][4]
Precision (% RSD) < 2.0%[2]
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined
Retention Time (min) Approximately 4-6 minutes (varies with exact conditions)

Note: The LOD and LOQ are method-dependent and must be experimentally determined.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Dissolution in Ascorbic Acid Diluent) filtration Filtration (0.45 µm) sample_prep->filtration standard_prep Standard Preparation (this compound RS) hplc_injection HPLC Injection standard_prep->hplc_injection filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (210 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Lactate calibration->quantification reporting Final Report quantification->reporting

Caption: Experimental workflow for this compound analysis.

validation_parameters method_validation Method Validation (ICH Q2) specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness precision_sub Repeatability Intermediate Precision precision->precision_sub

Caption: HPLC method validation parameters.

Conclusion

The proposed HPLC method provides a specific and reliable approach for the quantification of this compound in pharmaceutical formulations by analyzing its lactate component. The inclusion of ascorbic acid in the sample preparation is critical to ensure the stability of the ferrous ion and obtain accurate results. This method is readily implementable in a quality control laboratory for routine analysis and stability testing.

References

Application Notes and Protocols for the Use of Ferrous Lactate in Cellular Iron Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable element for a vast array of cellular processes, from oxygen transport and energy metabolism to DNA synthesis and repair.[1][2] The study of cellular iron homeostasis is critical for understanding both normal physiology and the pathophysiology of numerous diseases, including anemia, iron overload disorders, neurodegenerative diseases, and cancer.[3][4] Ferrous lactate (B86563), the iron (II) salt of lactic acid, has emerged as a highly effective and bioavailable source of iron for in vitro studies of cellular iron metabolism.[5][6] Its solubility and the fact that iron is presented in the more readily absorbed ferrous (Fe2+) state contribute to its efficacy.[7]

These application notes provide a comprehensive guide for researchers on the use of ferrous lactate in cell culture experiments to investigate cellular iron uptake, storage, and the downstream effects on metabolic pathways. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and visualizations of relevant biological pathways and experimental workflows.

Rationale for Using this compound

Studies have demonstrated that human epithelial cells exhibit a greater capacity for iron import when supplied with this compound compared to other common iron sources like ferric ammonium (B1175870) citrate (B86180) (FAC) and ferric citrate.[5] This enhanced uptake is attributed to the ferrous (Fe2+) state of iron in this compound, which is readily transported into cells by the Divalent Metal Transporter 1 (DMT-1).[8][9] In contrast, ferric iron (Fe3+) must first be reduced to Fe2+ at the cell surface, a step that can be rate-limiting.[10]

Key Advantages of this compound:

  • High Bioavailability: Provides iron in the readily absorbable Fe2+ form.[7]

  • Enhanced Cellular Uptake: Leads to greater intracellular iron concentrations compared to ferric compounds.[5]

  • Physiological Relevance: Lactate is a key metabolite, and its complex with iron may have specific biological roles.[5][11]

Key Cellular Responses to this compound Treatment

Treatment of cells with this compound elicits a range of responses related to iron metabolism and storage. Understanding these responses is crucial for designing and interpreting experiments.

  • Increased Intracellular Iron: The most direct effect is an elevation of the labile iron pool (LIP) and total intracellular iron.[5]

  • Upregulation of Iron Storage Proteins: To mitigate the toxicity of free iron, cells increase the expression of the iron storage protein, ferritin.[5]

  • Modulation of Iron Transport Proteins: Increased intracellular iron typically leads to the downregulation of the transferrin receptor 1 (TfR1) to reduce further iron import.[12]

  • Increased Mitochondrial Iron: A portion of the imported iron is trafficked to the mitochondria, which is a major site of iron utilization for processes like heme synthesis and iron-sulfur cluster assembly.[5]

  • Induction of Oxidative Stress and Ferroptosis: Excess intracellular iron, particularly Fe2+, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and leading to lipid peroxidation.[11][13] This process can ultimately induce a form of iron-dependent cell death known as ferroptosis.[14][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound and other iron compounds to modulate cellular iron levels.

Table 1: Comparison of Intracellular Iron Uptake from Different Iron Sources in Caco-2 Cells

Iron Compound (500 µM)Treatment Duration (hours)Intracellular Iron Concentration (relative to control)
This compound4Highest Increase
Ferric Ammonium Citrate (FAC)4Moderate Increase
Ferric Citrate4Moderate Increase

Data adapted from a study on human epithelial colorectal adenocarcinoma cells (Caco-2).[5] The study reported that the largest import of iron was exhibited with the addition of this compound.

Table 2: Effect of Iron Treatment on Ferritin Levels and Mitochondrial Iron

Cell LineTreatmentTreatment Duration (hours)Change in Ferritin ConcentrationChange in Mitochondrial Iron
Caco-2200 µM FAC + 500 µM Na Lactate24IncreasedElevated by 50% over control
BEAS-2B200 µM FAC + 500 µM Na Lactate24IncreasedNot specified

Data adapted from a study investigating the effect of lactate on iron import.[5] The combination of FAC and sodium lactate was shown to increase both ferritin and mitochondrial iron.

Experimental Protocols

Protocol for Cellular Iron Uptake Assay using this compound

This protocol describes how to treat cultured cells with this compound and subsequently measure the increase in intracellular iron.

Materials:

  • Cell line of interest (e.g., Caco-2, BEAS-2B, HT-1080)

  • Complete cell culture medium

  • Hanks Buffered Salt Solution (HBSS), with calcium and magnesium

  • This compound (e.g., Sigma-Aldrich)

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

  • Reagents for cell lysis (e.g., RIPA buffer)

  • Method for iron quantification (e.g., ICP-OES, colorimetric iron assay kit)

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or HBSS. Further dilute the stock solution in HBSS to the desired final concentration (e.g., 500 µM). Prepare a vehicle control (HBSS only).

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the this compound solution or vehicle control to the cells.

    • Incubate for the desired time (e.g., 4 hours).

  • Cell Harvesting:

    • Aspirate the treatment solution.

    • Wash the cells three times with cold PBS to remove extracellular iron.

    • Lyse the cells by adding an appropriate lysis buffer and scraping the cells.

  • Quantification of Intracellular Iron:

    • Determine the protein concentration of the cell lysate for normalization.

    • Measure the total intracellular iron concentration using a suitable method. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive method.[5] Alternatively, colorimetric assays using iron chelators like Ferene S or Ferrozine can be used.[12][17][18]

Protocol for Measuring Ferritin Levels

This protocol details the measurement of the iron storage protein ferritin in response to this compound treatment.

Materials:

  • Cell lysates from the iron uptake experiment (Protocol 4.1)

  • Ferritin immunoturbidimetric assay kit or ELISA kit

Procedure:

  • Prepare Cell Lysates: Follow steps 1-5 of Protocol 4.1, with a treatment duration of 24 hours to allow for protein expression changes.

  • Disrupt Cells: After scraping the cells into PBS, further disrupt them by passing the suspension through a small gauge needle multiple times.[5]

  • Quantify Ferritin:

    • Determine the total protein concentration of the lysate for normalization.

    • Use a commercial ferritin immunoturbidimetric assay or ELISA kit to quantify the ferritin concentration in the lysates, following the manufacturer's instructions.[5]

Visualizations

Signaling Pathways and Cellular Processes

The following diagrams illustrate key pathways and processes involved in cellular iron metabolism when cells are treated with this compound.

Ferrous_Lactate_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space This compound This compound DMT1 DMT1 This compound->DMT1 Uptake LIP Labile Iron Pool (LIP) Fe2+ DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondria Mitochondria LIP->Mitochondria Utilization Fenton Fenton Reaction LIP->Fenton ROS Reactive Oxygen Species (ROS) Fenton->ROS Generates Ferroptosis Ferroptosis ROS->Ferroptosis Induces

Caption: Cellular uptake and metabolic fate of iron from this compound.

Lactate_Iron_Hepcidin_Axis Lactate Lactate sAC Soluble Adenylyl Cyclase (sAC) Lactate->sAC Binds and Activates cAMP cAMP sAC->cAMP Produces PKA PKA cAMP->PKA Activates Smad Smad1/5/8 PKA->Smad Activates Hepcidin (B1576463) Hepcidin Transcription (in Hepatocytes) Smad->Hepcidin Ferroportin Ferroportin Degradation Hepcidin->Ferroportin IronExport Decreased Cellular Iron Export Ferroportin->IronExport Experimental_Workflow start Start: Seed Cells culture Overnight Culture (37°C, 5% CO2) start->culture treatment Treat with this compound (e.g., 500 µM for 4h or 24h) culture->treatment harvest Wash and Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis icp Intracellular Iron Quantification (ICP-OES) analysis->icp ferritin Ferritin Assay (ELISA) analysis->ferritin viability Cell Viability Assay (e.g., for Ferroptosis) analysis->viability western Western Blot (TfR1, etc.) analysis->western

References

Application Notes and Protocols for Studying Oxidative Stress Using Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous lactate (B86563), an iron (II) salt of lactic acid, presents a unique tool for investigating the complex mechanisms of oxidative stress. The biological activity of ferrous lactate is intrinsically tied to its two components: ferrous iron (Fe²⁺) and lactate. Fe²⁺ is a well-established pro-oxidant, capable of catalyzing the Fenton reaction to produce highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), a key process in cellular damage and a form of regulated cell death known as ferroptosis.[1][2][3] Conversely, lactate, particularly at high concentrations, can act as a scavenger of these hydroxyl radicals, potentially offering a protective effect.[1][2] This dual nature makes this compound a valuable compound for exploring the delicate balance between pro-oxidant insults and antioxidant defenses in various biological systems.

These application notes provide a comprehensive overview of the use of this compound in oxidative stress research, including detailed experimental protocols, data presentation, and visualization of relevant pathways.

Key Concepts and Signaling Pathways

The primary mechanism by which ferrous iron induces oxidative stress is the Fenton Reaction . In this reaction, Fe²⁺ donates an electron to hydrogen peroxide, generating a hydroxyl radical (•OH) and a hydroxide (B78521) ion (OH⁻), while being oxidized to ferric iron (Fe³⁺). The hydroxyl radical is one of the most reactive oxygen species (ROS) and can indiscriminately damage lipids, proteins, and DNA.[3][4]

The resulting Fe³⁺ can then be reduced back to Fe²⁺ by cellular reductants, allowing it to participate in further rounds of the Fenton reaction, thus creating a catalytic cycle of ROS production.

In the context of this compound, the lactate anion can modulate this process. At high concentrations, lactate can act as a sacrificial scavenger of the hydroxyl radicals produced by the Fenton reaction, thereby protecting more critical biomolecules from oxidative damage.[1][2] However, some in vitro studies suggest that the effect of lactate is concentration-dependent; at certain lactate-to-iron ratios, lactate may enhance hydroxyl radical generation.[5] This complex interplay is central to the study of this compound in oxidative stress.

Signaling Pathways and Cellular Processes
  • Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2] The Fe²⁺ from this compound can directly contribute to the lipid peroxidation that drives ferroptosis.

  • Oxidative Stress Response: The increase in ROS due to the Fenton reaction can activate cellular antioxidant response pathways, such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

  • Inflammation: Oxidative stress is closely linked to inflammation. The cellular damage caused by ROS can trigger inflammatory signaling pathways, such as NF-κB.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of iron and lactate on markers of oxidative stress.

Model System Treatment Parameter Measured Result Reference
Human Chondrocyte Cell Line (C-20/A4)200 µM Ferric Ammonium Citrate (FAC) for 24hReactive Oxygen Species (ROS) ProductionSignificant increase (p < 0.05)[6]
Human Chondrocyte Cell Line (C-20/A4)300 µM Ferric Ammonium Citrate (FAC) for 24hReactive Oxygen Species (ROS) ProductionSignificant increase (p < 0.05)[6]
Rat Brain Homogenates50 µM Ferrous Chloride (FeCl₂)Malondialdehyde (MDA) Accumulation16.6-fold increase[7]
Rat Brain Homogenates100 µM Iron-SaccharateMalondialdehyde (MDA) Accumulation11.4-fold increase[7]
Diabetic Fischer RatsIron Dextran (i.p.) for 3 weeksROS Production in NeutrophilsExtensive increase (p < 0.001)[8]
Diabetic Fischer RatsIron Dextran (i.p.) for 3 weeksCarbonyl Protein in Pancreas and HeartConsistently higher (p < 0.01)[8]
Model System Treatment Parameter Measured Fold Change/Percentage Change Reference
Hfe⁻/⁻ MiceLactate Administration (150 mg/kg i.v. for 4 weeks)Serum Hepcidin+25.3%[9]
Hfe⁻/⁻ MiceLactate Administration (150 mg/kg i.v. for 4 weeks)Serum Iron-14.8%[9]
Hfe⁻/⁻ MiceLactate Administration (150 mg/kg i.v. for 4 weeks)Hepatic Tissue Iron-37.8%[9]
Hbbᵗʰ³/⁺ MiceLactate AdministrationHepatic Malondialdehyde (MDA)-25.1%[9]
Hbbᵗʰ³/⁺ MiceLactate Administration4-Hydroxynonenal (4-HNE)-66.0%[9]

Experimental Protocols

While specific protocols for inducing oxidative stress with this compound are not widely published, the following protocols are adapted from studies using other soluble ferrous salts and iron-overload models. Researchers should optimize concentrations and incubation times for their specific cell type or animal model.

In Vitro Protocol: Induction of Oxidative Stress in Cell Culture

Objective: To induce and measure oxidative stress in a mammalian cell line using this compound.

Materials:

  • Mammalian cell line of interest (e.g., SH-SY5Y for neuronal studies, HepG2 for hepatic studies)

  • Complete cell culture medium

  • This compound (ensure high purity)

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS measurement

  • Malondialdehyde (MDA) assay kit for lipid peroxidation

  • Cell lysis buffer

  • Plate reader (fluorescence and absorbance)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile, deoxygenated water immediately before use to minimize oxidation of Fe²⁺ to Fe³⁺. Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM).

  • Treatment: Remove the culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours). The optimal time should be determined empirically.

  • Measurement of ROS: a. After incubation, remove the treatment medium and wash the cells with PBS. b. Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C. c. Wash the cells with PBS to remove excess probe. d. Add PBS to each well and measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Measurement of Lipid Peroxidation (MDA Assay): a. After the treatment period, wash the cells with PBS and lyse them according to the MDA assay kit manufacturer's instructions. b. Perform the MDA assay on the cell lysates. This typically involves a reaction with thiobarbituric acid (TBA) and measurement of the resulting colored product by absorbance.

In Vivo Protocol: Mouse Model of Iron-Induced Oxidative Stress

Objective: To assess the in vivo effects of this compound on oxidative stress markers in a mouse model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sterile saline

  • Tools for oral gavage or intraperitoneal injection

  • Anesthesia and surgical tools for tissue collection

  • Kits for measuring MDA and antioxidant enzyme activity (e.g., SOD, Catalase) in tissue homogenates

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Treatment Groups: Divide mice into at least two groups: a control group receiving vehicle (e.g., sterile saline) and a treatment group receiving this compound.

  • Administration: Administer this compound daily for a specified period (e.g., 7 or 14 days) via oral gavage or intraperitoneal injection. A suggested starting dose, based on iron supplementation studies, could be in the range of 10-50 mg/kg body weight. The route and dose should be justified based on the research question.

  • Tissue Collection: At the end of the treatment period, anesthetize the mice and collect blood and tissues of interest (e.g., liver, brain, heart).

  • Preparation of Tissue Homogenates: Perfuse the tissues with ice-cold PBS to remove blood. Homogenize the tissues in an appropriate buffer.

  • Biochemical Analysis: a. Lipid Peroxidation: Use a portion of the tissue homogenate to measure MDA levels using a commercial kit. b. Antioxidant Enzymes: Use another portion of the homogenate to measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. c. Protein Carbonyls: Assess protein oxidation by measuring protein carbonyl content.

Visualizations

Signaling Pathways and Experimental Workflows

Fenton_Reaction Fe2 Ferrous Iron (Fe²⁺) Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 Fenton Reaction H2O2 Hydrogen Peroxide (H₂O₂) OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical OH_ion Hydroxide Ion (OH⁻) H2O2->OH_ion Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_radical->Cellular_Damage attacks

Caption: The Fenton Reaction catalyzed by ferrous iron.

Lactate_Iron_Axis cluster_fenton Fenton Reaction cluster_damage Cellular Components cluster_protection Lactate Scavenging Fe2 Fe²⁺ OH_radical •OH Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ Biomolecules Lipids, Proteins, DNA OH_radical->Biomolecules Oxidative Damage Lactate Lactate OH_radical->Lactate Scavenged by Pyruvate Pyruvate Lactate->Pyruvate is oxidized to

Caption: Dual role of the lactate-iron axis in oxidative stress.

Experimental_Workflow start Start: Seed Cells or Acclimate Animals treatment Treatment with this compound (various concentrations/doses) start->treatment incubation Incubation Period (e.g., 4-24h in vitro, 7-14 days in vivo) treatment->incubation collection Collect Cells or Tissues incubation->collection analysis Analysis of Oxidative Stress Markers collection->analysis ros ROS Measurement (e.g., DCFH-DA) analysis->ros lipid_perox Lipid Peroxidation (e.g., MDA Assay) analysis->lipid_perox enzyme Antioxidant Enzymes (e.g., SOD, Catalase) analysis->enzyme end End: Data Interpretation ros->end lipid_perox->end enzyme->end

References

Application Notes and Protocols for Ferrous Lactate in Food Fortification Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ferrous lactate (B86563) in food fortification research. This document includes key data on bioavailability, stability, and sensory analysis, along with detailed protocols for relevant experimental procedures.

Introduction to Ferrous Lactate in Food Fortification

This compound is a water-soluble iron salt of lactic acid that is increasingly utilized in food fortification to combat iron deficiency, the most prevalent nutritional disorder globally.[1] Its use is favored due to its high bioavailability and lower propensity to cause gastrointestinal side effects compared to some other iron supplements.[2][3] When considering this compound as a fortificant, it is crucial to evaluate its impact on the sensory properties and shelf-life of the food vehicle.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound as a food fortificant.

Table 1: Bioavailability of this compound

Food MatrixIron CompoundFractional Iron Absorption (Geometric Mean %)Relative Bioavailability vs. Ferrous SulfateReference
Fish SauceThis compound8.7%67%[4]
Fish SauceFerrous Sulfate13.0%100%[4]

Table 2: Sensory Analysis of Foods Fortified with this compound

Food ProductIron CompoundSensory ParameterMean Score (9-point Hedonic Scale)Key FindingsReference
YogurtControl (unfortified)Overall PreferenceNot specifiedNo significant difference with Ferrous Sulfate microencapsulate.[2][5]
YogurtThis compoundOverall PreferenceNot specifiedSignificant difference (p<0.05) compared to control.[2][5]
Pasteurized MilkControl (unfortified)TasteNot specifiedNo significant difference with this compound.[2][5]
Pasteurized MilkThis compoundTasteNot specifiedNo significant difference compared to control.[2][5]
Various Food ProductsThis compoundOverall Score19.25 - 19.92 (on a different scale)Fortification did not alter sensory characteristics compared to control.[6]

Table 3: Stability of this compound in Fortified Foods (Lipid Oxidation Markers)

Food ProductIron CompoundThiobarbituric Acid (TBA) ValuePeroxide Value (PV)Storage ConditionsReference
YogurtControl (unfortified)LowestNot specified5 days[2][5]
YogurtThis compoundNot specifiedLowest5 days[2][5]
Pasteurized MilkControl (unfortified)Not specifiedLow3 days[2][5]
Pasteurized MilkThis compoundNot specifiedNot specified3 days[2][5]

Table 4: Rheological Properties of Dough Fortified with this compound

Flour TypeThis compound Addition (mg/100g)Effect on Dough Development TimeEffect on Dough StabilityEffect on Peak ViscosityReference
High Extraction Wheat3-4IncreaseIncreaseIncrease[7]
High Extraction Wheat5DecreaseDecreaseIncrease[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to this compound fortification research.

In Vivo Iron Bioavailability Assessment Using Stable Isotopes

This protocol is based on the erythrocyte incorporation method, a widely used technique to determine iron absorption in humans.[5][6]

Objective: To measure the fractional absorption of iron from a food fortified with isotopically labeled this compound.

Materials:

  • This compound enriched with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).

  • Test food matrix.

  • Control food matrix (unfortified).

  • Standardized meals.

  • Venipuncture equipment.

  • Mass spectrometer for isotope ratio analysis.

Procedure:

  • Subject Recruitment: Select a cohort of healthy human subjects based on inclusion/exclusion criteria (e.g., iron status).

  • Baseline Blood Sample: Collect a baseline venous blood sample from each participant after an overnight fast.

  • Test Meal Administration: Provide participants with the test food fortified with a known amount of isotopically labeled this compound. The meal is typically consumed under supervision to ensure complete intake.

  • Fasting Period: Subjects should fast for a specified period (e.g., 2-4 hours) after consuming the test meal.

  • Follow-up Blood Sample: Collect a second venous blood sample 14 days after the administration of the test meal.

  • Isotope Ratio Analysis: Analyze the isotopic composition of iron in the baseline and 14-day blood samples using mass spectrometry.

  • Calculation of Iron Absorption: Calculate the fractional iron absorption based on the shift in the iron isotope ratios in the blood samples, the amount of circulating iron in the body, and the amount of the administered isotopic label.[5]

Sensory Evaluation of Fortified Foods

This protocol outlines the use of a 9-point hedonic scale for sensory evaluation.[8]

Objective: To assess the consumer acceptability of a food product fortified with this compound.

Materials:

  • Fortified food samples (coded with random numbers).

  • Control food sample (unfortified, also coded).

  • Sensory evaluation booths with controlled lighting and temperature.

  • Water for palate cleansing.

  • Sensory evaluation forms with a 9-point hedonic scale.

  • A panel of untrained consumer panelists (typically n ≥ 30).

Procedure:

  • Panelist Recruitment and Instruction: Recruit panelists who are regular consumers of the test food. Provide them with clear instructions on how to evaluate the samples and use the hedonic scale.

  • Sample Preparation and Presentation: Prepare all samples under identical conditions. Present the coded samples to the panelists in a randomized order to avoid bias.

  • Evaluation: Panelists evaluate each sample for various sensory attributes (e.g., appearance, color, taste, flavor, texture, and overall acceptability) and rate them on the 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).[8]

  • Data Collection: Collect the completed evaluation forms.

  • Data Analysis: Analyze the data statistically to determine if there are significant differences in acceptability between the fortified and control samples.

Stability Assessment: Thiobarbituric Acid (TBA) Assay

This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Objective: To assess the extent of lipid oxidation in a food product fortified with this compound.

Materials:

  • Food sample homogenate.

  • Trichloroacetic acid (TCA) solution.

  • Thiobarbituric acid (TBA) reagent.

  • Spectrophotometer.

  • Water bath.

  • Centrifuge.

Procedure:

  • Sample Preparation: Homogenize a known weight of the food sample with distilled water.

  • Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins and extract MDA.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Reaction with TBA: Mix the supernatant with TBA reagent and heat in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop a pink color.

  • Spectrophotometric Measurement: Cool the samples and measure the absorbance of the pink-colored complex at 532 nm using a spectrophotometer.

  • Calculation: Calculate the TBA value, typically expressed as mg of MDA per kg of the sample, using a standard curve prepared with a malondialdehyde standard.

Stability Assessment: Peroxide Value (PV) Assay

This protocol measures the primary products of lipid oxidation.

Objective: To determine the peroxide value in a food product fortified with this compound.

Materials:

  • Lipid extract from the food sample.

  • Solvent mixture (e.g., acetic acid-chloroform).

  • Saturated potassium iodide (KI) solution.

  • Standardized sodium thiosulfate (B1220275) solution.

  • Starch indicator solution.

Procedure:

  • Lipid Extraction: Extract the lipid from a known weight of the food sample.

  • Reaction: Dissolve a known amount of the extracted lipid in the solvent mixture. Add saturated KI solution. The peroxides in the lipid will oxidize KI to iodine.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color almost disappears.

  • Endpoint Determination: Add starch indicator solution, which will turn the solution blue. Continue the titration until the blue color disappears, indicating the endpoint.

  • Calculation: Calculate the peroxide value, expressed as milliequivalents of peroxide per kg of fat.

Visualizations

The following diagrams illustrate key processes in this compound fortification research.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase A Subject Recruitment & Screening C Baseline Blood Sample Collection (Day 0) A->C Proceed to baseline B Preparation of Isotopically Labeled This compound Fortified Food D Administration of Labeled Test Meal B->D Administer to subjects C->D After baseline sample E Follow-up Blood Sample Collection (Day 14) D->E Wait 14 days F Mass Spectrometry Analysis of Isotope Ratios E->F Analyze samples G Calculation of Fractional Iron Absorption F->G Calculate results

Caption: Experimental workflow for an in vivo iron bioavailability study.

sensory_evaluation_workflow A Sample Preparation (Fortified vs. Control) & Coding C Randomized Sample Presentation in Sensory Booths A->C B Panelist Recruitment & Instruction B->C D Panelists Evaluate Samples (9-point Hedonic Scale) C->D E Data Collection D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: Workflow for sensory evaluation of fortified foods.

iron_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream FL This compound (Fe²⁺) DMT1 DMT1 Transporter FL->DMT1 Uptake Fe_pool Labile Iron Pool (Fe²⁺) DMT1->Fe_pool Ferritin Ferritin (Fe³⁺) (Storage) Fe_pool->Ferritin Storage Ferroportin Ferroportin (Exporter) Fe_pool->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe²⁺ → Fe³⁺ Oxidation Transferrin Transferrin (Fe³⁺) Hephaestin->Transferrin Binding for Transport

Caption: Cellular pathway of non-heme iron (from this compound) absorption.

References

Application Notes and Protocols for Studying Ferrous Lactate Absorption in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the absorption and bioavailability of ferrous lactate (B86563), a common iron supplement. The following sections detail appropriate animal models, experimental designs for evaluating iron absorption, and methods for sample analysis.

Introduction to Animal Models for Iron Absorption Studies

Rodent models, particularly rats and mice, are well-established for studying iron metabolism and absorption due to their physiological and genetic similarities to humans in this regard.[1] These models are instrumental in evaluating the efficacy of iron supplements like ferrous lactate.

  • Rat Models: Sprague-Dawley and Wistar rats are frequently used for nutritional studies.[2] Iron deficiency can be induced in these models by feeding them a low-iron diet, making them suitable for hemoglobin repletion studies to assess the bioavailability of iron compounds.[3][4][5] The normal adult rat is considered an appropriate model for studying the bioavailability of iron in human foods.[6]

  • Mouse Models: The C57BL/6 strain is a common choice for studies on iron metabolism.[7] Genetically modified mouse models, such as those with knockouts of genes like Hamp (which codes for hepcidin) or DMT1 (Divalent Metal Transporter 1), are invaluable for investigating the specific molecular mechanisms of iron absorption.[8]

Signaling Pathway of Non-Heme Iron Absorption

The absorption of non-heme iron, such as this compound, in the duodenum is a tightly regulated process. Ferric iron (Fe³⁺) from the diet is first reduced to ferrous iron (Fe²⁺) by the enzyme duodenal cytochrome b (Dcytb) on the apical surface of enterocytes.[9][10] The ferrous iron is then transported into the enterocyte by Divalent Metal Transporter 1 (DMT1).[9][11][12][13]

Once inside the enterocyte, iron can be stored in ferritin or transported across the basolateral membrane into the bloodstream by ferroportin.[12] The hormone hepcidin, produced by the liver, acts as a key negative regulator of iron absorption by binding to ferroportin, leading to its internalization and degradation, thus trapping iron within the enterocyte.[7][14][15]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_liver Liver Fe3 Ferric Iron (Fe³⁺) (from diet) Dcytb Dcytb (Reductase) Fe3->Dcytb Reduction Fe2_lumen Ferrous Iron (Fe²⁺) DMT1 DMT1 (Transporter) Fe2_lumen->DMT1 Uptake FerrousLactate This compound FerrousLactate->Fe2_lumen Dcytb->Fe2_lumen Fe2_intra Intracellular Iron Pool (Fe²⁺) DMT1->Fe2_intra Ferritin Ferritin (Storage) Fe2_intra->Ferritin Storage Ferroportin Ferroportin (Exporter) Fe2_intra->Ferroportin Export Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Oxidation & Binding Hepcidin Hepcidin (Hormone) Transferrin->Hepcidin Upregulates (High Iron) Hepcidin->Ferroportin Inhibition (Degradation)

Figure 1: Signaling pathway of non-heme iron absorption.

Experimental Protocols

A common and effective method for evaluating the bioavailability of iron supplements is the hemoglobin repletion assay in an iron-deficient rat model.

Experimental Workflow: Hemoglobin Repletion Study

The overall workflow involves inducing iron deficiency anemia in weanling rats, followed by a repletion period where their diet is supplemented with different iron sources. The recovery from anemia is monitored by measuring hematological parameters.

G cluster_groups Experimental Groups start Start: Weanling Rats depletion Depletion Phase (21-28 days) Iron-Deficient Diet start->depletion anemia_check Anemia Confirmation (Hb < 7 g/dL) depletion->anemia_check anemia_check->depletion Not Anemic repletion Repletion Phase (14-21 days) Supplemented Diets anemia_check->repletion Anemic group1 Group 1: Control (Fe-Deficient) group2 Group 2: Ferrous Sulfate (B86663) group3 Group 3: This compound analysis Data Collection & Analysis group1->analysis group2->analysis group3->analysis end End: Bioavailability Comparison analysis->end

Figure 2: Experimental workflow for a hemoglobin repletion study.

Protocol: Induction of Iron Deficiency Anemia in Rats
  • Animals: Use weanling (21 days old) male Sprague-Dawley rats.

  • Housing: House the rats individually in stainless steel cages to prevent iron ingestion from the environment.

  • Diet: Provide an iron-deficient diet (e.g., containing <10 mg iron/kg) and deionized water ad libitum. A standard AIN-93G diet can be modified to be iron-deficient.

  • Duration: Maintain the rats on this diet for 21-28 days.

  • Monitoring: Monitor body weight and food intake regularly.

  • Confirmation of Anemia: After the depletion period, collect a blood sample from the tail vein to measure hemoglobin concentration. Anemia is typically confirmed when hemoglobin levels drop below 7 g/dL.

Protocol: Iron Supplementation via Oral Gavage
  • Animal Grouping: Once anemia is confirmed, randomly assign the rats to different experimental groups (e.g., n=8-10 per group):

    • Control Group: Continues on the iron-deficient diet.

    • Reference Group: Receives ferrous sulfate.

    • Test Group: Receives this compound.

  • Dosage Preparation:

    • Prepare solutions of ferrous sulfate and this compound in deionized water. A typical dose for repletion studies is in the range of 10-20 mg of elemental iron per kg of diet, or administered directly. For oral gavage, a dose of 1 mg/kg body weight can be used.[7]

    • The solutions should be prepared fresh daily to prevent oxidation.

  • Administration:

    • Administer the assigned iron solution daily via oral gavage for a period of 14-21 days.[9][14]

    • Use a stainless steel or flexible plastic gavage needle appropriate for the size of the rat (typically 16-18 gauge for adult rats).[9][14]

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[14]

    • Administer the solution slowly to avoid aspiration. The maximum volume for oral gavage in rats is 10-20 ml/kg.[14]

    • Continue to provide the iron-deficient diet and deionized water ad libitum to all groups.

Protocol: Sample Collection and Analysis
  • Blood Collection: Collect blood samples at baseline (after depletion) and at the end of the repletion period. Blood can be collected via the tail vein or cardiac puncture at the end of the study under anesthesia.

  • Hematological Analysis:

    • Hemoglobin (Hb): Measure using a hemoglobinometer or an automated hematology analyzer.

    • Serum Iron and Total Iron-Binding Capacity (TIBC): Centrifuge blood to separate serum. Analyze serum iron and TIBC using colorimetric assay kits. Transferrin saturation can be calculated as (Serum Iron / TIBC) x 100.[8]

    • Serum Ferritin: Measure using a rat-specific ELISA kit.

  • Tissue Collection: At the end of the study, euthanize the animals and perfuse the circulatory system with saline. Excise the liver and spleen for iron analysis.

  • Liver Iron Concentration:

    • Dry a portion of the liver to a constant weight.

    • Digest the dried tissue using a mixture of nitric acid and hydrogen peroxide.

    • Analyze the iron content using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in tables to facilitate comparison between different iron sources. Key parameters include Hemoglobin Regeneration Efficiency (HRE) and Relative Bioavailability (RBV).

Table 1: In Vitro Bioaccessibility of this compound vs. Ferrous Sulfate

Iron SourceBioaccessibility after Gastric Digestion (%)Bioaccessibility after Gastrointestinal Digestion (%)
Ferrous Sulfate81Data not specified
This compound7112.8
Microencapsulated this compound + Vitamin C>87~60
Microencapsulated Ferrous Sulfate + Vitamin C>87~60

Source: Adapted from an in vitro digestion study.[15] This data suggests that while this compound has good bioaccessibility after gastric digestion, it decreases significantly under simulated intestinal conditions. Encapsulation and the addition of vitamin C can improve this.

Table 2: Example Data from an In Vivo Hemoglobin Repletion Study in Rats

ParameterControl (Fe-Deficient)Ferrous Sulfate (Reference)This compound (Test)
Initial Hemoglobin (g/dL) 6.5 ± 0.46.6 ± 0.56.4 ± 0.3
Final Hemoglobin (g/dL) 6.2 ± 0.511.5 ± 0.8Insert experimental data
Hemoglobin Gain (g/dL) -0.3 ± 0.24.9 ± 0.6Insert experimental data
Hemoglobin Regeneration Efficiency (HRE) (%) -50.2 ± 3.1Insert experimental data
Relative Bioavailability (RBV) (%) -100Insert experimental data
Final Liver Iron (µg/g dry weight) 25 ± 5150 ± 20Insert experimental data
Final Serum Ferritin (ng/mL) 10 ± 385 ± 12Insert experimental data

This table is a template for presenting results. HRE is calculated based on the amount of iron from hemoglobin gained relative to the total iron consumed. RBV is calculated by comparing the HRE of the test substance to the reference substance (Ferrous Sulfate), which is set at 100%.

Conclusion

The use of iron-deficient rodent models provides a robust system for evaluating the bioavailability of this compound. The detailed protocols for inducing anemia, administering supplements, and analyzing key hematological and tissue parameters allow for a comprehensive comparison of this compound to other iron sources like ferrous sulfate. The data generated from these studies are crucial for researchers and drug development professionals in formulating effective iron supplements for human and animal health.

References

Application Notes and Protocols for In Vitro Iron Deficiency Studies Using Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. Dysregulation of iron homeostasis can lead to either iron deficiency, the most prevalent nutritional disorder worldwide, or iron overload, which can cause significant cellular toxicity. In vitro cell culture models are indispensable tools for studying the molecular mechanisms of cellular iron metabolism and for screening potential therapeutic agents for iron-related disorders.

Ferrous lactate (B86563) is an iron (II) salt of lactic acid that serves as a highly bioavailable source of iron for cells.[1] The ferrous (Fe2+) state is more readily absorbed by cells compared to the ferric (Fe3+) state, primarily through the divalent metal transporter 1 (DMT1).[1] These application notes provide detailed protocols for inducing iron deficiency in cultured cells using the iron chelator deferoxamine (B1203445) (DFO) and for subsequently rescuing this phenotype with ferrous lactate. Furthermore, methodologies for quantifying key markers of cellular iron status are described.

Core Signaling Pathway: Cellular Iron Homeostasis

Cellular iron levels are tightly regulated by the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system.

  • Iron-Replete State: When intracellular iron levels are high, iron binds to IRPs, causing them to dissociate from IREs located in the untranslated regions of specific mRNAs. This leads to:

    • Increased translation of ferritin mRNA: Ferritin is the primary intracellular iron storage protein, sequestering excess iron to prevent toxicity.[2]

    • Degradation of transferrin receptor 1 (TfR1) mRNA: TfR1 is responsible for the uptake of transferrin-bound iron from the extracellular environment. Its degradation reduces further iron entry into the cell.[2]

  • Iron-Deficient State: Under low iron conditions, IRPs bind to IREs, resulting in:

    • Inhibition of ferritin mRNA translation: This prevents the storage of scarce iron.

    • Stabilization of TfR1 mRNA: This increases the synthesis of TfR1 to maximize iron uptake.

The interplay between these molecules ensures that cellular iron levels are maintained within a narrow physiological range.

Cellular Iron Homeostasis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Transferrin-Fe Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Transferrin-Fe->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis DMT1 DMT1 Ferroportin Ferroportin LIP Labile Iron Pool (Fe²⁺) Endosome->LIP Fe³⁺ → Fe²⁺ Release LIP->Ferroportin Export Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage IRP IRP LIP->IRP High Iron Inactivates IRP Cellular Functions Cellular Functions LIP->Cellular Functions Ferritin->LIP Release TfR1_mRNA TfR1 mRNA IRP->TfR1_mRNA Low Iron: IRP binds IRE Stabilizes mRNA Ferritin_mRNA Ferritin mRNA IRP->Ferritin_mRNA Low Iron: IRP binds IRE Blocks Translation TfR1_mRNA->TfR1 Translation Ferritin_mRNA->Ferritin Translation

Figure 1: Simplified overview of cellular iron uptake and regulation.

Experimental Protocols

Protocol 1: Induction of Iron Deficiency and Rescue with this compound

This protocol describes the induction of a reversible iron-deficient state in cultured cells, followed by iron repletion using this compound. The human colon adenocarcinoma cell line, Caco-2, is often used for these studies due to its expression of iron transport proteins.[3]

Materials:

  • Cell line of interest (e.g., Caco-2, K562)

  • Complete cell culture medium

  • Deferoxamine (DFO) mesylate salt (Sigma-Aldrich)

  • This compound (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, deionized water

Workflow Diagram:

Experimental Workflow start Seed Cells incubation1 Incubate for 24h (Allow attachment) start->incubation1 dfo_treatment Treat with Deferoxamine (DFO) to induce iron deficiency (e.g., 100 µM for 24h) incubation1->dfo_treatment wash Wash cells with PBS to remove DFO dfo_treatment->wash rescue Add this compound (e.g., 0-200 µM for 2-24h) wash->rescue analysis Harvest cells for analysis: - Intracellular Iron - Protein Expression (Ferritin, TfR1) - Cell Viability (MTT) rescue->analysis

Figure 2: Workflow for iron deficiency induction and rescue.

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in multi-well plates (e.g., 1 x 10⁴ cells/cm² for Caco-2 cells in a 6-well plate) and allow them to adhere and grow for 24-48 hours in complete medium.[4]

  • Induction of Iron Deficiency:

    • Prepare a stock solution of DFO (e.g., 10 mM in sterile water).

    • Aspirate the culture medium and replace it with fresh medium containing DFO. A final concentration of 10-100 µM DFO for 12-24 hours is a common starting point for many cell lines.[4][5] The optimal concentration and duration should be determined empirically for each cell type.

    • Incubate the cells under standard culture conditions.

  • Preparation of this compound Solution:

    • Prepare a fresh stock solution of this compound (e.g., 10 mM in sterile, deionized water). Gentle heating may be required for complete dissolution.[6] It is recommended to prepare this solution fresh for each experiment to prevent oxidation of Fe2+ to Fe3+.

  • Iron Rescue:

    • After the DFO incubation period, aspirate the DFO-containing medium and wash the cells twice with sterile PBS to remove any residual chelator.

    • Add fresh culture medium containing the desired concentrations of this compound (e.g., a dose-response of 0, 25, 50, 100, 200 µM).

    • Incubate for the desired time period (e.g., 2-24 hours) to allow for iron uptake and cellular response.

  • Cell Harvesting and Analysis:

    • Following the rescue incubation, proceed with cell harvesting for downstream analyses as described in the subsequent protocols.

Protocol 2: Quantification of Intracellular Iron (Ferrozine-Based Assay)

This colorimetric assay quantifies the total intracellular iron content.

Materials:

  • Cell lysates from Protocol 1

  • Iron Releasing Reagent: 10 mM HCl and 2.25% KMnO₄ (w/v) in a 1:1 mixture (prepare fresh).

  • Iron Detection Reagent: 6.5 mM Ferrozine, 2.5 M Ammonium Acetate, 1 M L-ascorbic acid (prepare fresh).

  • Iron standard solution (e.g., FeCl₃)

  • 50 mM NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in each well by adding 200 µL of 50 mM NaOH and scraping.

  • Iron Release:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add an equal volume of the Iron Releasing Reagent.

    • Incubate at 60°C for 2 hours.

    • Allow the samples to cool to room temperature.

  • Color Development:

    • Add 30 µL of the Iron Detection Reagent to each sample.

    • Incubate for 30 minutes at room temperature.

  • Measurement:

    • Transfer 280 µL of the mixture to a 96-well plate.

    • Read the absorbance at 550-560 nm.[7][8]

  • Quantification:

    • Prepare a standard curve using a known concentration of an iron standard treated in the same manner as the samples.

    • Normalize the iron content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).

Protocol 3: Quantification of Ferritin (ELISA)

This protocol provides a general procedure for a sandwich ELISA to quantify cellular ferritin levels. Commercially available kits are recommended.

Materials:

  • Ferritin ELISA kit (e.g., from Thermo Fisher Scientific, Abcam)

  • Cell lysates

  • Microplate reader

Procedure:

  • Prepare Reagents and Samples:

    • Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Cell lysates may need to be diluted in the provided assay diluent.

  • Assay Procedure (Example):

    • Add 100 µL of standard or sample to each well of the antibody-coated plate. Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells.

    • Add 100 µL of the biotinylated detection antibody (Detection Reagent A). Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells.

    • Add 100 µL of HRP-conjugated streptavidin (Detection Reagent B). Incubate for 30 minutes at 37°C.

    • Aspirate and wash the wells.

    • Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.

    • Add 50 µL of Stop Solution.

    • Read the absorbance at 450 nm immediately.[9]

  • Data Analysis:

    • Generate a standard curve and calculate the ferritin concentration in the samples.

    • Normalize the ferritin levels to the total protein concentration of the cell lysate.

Protocol 4: Quantification of Transferrin Receptor 1 (Western Blot)

This protocol outlines the steps for detecting TfR1 protein levels by Western blotting.

Materials:

  • Cell lysates in RIPA buffer with protease inhibitors

  • SDS-PAGE gels (e.g., 8%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-TfR1 (e.g., from Invitrogen)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • For TfR1, it is often recommended to incubate samples at 37°C for 5 minutes instead of boiling to prevent aggregation.[10]

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TfR1 antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the TfR1 signal to a loading control protein (e.g., β-actin or GAPDH).

Data Presentation

The following tables present hypothetical but representative data based on published studies for in vitro iron deficiency and rescue experiments.

Table 1: Effect of this compound on Intracellular Iron and Cell Viability

Treatment GroupThis compound (µM)Intracellular Iron (nmol/mg protein)Cell Viability (% of Control)
Control (Iron Replete)012.5 ± 1.8100 ± 5.2
Iron Deficient (DFO)02.1 ± 0.585 ± 6.1
Rescue255.8 ± 0.992 ± 4.8
Rescue509.7 ± 1.398 ± 5.5
Rescue10013.2 ± 2.1101 ± 4.9
Rescue20018.9 ± 2.595 ± 7.3

Data are presented as mean ± standard deviation.

Table 2: Expression of Iron-Related Proteins in Response to this compound

Treatment GroupThis compound (µM)Ferritin (ng/mg protein)Relative TfR1 Expression (normalized to loading control)
Control (Iron Replete)0150 ± 221.0 ± 0.15
Iron Deficient (DFO)015 ± 43.5 ± 0.4
Rescue2545 ± 82.8 ± 0.3
Rescue5098 ± 151.9 ± 0.2
Rescue100162 ± 251.1 ± 0.18
Rescue200210 ± 310.8 ± 0.12

Data are presented as mean ± standard deviation.

Conclusion

This compound is an effective source of iron for in vitro studies, capable of rescuing cellular iron deficiency induced by chelators like DFO. The protocols outlined in these application notes provide a framework for investigating the cellular and molecular responses to changes in iron availability. The quantification of intracellular iron, ferritin, and transferrin receptor levels are key readouts for assessing the efficacy of iron compounds and for elucidating the mechanisms of cellular iron homeostasis.

References

Application Notes and Protocols for Colorimetric Quantification of Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous lactate (B86563) is a widely utilized iron supplement in the pharmaceutical and food industries due to its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron salts.[1][2] Accurate quantification of the ferrous iron (Fe²⁺) content in raw materials and finished products is crucial for ensuring product quality, stability, and efficacy. This document provides detailed application notes and protocols for the colorimetric quantification of ferrous lactate using two robust and widely accepted methods: the 1,10-Phenanthroline (B135089) method and the Ferrozine assay. These spectrophotometric methods are valued for their sensitivity, simplicity, and cost-effectiveness.[3][4]

Principle of the Assays

Both assays are based on the principle that ferrous iron (Fe²⁺) reacts with a specific chromogenic agent to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of ferrous iron, is measured using a spectrophotometer. This relationship is governed by the Beer-Lambert Law.[5][6]

  • 1,10-Phenanthroline Method: Three molecules of 1,10-phenanthroline chelate one atom of ferrous iron to form an orange-red complex with a maximum absorbance at approximately 510 nm.[4][7][8] The color of this complex is stable over a pH range of 3 to 9.[5][7]

To ensure that all iron present is in the ferrous (Fe²⁺) state, a reducing agent such as hydroxylamine (B1172632) hydrochloride or ascorbic acid is often added to the sample preparation to reduce any ferric iron (Fe³⁺) that may be present due to oxidation.[5][9][12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the 1,10-Phenanthroline and Ferrozine methods for ferrous iron determination.

Parameter1,10-Phenanthroline MethodFerrozine Method
Wavelength of Maximum Absorbance (λmax) 510 nm[4][8]562 nm[9][11]
Linear Range 0.4 - 4.0 mg/L[4]Up to 1000 µg/dL (10 mg/L)[9]
Molar Absorptivity 11,100 M⁻¹cm⁻¹ at 508 nm[5]Not explicitly stated in search results
Limit of Detection (LOD) 0.5 mg/L[13]1.85 µg/dL (0.0185 mg/L)[11]
Limit of Quantification (LOQ) 1.7 mg/L[13]Not explicitly stated in search results
Precision (RSD) 2% (for 15 mg/L standard)[13]Inter-assay CV: 1.5%[14]

Experimental Protocols

General Laboratory Requirements
  • Spectrophotometer (visible range)

  • Matched cuvettes (1 cm light path)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • pH meter

  • Deionized water (iron-free)

  • Glassware washed with dilute acid (e.g., 10% HCl) and rinsed thoroughly with deionized water to prevent iron contamination.[9]

Protocol 1: 1,10-Phenanthroline Method

This protocol is adapted for the quantification of this compound.

1. Reagent Preparation

  • Standard Iron Stock Solution (100 mg/L Fe): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O], dissolve it in deionized water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[5][6]

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary.[5]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[5] This solution acts as a reducing agent.

  • Sodium Acetate (B1210297) Buffer Solution (pH ~4.5): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[5] This is used to adjust the pH for optimal color development.

2. Sample Preparation

  • Accurately weigh a sample of this compound powder (e.g., 100 mg).

  • Dissolve the sample in a 100 mL volumetric flask with deionized water. This compound is soluble in water.[15]

  • Perform serial dilutions as necessary to bring the expected ferrous iron concentration within the linear range of the assay (0.4 - 4.0 mg/L).

3. Experimental Procedure

  • Prepare a series of calibration standards by pipetting appropriate volumes of the 100 mg/L standard iron stock solution into 100 mL volumetric flasks to obtain final concentrations of, for example, 0.5, 1.0, 2.0, 3.0, and 4.0 mg/L.

  • To each standard flask, and to a flask containing a known volume of the diluted sample, add the following reagents in order:

    • 1 mL of hydroxylamine hydrochloride solution.[5]

    • 10 mL of 1,10-phenanthroline solution.[5]

    • 8 mL of sodium acetate solution.[5]

  • A "blank" sample should be prepared using deionized water instead of the iron standard or sample.

  • Dilute all flasks to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 10-15 minutes for full color development.[5]

  • Set the spectrophotometer to 510 nm and zero the instrument using the blank solution.

  • Measure the absorbance of each standard and the sample solution.

4. Data Analysis

  • Plot a calibration curve of absorbance versus the concentration of the iron standards.

  • Determine the concentration of ferrous iron in the diluted sample solution using the linear regression equation from the calibration curve.

  • Calculate the concentration of this compound in the original sample, accounting for all dilutions.

Protocol 2: Ferrozine Method

This protocol provides a highly sensitive alternative for this compound quantification.

1. Reagent Preparation

  • Standard Iron Stock Solution (100 mg/L Fe): Prepare as described in the 1,10-Phenanthroline method.

  • Ferrozine Solution (e.g., 2.0 mmol/L): Prepare according to commercially available kit instructions or by dissolving the appropriate amount of Ferrozine in a suitable buffer.[9]

  • Reducing Agent (e.g., Ascorbic Acid): Prepare a fresh solution of ascorbic acid. The concentration may vary depending on the specific protocol or kit.[9][11]

  • Buffer Solution (e.g., Acetate Buffer, pH 4.9): Prepare a buffer to maintain the optimal pH for the Ferrozine-iron complex formation.[11]

2. Sample Preparation

Prepare the this compound sample as described in the 1,10-Phenanthroline method, ensuring the final concentration is within the linear range of the Ferrozine assay.

3. Experimental Procedure

  • Prepare a series of calibration standards from the standard iron stock solution.

  • To a set of test tubes or a 96-well plate, add a specific volume of the blank (deionized water), standards, and diluted sample.

  • Add the reducing agent solution to each tube/well and mix.

  • Add the Ferrozine solution to each tube/well and mix.

  • Incubate the mixture for a specified time (e.g., 5-10 minutes) at room temperature or 37°C to allow for complete color development.[9][11]

  • Set the spectrophotometer or microplate reader to 562 nm and zero the instrument with the blank.

  • Measure the absorbance of the standards and the sample.

4. Data Analysis

Follow the same data analysis procedure as described for the 1,10-Phenanthroline method to determine the this compound concentration in the original sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Standard, Chromogen, Buffer) mixing Mixing of Sample/ Standard with Reagents reagent_prep->mixing sample_prep Sample Preparation (Weighing & Dissolving This compound) dilution Serial Dilution sample_prep->dilution dilution->mixing incubation Incubation for Color Development mixing->incubation measurement Spectrophotometric Measurement (Absorbance) incubation->measurement calibration Calibration Curve Generation measurement->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for colorimetric quantification of this compound.

reaction_pathway cluster_phenanthroline 1,10-Phenanthroline Method cluster_ferrozine Ferrozine Method Fe2_phen Fe²⁺ (from this compound) Complex_phen [Fe(phen)₃]²⁺ (Orange-Red Complex) Fe2_phen->Complex_phen Phen 3 x (1,10-Phenanthroline) Phen->Complex_phen Fe2_fer Fe²⁺ (from this compound) Complex_fer Fe(Ferrozine)₃ Complex (Magenta Complex) Fe2_fer->Complex_fer Ferrozine Ferrozine Reagent Ferrozine->Complex_fer

Caption: Chemical reaction pathways for the colorimetric assays.

Potential Interferences

Several substances can interfere with the accuracy of these colorimetric assays. Strong oxidizing agents, cyanide, nitrite, and high concentrations of other metal ions such as copper, cobalt, nickel, and zinc can potentially interfere with the 1,10-phenanthroline method.[7][12] Similarly, for the Ferrozine method, other metal ions that can form colored complexes with Ferrozine may cause interference. It is important to consider the composition of the sample matrix and, if necessary, perform validation studies such as spike and recovery to assess the accuracy of the method for a specific product formulation.

Conclusion

The 1,10-Phenanthroline and Ferrozine methods are reliable and accessible for the routine quantification of this compound in research and quality control settings. The choice between the two methods may depend on the required sensitivity, the expected concentration of iron in the sample, and the potential for interfering substances. Proper validation of the chosen method is essential to ensure accurate and precise results in a drug development context.

References

Troubleshooting & Optimization

Preventing precipitation of ferrous lactate in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of ferrous lactate (B86563) in culture media.

Frequently Asked Questions (FAQs)

Q1: What is ferrous lactate and why is it used in culture media?

This compound is an iron(II) salt of lactic acid used as a bioavailable iron supplement in cell culture media. Iron is an essential micronutrient for cell growth and proliferation, playing a critical role in processes like hemoglobin formation and as a component of various enzymes.[1][2] this compound is often preferred over other iron salts due to its good solubility in water and higher bioavailability, meaning it is more efficiently absorbed by cells.[3][4]

Q2: What are the primary causes of this compound precipitation in culture media?

Precipitation of this compound in culture media can be attributed to several factors:

  • Oxidation: Ferrous iron (Fe2+), which is relatively soluble, can oxidize to ferric iron (Fe3+) upon exposure to air.[5] Ferric iron is significantly less soluble and can form insoluble precipitates, often with phosphate (B84403) and hydroxide (B78521) ions, which appears as a yellow-brown turbidity.[6]

  • pH Instability: The solubility of this compound is pH-dependent. It is more soluble in slightly acidic to neutral environments.[1] An increase in the pH of the culture medium can decrease its solubility and lead to precipitation.[5][6]

  • High Concentration: Exceeding the solubility limit of this compound, especially in concentrated stock solutions or due to media evaporation, can cause it to fall out of solution.[6]

  • Temperature Shifts: Repeated freeze-thaw cycles or significant temperature changes can denature media components and reduce the solubility of salts like this compound.[6]

  • Interactions with Other Media Components: In the absence of chelating agents, this compound can react with other components in the medium, such as phosphates and carbonates, to form insoluble complexes.[6]

Q3: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor for this compound stability. This compound exhibits better solubility in slightly acidic to neutral pH environments.[1] In solutions with a pH below 4.5, there is less susceptibility to oxidation to the ferric form.[5] As the pH increases, especially above 7.0, the likelihood of both oxidation and precipitation with other ions like hydroxides and phosphates increases significantly.[6] A 1% solution of this compound in water typically has a pH between 4.0 and 5.5.

Q4: What is the role of chelating agents in preventing precipitation?

Chelating agents are molecules that can form multiple bonds with a single metal ion, in this case, iron. This process, known as chelation, forms a stable, water-soluble complex that keeps the iron from reacting with other components in the media to form insoluble precipitates. Common chelating agents used in culture media to stabilize iron include citrate (B86180) and ethylenediaminetetraacetic acid (EDTA).[7] The lactate molecule itself has some chelating properties, which contributes to the bioavailability of this compound.[3]

Q5: Can I autoclave a culture medium containing this compound?

Autoclaving a medium that already contains this compound is generally not recommended. The high temperature and pressure of autoclaving can accelerate the oxidation of ferrous (Fe2+) to ferric (Fe3+) iron, leading to precipitation. It is best practice to prepare a concentrated, filter-sterilized stock solution of chelated this compound and add it aseptically to the previously autoclaved and cooled medium.[8]

Troubleshooting Guide

Problem: I am observing a yellow-brown precipitate in my culture medium after adding this compound.

This is a common issue and usually indicates the formation of insoluble ferric salts. Follow these troubleshooting steps:

Troubleshooting Workflow: this compound Precipitation

G start Precipitate Observed check_ph Check Medium pH start->check_ph check_prep Review Preparation Protocol start->check_prep check_storage Examine Storage Conditions start->check_storage ph_high pH > 7.5? check_ph->ph_high autoclaved Autoclaved after Fe addition? check_prep->autoclaved light_exposure Exposed to light/air? check_storage->light_exposure ph_high->check_prep No adjust_ph Adjust pH to 6.5-7.2 before adding stock ph_high->adjust_ph Yes chelation Used Chelating Agent? autoclaved->chelation No filter_sterilize Filter-sterilize Fe stock; add to cool medium autoclaved->filter_sterilize Yes chelation->check_storage Yes use_chelator Prepare chelated Fe stock (see protocol) chelation->use_chelator No store_properly Store stock in dark, air-tight containers light_exposure->store_properly Yes resolve Problem Resolved light_exposure->resolve No adjust_ph->resolve filter_sterilize->resolve use_chelator->resolve store_properly->resolve

Caption: Troubleshooting workflow for this compound precipitation.

Data Summary

The stability and utility of this compound are highly dependent on its physical and chemical properties.

PropertyValue / ObservationReference
Appearance Greenish-white to pale yellow crystalline powder.
Solubility in Water Freely soluble. The trihydrate form has a solubility of 2.1 g/100ml at 10°C and 8.5 g/100ml at 100°C.[9]
pH (1% solution) 4.0 - 5.5
Stability Stable under dry, cool conditions. Sensitive to light and air, which can cause oxidation from the ferrous (Fe2+) to the ferric (Fe3+) state.[5]
pH Sensitivity Exhibits better solubility in slightly acidic to neutral pH environments. Susceptible to oxidation and precipitation at pH values above neutral.[1][5]

Experimental Protocols

Protocol: Preparation of a 200x Chelated Ferrous Stock Solution

This protocol describes the preparation of a stable, concentrated stock solution of ferrous iron chelated with sodium citrate, which can be sterile-filtered and added to cell culture media.

Materials:

  • This compound (C₆H₁₀FeO₆)

  • Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Tissue culture grade water

  • 0.22 µm sterile filter unit

  • Sterile, light-protecting storage bottles (e.g., amber bottles)

  • Stir plate and stir bar

Procedure:

  • Prepare Citrate Solution: In a sterile beaker, dissolve 7.45 g of sodium citrate dihydrate in 900 ml of tissue culture grade water. Stir at room temperature until the powder is completely dissolved.

  • Add this compound: While continuously stirring the citrate solution, slowly add 5.52 g of this compound. A clear, pale yellow or greenish solution should form almost immediately. The citrate chelates the iron, preventing its oxidation and precipitation.[7]

  • Adjust Final Volume: Once the this compound is fully dissolved, transfer the solution to a 1 L graduated cylinder and add tissue culture grade water to bring the final volume to 1000 ml.

  • Sterile Filtration: Aseptically filter the solution through a 0.22 µm sterile filter into a sterile receiving container.

  • Storage: Aliquot the sterile stock solution into smaller, sterile amber bottles. Seal the bottles tightly to minimize exposure to air. Store at 2-8°C, protected from light.[8] The stock solution should be used before its expiration date.

Usage:

To use, add 5 ml of the 200x stock solution per 1 L of culture medium to achieve the desired final concentration. Ensure the basal medium is at its correct pH and temperature before adding the iron supplement.

Mechanism of Iron Chelation

G cluster_0 Without Chelator cluster_1 With Chelator (e.g., Citrate) Fe2_un Fe²⁺ (this compound) Soluble Fe3_un Fe³⁺ (Ferric) Oxidized Fe2_un->Fe3_un Oxidation O2 Oxygen (Air) O2->Fe3_un PO4 Phosphate / Hydroxide (in Media) Precipitate Insoluble Ferric Phosphate (Precipitate) PO4->Precipitate Fe3_un->Precipitate Fe2_ch Fe²⁺ (this compound) Soluble ChelatedFe [Fe²⁺-Citrate] Complex Soluble & Stable Fe2_ch->ChelatedFe Citrate Citrate Citrate->ChelatedFe NoPrecipitate No Precipitation ChelatedFe->NoPrecipitate

References

How to avoid ferrous lactate oxidation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling and stabilizing aqueous solutions of ferrous lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of ferrous lactate in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its oxidation a concern?

A1: this compound is an iron(II) salt of lactic acid, valued in pharmaceutical and research applications for its high bioavailability. The iron is in the ferrous (Fe²⁺) oxidation state, which is more readily absorbed by the body than the ferric (Fe³⁺) state.[1] However, Fe²⁺ is susceptible to oxidation to Fe³⁺ in the presence of oxygen, a reaction that can be accelerated by factors like light and pH.[2] This oxidation reduces the bioavailability and can alter the chemical properties of the solution, impacting experimental outcomes and the efficacy of pharmaceutical formulations.

Q2: What are the visible signs of this compound oxidation in a solution?

A2: A freshly prepared this compound solution is typically a clear, greenish-white or pale green solution.[3] Upon oxidation, the solution will turn yellow or brown due to the formation of ferric (Fe³⁺) iron compounds.[2] The intensity of the color change can be an initial qualitative indicator of the extent of oxidation.

Q3: How does pH affect the stability of this compound solutions?

A3: this compound solutions are more stable in slightly acidic conditions. As the pH increases, the rate of ferrous iron oxidation also increases.[4] At a pH above 7, the oxidation rate is significantly faster, leading to the precipitation of ferric hydroxides. Maintaining a slightly acidic pH is a key strategy for preventing oxidation.

Q4: Can I do anything to prevent or slow down this oxidation?

A4: Yes, several methods can be employed to prevent or slow down the oxidation of this compound:

  • pH Control: Maintaining a slightly acidic pH can significantly slow the oxidation rate.

  • Use of Antioxidants: Adding antioxidants, such as ascorbic acid, can help to keep the iron in its ferrous (Fe²⁺) state.

  • Use of Chelating Agents: Chelating agents like citric acid and ethylenediaminetetraacetic acid (EDTA) can form stable complexes with the ferrous ions, protecting them from oxidation.

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize its exposure to oxygen.

  • Protection from Light: Storing the solution in amber or opaque containers can prevent light-catalyzed oxidation.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns yellow/brown shortly after preparation. Rapid oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.- Ensure the water used for the solution is deoxygenated (e.g., by boiling and cooling under an inert gas).- Prepare the solution under an inert atmosphere.- Add an antioxidant like ascorbic acid or a chelating agent like citric acid during preparation.
Precipitate forms in the solution over time. Formation of insoluble ferric hydroxide (B78521) due to oxidation and/or high pH.- Check and adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6).- Add a chelating agent to keep the iron ions in solution.
Inconsistent experimental results using the this compound solution. The concentration of active ferrous iron is decreasing due to oxidation.- Prepare fresh solutions for each experiment.- Implement stabilization methods (pH control, antioxidants, chelating agents) to maintain a consistent ferrous iron concentration.- Quantify the ferrous and ferric iron content before each experiment using a validated analytical method.

Data Presentation

Table 1: Effect of pH on Ferrous Iron (Fe²⁺) Oxidation

pH% Fe(II) Oxidized after 150 minutes
5.556%
6.573%
7.598%
8.599%

Data adapted from a study on ferrous iron oxidation kinetics in NaHCO3 solution.[5]

Table 2: Recommended Concentrations of Stabilizing Agents

Stabilizing Agent Mechanism of Action Recommended Molar Ratio (Agent:Iron) Notes
Ascorbic Acid Antioxidant (reduces Fe³⁺ back to Fe²⁺)2:1 to 4:1A higher ratio may be needed in the presence of strong oxidation promoters.[6]
Citric Acid Chelating Agent (forms a stable complex with Fe²⁺)1:1 to 1.5:1The formation of the iron-citrate complex is pH-dependent; a slightly acidic environment is optimal.[7]
EDTA Chelating Agent (forms a highly stable complex with iron)1:1EDTA forms a very stable complex with both Fe²⁺ and Fe³⁺, effectively preventing the participation of iron in oxidation reactions.[8][9]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Ferrous and Total Iron

This protocol allows for the quantification of both ferrous (Fe²⁺) and total iron, enabling the calculation of the ferric (Fe³⁺) concentration by difference. The method is based on the reaction of Fe²⁺ with 1,10-phenanthroline (B135089) to form a colored complex.

Materials:

Procedure:

Part A: Determination of Ferrous Iron (Fe²⁺)

  • Pipette a known volume of your this compound solution into a volumetric flask.

  • Add 1,10-phenanthroline solution and sodium acetate buffer.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for 10-15 minutes.

  • Measure the absorbance at the wavelength of maximum absorbance (approximately 510 nm) against a reagent blank.

  • Determine the concentration of Fe²⁺ using a calibration curve prepared from standard iron solutions.

Part B: Determination of Total Iron

  • Pipette the same known volume of your this compound solution into a separate volumetric flask.

  • Add hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. Mix and allow to stand for 10 minutes.

  • Add 1,10-phenanthroline solution and sodium acetate buffer.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for 10-15 minutes.

  • Measure the absorbance at the same wavelength as in Part A.

  • Determine the total iron concentration using the calibration curve.

Calculation of Ferric Iron (Fe³⁺):

[Fe³⁺] = [Total Iron] - [Fe²⁺]

Protocol 2: Accelerated Stability Testing of this compound Solutions

This protocol is used to assess the effectiveness of different stabilization methods under stressed conditions.[10][11][12]

Materials:

  • This compound

  • Stabilizing agents to be tested (e.g., ascorbic acid, citric acid)

  • pH meter and buffers

  • Temperature-controlled oven or water bath

  • Spectrophotometer and reagents from Protocol 1

  • Amber glass vials

Procedure:

  • Prepare a stock solution of this compound in deoxygenated water.

  • Divide the stock solution into several aliquots.

  • To each aliquot, add a different stabilizing agent or a combination of agents at varying concentrations. Keep one aliquot as a control with no additives.

  • Adjust the pH of each solution to the desired value.

  • Transfer the solutions to amber glass vials, leaving minimal headspace, and seal them.

  • Place the vials in a temperature-controlled oven or water bath at an elevated temperature (e.g., 40°C, 50°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each set.

  • Allow the vials to cool to room temperature.

  • Analyze the concentration of ferrous and ferric iron in each sample using Protocol 1.

  • Plot the concentration of ferrous iron versus time for each condition to determine the rate of oxidation and the effectiveness of the stabilization method.

Visualizations

Ferrous_Lactate_Oxidation_Pathway This compound (Fe²⁺) This compound (Fe²⁺) Ferric Lactate (Fe³⁺) Ferric Lactate (Fe³⁺) This compound (Fe²⁺)->Ferric Lactate (Fe³⁺) Oxidation Ferric Hydroxide (Precipitate) Ferric Hydroxide (Precipitate) Ferric Lactate (Fe³⁺)->Ferric Hydroxide (Precipitate) Hydrolysis Oxygen Oxygen Oxygen->Ferric Lactate (Fe³⁺) Light Light Light->Ferric Lactate (Fe³⁺) High pH High pH High pH->Ferric Lactate (Fe³⁺) Stabilization_Workflow cluster_prep Solution Preparation cluster_stabilize Stabilization cluster_storage Storage & Analysis Start Start Deoxygenate_Water Deoxygenate Water (e.g., boiling) Start->Deoxygenate_Water Dissolve_FL Dissolve this compound Deoxygenate_Water->Dissolve_FL Add_Stabilizer Add Stabilizer(s) Dissolve_FL->Add_Stabilizer Adjust_pH Adjust pH to acidic range Add_Stabilizer->Adjust_pH Antioxidant Antioxidant Add_Stabilizer->Antioxidant e.g., Ascorbic Acid Chelating_Agent Chelating_Agent Add_Stabilizer->Chelating_Agent e.g., Citric Acid, EDTA Store Store in amber vial under inert atmosphere Adjust_pH->Store Analyze Analyze Fe²⁺/Fe³⁺ concentration Store->Analyze

References

Technical Support Center: Troubleshooting Inconsistent Results with Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ferrous lactate (B86563) in experimental settings. The information is tailored for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments with ferrous lactate.

Issue 1: Inconsistent or lower-than-expected induction of ferroptosis.

  • Problem: You are observing variable or weak induction of ferroptosis in your cell cultures treated with this compound.

  • Possible Causes & Solutions:

    Possible Cause Explanation Recommended Solution
    Oxidation of this compound This compound contains iron in the Fe2+ state, which is susceptible to oxidation to the less soluble and less bioavailable Fe3+ state, especially at physiological pH and in the presence of oxygen.[1] This reduces the amount of active compound available to induce ferroptosis.Prepare fresh this compound solutions immediately before each experiment. Avoid storing stock solutions for extended periods. If storage is necessary, use deoxygenated water, store in airtight containers, and keep at 4°C for short-term or -80°C for long-term storage.
    Precipitation in Media Ferrous iron can react with components in cell culture media, such as phosphates, to form insoluble precipitates, effectively lowering its concentration.Prepare a concentrated stock solution of this compound in deionized water or a slightly acidic buffer. Add the stock solution to the cell culture medium immediately before treating the cells, ensuring rapid and thorough mixing.
    Incorrect pH of Stock Solution The solubility of this compound is pH-dependent, with better solubility in slightly acidic to neutral environments.[2]Ensure the pH of your stock solution is between 5.0 and 6.0.[2]
    Cell Line Variability Different cell lines exhibit varying sensitivities to ferroptosis inducers due to differences in iron metabolism, antioxidant capacity, and expression of key regulatory proteins.Perform a dose-response and time-course experiment for each new cell line to determine the optimal concentration and incubation time for this compound.

Issue 2: High background or artifacts in lipid peroxidation assays.

  • Problem: Your lipid peroxidation assays (e.g., using C11-BODIPY) show high background fluorescence or inconsistent results.

  • Possible Causes & Solutions:

    Possible Cause Explanation Recommended Solution
    Autofluorescence of Media Components Some components in cell culture media can autofluoresce, interfering with the signal from your fluorescent probe.When performing fluorescence-based assays, wash the cells with phosphate-buffered saline (PBS) before adding the probe and use a phenol (B47542) red-free medium during the final imaging or measurement step.
    Probe Instability or Oxidation Fluorescent probes for lipid peroxidation can be sensitive to light and may oxidize over time, leading to non-specific signals.Protect the probe from light during all handling steps. Prepare working solutions of the probe immediately before use.
    Suboptimal Probe Concentration or Incubation Time Using too high a concentration of the probe or incubating for too long can lead to artifacts and cellular stress.Titrate the concentration of the C11-BODIPY probe (typically in the range of 1-5 µM) and optimize the incubation time (usually 30-60 minutes) for your specific cell type.[3]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: To ensure consistency, it is crucial to prepare fresh stock solutions of this compound for each experiment. Ferrous iron (Fe2+) is prone to oxidation to ferric iron (Fe3+), which is less effective at inducing ferroptosis.

  • Preparation:

    • Use deoxygenated, sterile water.

    • Dissolve the this compound powder completely by vortexing. A slightly acidic pH (5.0-6.0) can aid solubility.[2]

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage:

    • Short-term (up to one week): Store in an airtight, light-protected container at 4°C.

    • Long-term: For longer storage, aliquot the stock solution into airtight tubes, purge with nitrogen or argon gas to remove oxygen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What is the primary mechanism of this compound-induced cell death?

A2: this compound induces a specific form of regulated cell death called ferroptosis. The key steps are:

  • Iron Uptake: Ferrous iron (Fe2+) from this compound is taken up by cells, primarily through the divalent metal transporter 1 (DMT1).[4][5]

  • Fenton Reaction: Inside the cell, excess Fe2+ participates in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH).[1][6]

  • Lipid Peroxidation: These hydroxyl radicals attack polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to a chain reaction of lipid peroxidation.[7]

  • Cell Death: The extensive damage to membranes, particularly the plasma membrane, results in cell lysis and death.

Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?

A3: To confirm ferroptosis, you should demonstrate that the cell death is iron-dependent and involves lipid peroxidation. This can be achieved by using specific inhibitors in co-treatment experiments:

Inhibitor Mechanism of Action Expected Outcome
Ferrostatin-1 or Liproxstatin-1 A potent inhibitor of lipid peroxidation.Co-treatment with ferrostatin-1 should rescue cells from this compound-induced death.
Deferoxamine (B1203445) (DFO) An iron chelator that binds to and removes intracellular iron.Co-treatment with DFO should prevent cell death by reducing the available iron for the Fenton reaction.

A significant rescue of cell viability with these inhibitors strongly indicates that the observed cell death is ferroptosis.[8]

Q4: What are the key experimental readouts to measure this compound-induced ferroptosis?

A4: Multiple endpoints should be assessed to provide robust evidence of ferroptosis:

Parameter Recommended Assay Principle
Cell Viability CellTiter-Glo®, MTS, or crystal violet staining.[3]Measures the number of viable cells after treatment.
Lipid Peroxidation C11-BODIPY™ 581/591 staining followed by fluorescence microscopy or flow cytometry.[9][10][11]This fluorescent probe shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric measurement of lipid peroxidation.[9][10]
Intracellular Iron Levels Phen Green SK or FerroOrange probes.Fluorescent probes that specifically detect intracellular ferrous iron.
Protein Expression Western blotting for key ferroptosis regulators.Assess the expression levels of proteins such as Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). Downregulation of these proteins is often associated with increased sensitivity to ferroptosis.[12][13]

Q5: Are there differences in using this compound compared to other iron sources like ferric ammonium (B1175870) citrate (B86180) (FAC)?

A5: Yes, the oxidation state of the iron is a critical difference.

Iron Source Iron Oxidation State Cellular Uptake Implications for Ferroptosis
This compound Fe2+ (Ferrous)Primarily via DMT1.[4][5]Fe2+ is more readily available to participate in the Fenton reaction, potentially leading to a more direct and rapid induction of ferroptosis.[1]
Ferric Ammonium Citrate (FAC) Fe3+ (Ferric)Requires reduction to Fe2+ before transport by DMT1 or uptake via the transferrin receptor pathway.[14]The need for reduction to Fe2+ can result in a delayed or less potent induction of ferroptosis compared to this compound at equivalent iron concentrations.[15]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

  • Materials:

    • This compound (e.g., Sigma-Aldrich, Cat# F8263)

    • Sterile, deoxygenated water (autoclaved and then sparged with nitrogen or argon gas for at least 30 minutes)

    • Sterile, airtight tubes

    • 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out 288.03 mg of this compound trihydrate (adjust weight based on the hydration state of your specific lot).

    • Add the this compound to a sterile conical tube.

    • Add 10 mL of sterile, deoxygenated water to achieve a final concentration of 100 mM.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be a pale green color.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

    • For long-term storage, aliquot into smaller, single-use volumes in airtight tubes, flush with nitrogen or argon gas, and store at -80°C.

Protocol 2: Induction of Ferroptosis in Adherent Cells

  • Cell Seeding:

    • Seed your cells of interest in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Incubate overnight at 37°C and 5% CO₂.

  • Treatment:

    • Prepare fresh dilutions of your this compound stock solution in your complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 µM to 1 mM) to determine the optimal concentration for your cell line.

    • For inhibitor controls, prepare media containing this compound and either ferrostatin-1 (final concentration ~1 µM) or deferoxamine (final concentration ~100 µM).

    • Remove the old medium from the cells and add the prepared treatment media. Include a vehicle control (medium with the same volume of water used to dilute the this compound).

  • Incubation:

    • Incubate the plate for the desired time (e.g., 12, 24, or 48 hours). The optimal time will depend on the cell line and this compound concentration.

  • Assessment of Cell Viability:

    • Following incubation, measure cell viability using a standard assay such as MTS or CellTiter-Glo®, following the manufacturer's instructions.

Protocol 3: Measurement of Lipid Peroxidation using C11-BODIPY™ 581/591

  • Cell Treatment:

    • Treat cells with this compound as described in Protocol 2.

  • Probe Loading:

    • Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium to a final concentration of 1-5 µM.[3]

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells twice with pre-warmed, phenol red-free medium or PBS.

  • Imaging or Flow Cytometry:

    • Microscopy: Immediately image the cells using a fluorescence microscope. The unoxidized probe will fluoresce in the red channel, while the oxidized form will fluoresce in the green channel.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

Visualizations

G Troubleshooting Workflow for Inconsistent Ferroptosis Induction start Inconsistent Ferroptosis Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution immediately before use. check_solution->prepare_fresh No check_precipitation Is there precipitate in the media? check_solution->check_precipitation Yes prepare_fresh->check_precipitation add_last Add stock solution to media just before treating cells. Mix well. check_precipitation->add_last Yes check_dose Have you performed a dose-response for this cell line? check_precipitation->check_dose No add_last->check_dose optimize_dose Perform dose-response and time-course experiments. check_dose->optimize_dose No consistent_results Consistent Results check_dose->consistent_results Yes optimize_dose->consistent_results

Caption: A troubleshooting workflow for addressing inconsistent ferroptosis induction.

G This compound-Induced Ferroptosis Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound DMT1 DMT1 Transporter This compound->DMT1 Fe2+ Labile Fe2+ DMT1->Fe2+ Fenton_Reaction Fenton Reaction (+ H2O2) Fe2+->Fenton_Reaction Hydroxyl_Radicals Hydroxyl Radicals (•OH) Fenton_Reaction->Hydroxyl_Radicals PUFA Membrane PUFAs Hydroxyl_Radicals->PUFA Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis GPX4_System GPX4 / SLC7A11 Antioxidant System GPX4_System->Lipid_Peroxidation Inhibits

Caption: The signaling pathway of this compound-induced ferroptosis.

G Experimental Workflow for Assessing Ferroptosis cluster_assays Assessments start Seed Cells treat_cells Treat with this compound ± Inhibitors (Fer-1, DFO) start->treat_cells incubate Incubate (12-48h) treat_cells->incubate viability Cell Viability Assay (e.g., MTS) incubate->viability lipid_ros Lipid ROS Measurement (C11-BODIPY) incubate->lipid_ros iron_level Intracellular Iron Assay (e.g., Phen Green SK) incubate->iron_level analyze Analyze Data & Compare to Controls viability->analyze lipid_ros->analyze iron_level->analyze

Caption: A general experimental workflow for studying ferroptosis.

References

Technical Support Center: Optimizing Ferrous Lactate for Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ferrous lactate (B86563) for optimizing bacterial growth. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on optimal concentrations for various bacterial species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the optimization of ferrous lactate concentrations in bacterial cultures.

Q1: My this compound stock solution is cloudy or has formed a precipitate. What should I do?

A1: Precipitation in your this compound stock solution can be caused by several factors:

  • Oxidation: Ferrous (Fe²⁺) iron is susceptible to oxidation to ferric (Fe³⁺) iron, which is less soluble at neutral pH and can precipitate out of solution. To minimize oxidation, prepare stock solutions fresh and consider preparing them in an anaerobic environment or by boiling the deionized water prior to use to remove dissolved oxygen.

  • pH: The pH of the solution can affect the solubility of iron salts. Ensure the pH of your stock solution is slightly acidic to maintain the solubility of this compound.

  • High Concentration: Highly concentrated stock solutions are more prone to precipitation. If you are consistently observing precipitation, try preparing a more dilute stock solution.

  • Improper Storage: Store your this compound stock solution in a dark, cool place to minimize light-induced oxidation.

Q2: I've added this compound to my growth medium, and now the entire medium has turned cloudy.

A2: This is likely due to the precipitation of iron salts in the medium. This can happen if:

  • Phosphate (B84403) or Carbonate Buffers: Your medium contains high concentrations of phosphate or carbonate, which can form insoluble precipitates with iron.

  • pH of the Medium: If the pH of your medium is neutral to alkaline, it can cause the ferrous iron to oxidize and precipitate as ferric hydroxide.

  • Order of Addition: When preparing your medium, add the this compound solution last, after all other components have been dissolved and the pH has been adjusted.

Q3: My bacterial culture is not growing, or growth is inhibited after adding this compound. What could be the problem?

A3: While iron is an essential nutrient for most bacteria, high concentrations can be toxic.[1] Here are some potential reasons for growth inhibition:

  • Iron Toxicity: You may be using a concentration of this compound that is toxic to your specific bacterial strain. It is crucial to perform a dose-response experiment to determine the optimal concentration. Signs of iron toxicity can include a long lag phase, a low growth rate, or a complete lack of growth.

  • Incorrect Iron Source for the Bacterium: Some bacteria have specific iron uptake mechanisms and may prefer other forms of iron (e.g., chelated iron from siderophores).

  • Lactate Inhibition: While less common, very high concentrations of lactate could potentially have an inhibitory effect on some bacterial species.

  • Medium Composition: The presence of other chelating agents in your medium could be binding the iron, making it unavailable to the bacteria.

Q4: How do I know if my bacterium requires iron for growth?

A4: Most bacteria require iron for various metabolic processes.[2] However, there are exceptions. For example, many Lactobacillus species do not have a strict requirement for iron.[3][4][5] To determine if your bacterium requires iron, you can:

  • Culture in Iron-Depleted Medium: Prepare a defined medium with and without the addition of an iron source. A significant reduction in growth in the iron-depleted medium would indicate a requirement for iron.

  • Use of Iron Chelators: Add a specific iron chelator (e.g., 2,2'-dipyridyl) to your growth medium. If bacterial growth is inhibited and can be restored by the addition of iron, this confirms an iron requirement.

Q5: What is the difference between using this compound, ferrous sulfate, and ferric chloride?

A5: The primary difference lies in the counter-ion and the oxidation state of the iron.

  • This compound (Fe(C₃H₅O₃)₂): Provides ferrous (Fe²⁺) iron. The lactate counter-ion can also be metabolized by some bacteria.

  • Ferrous Sulfate (FeSO₄): A common source of ferrous (Fe²⁺) iron.

  • Ferric Chloride (FeCl₃): Provides ferric (Fe³⁺) iron. Bacteria that utilize ferric iron often have mechanisms to reduce it to the more soluble ferrous form.

The choice of iron salt can influence bioavailability and potential toxicity. It is recommended to test different iron sources to find the most suitable one for your specific application.

Data Presentation: Optimal this compound Concentrations

The optimal concentration of this compound can vary significantly between bacterial species. The following table summarizes tested concentrations of ferrous (Fe²⁺) and ferric (Fe³⁺) iron from various sources for different bacteria. It is recommended to use this data as a starting point for your own optimization experiments.

Bacterial SpeciesIron SourceTested Concentration RangeOptimal Concentration/ObservationReference
Bacillus subtilisFe²⁺Not specified4.0 mM enhanced surfactin (B1297464) production[6]
Clostridium perfringensBivalent Iron1-30 mg% (~0.18-5.37 mM)Inhibitory effect on toxin formation observed in this range.[7]
Enterococcus faecalisIron75 µM (iron-replete)Used for growth in a chemically defined medium.[8]
Escherichia coliFerrous Sulfate2-20 µg/L (~0.036-0.36 µM)Significant increase in bacterial numbers observed.[9]
Escherichia coliFerric Chlorideup to 100 µM100 µM used for iron-replete conditions.
Lactobacillus spp.Not applicableNot applicableGenerally do not require iron for growth.[3][4][5]
Pseudomonas syringaeFerric Oxalateup to 500 µMToxicity observed at concentrations >400 µM.[10]
Yersinia pestisFe²⁺10, 100, 1000 µMAll concentrations tested for growth enhancement.

Experimental Protocols

This section provides detailed methodologies for preparing this compound stock solutions and for determining the optimal concentration for bacterial growth.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for supplementation of bacterial growth media.

Materials:

  • This compound (e.g., this compound dihydrate or trihydrate)

  • High-purity, deionized water

  • Sterile, airtight container (e.g., serum bottle with a butyl rubber stopper and aluminum seal)

  • Syringe filters (0.22 µm pore size)

  • Nitrogen gas (optional)

Methodology:

  • Deoxygenate Water: To minimize oxidation of ferrous iron, it is recommended to use deoxygenated water. This can be achieved by boiling the deionized water for at least 30 minutes and then allowing it to cool to room temperature under a stream of nitrogen gas.

  • Weigh this compound: In a sterile, anaerobic environment (e.g., an anaerobic chamber or glove box), weigh the desired amount of this compound powder to prepare your stock solution (e.g., for a 100 mM stock solution, weigh out the appropriate amount based on the molecular weight of your specific this compound salt).

  • Dissolve: Add the weighed this compound to the deoxygenated water and mix until fully dissolved. The solution should be a pale green color.

  • Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile, airtight container.

  • Storage: Store the sterile stock solution at 4°C in the dark. For long-term storage, it is recommended to overlay the solution with nitrogen gas to create an anaerobic headspace.

Protocol 2: Dose-Response Analysis to Determine Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound that supports the maximal growth of a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate iron-deficient growth medium

  • Sterile this compound stock solution (prepared as in Protocol 1)

  • Sterile microplates (96-well) or culture tubes

  • Microplate reader or spectrophotometer

Methodology:

  • Prepare Inoculum: Grow an overnight culture of the bacterial strain in a suitable medium. Wash the cells twice with an iron-deficient medium to remove any residual iron. Resuspend the cells in the iron-deficient medium and adjust the optical density (OD) to a starting OD₆₀₀ of approximately 0.05.

  • Prepare Serial Dilutions: In a 96-well microplate or a series of culture tubes, prepare a range of this compound concentrations by serially diluting the stock solution into the iron-deficient medium. A typical range to test could be from 0 µM (no iron control) up to 1000 µM. Include a blank control with only the medium.

  • Inoculation: Inoculate each well or tube with the prepared bacterial suspension.

  • Incubation: Incubate the microplate or tubes under the optimal growth conditions (temperature, aeration, etc.) for your bacterial strain.

  • Growth Measurement: Measure the OD₆₀₀ at regular intervals (e.g., every hour) for a period of 24-48 hours using a microplate reader or spectrophotometer.

  • Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each this compound concentration. Determine the maximum specific growth rate and the final OD₆₀₀ for each concentration. The optimal concentration will be the one that results in the highest growth rate and/or final cell density without showing signs of inhibition.

Mandatory Visualizations

Bacterial Iron Uptake and Regulation Pathway

The following diagram illustrates a simplified pathway for iron uptake and its regulation in many bacteria. The Ferric Uptake Regulator (Fur) protein plays a central role in maintaining iron homeostasis.

IronUptake cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Fe3+ Ferric Iron (Fe³⁺) Fe3+-Siderophore Fe³⁺-Siderophore Complex Fe3+->Fe3+-Siderophore Chelation Siderophore Siderophore Siderophore->Fe3+-Siderophore Receptor Outer Membrane Receptor Fe3+-Siderophore->Receptor Binding Fe2+ Ferrous Iron (Fe²⁺) Receptor->Fe2+ Transport & Reduction Periplasm Periplasm Fur_apo Apo-Fur (Inactive) Fe2+->Fur_apo Binding Metabolism Metabolic Processes Fe2+->Metabolism Cofactor Fur_Fe Fur-Fe²⁺ Complex (Active Repressor) Iron_Uptake_Genes Iron Uptake Genes Fur_Fe->Iron_Uptake_Genes Repression DNA DNA Iron_Uptake_Genes->Siderophore Expression Iron_Uptake_Genes->Receptor Expression

Caption: Simplified diagram of siderophore-mediated iron uptake and its regulation by the Fur protein.

Experimental Workflow for Optimal this compound Concentration Determination

The following flowchart outlines the key steps in determining the optimal this compound concentration for bacterial growth.

Workflow start Start prep_media Prepare Iron-Deficient Bacterial Growth Medium start->prep_media prep_stock Prepare Sterile Ferrous Lactate Stock Solution start->prep_stock serial_dilution Create Serial Dilutions of This compound in Medium prep_media->serial_dilution prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (Washed Cells) inoculate Inoculate Dilutions with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate measure_growth Measure Optical Density (OD₆₀₀) at Regular Intervals incubate->measure_growth analyze Analyze Growth Curves (Growth Rate, Final OD) measure_growth->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal end End determine_optimal->end

Caption: Workflow for determining the optimal this compound concentration for bacterial growth.

References

Technical Support Center: Ferrous Lactate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to ferrous lactate (B86563) interference in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate the effects of ferrous lactate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

This compound is a salt consisting of a ferrous iron ion (Fe2+) and two lactate anions.[1][2] It is often used as an iron supplement in cell culture media and in pharmaceutical formulations to treat iron deficiency.[3][4] It may also be a component of novel drug formulations being tested. Its presence is intentional when studying the effects of iron or as a formulation component.

Q2: How can this compound interfere with my biochemical assays?

This compound can interfere with biochemical assays through two primary mechanisms: the actions of the ferrous (Fe2+) ion and the lactate anion.

  • Ferrous Ion (Fe2+) Interference:

    • Redox Activity: Ferrous iron is a reducing agent and can directly interact with assay reagents, leading to false signals. It can also be oxidized to ferric iron (Fe3+), which can also interfere with certain assays.[5] This is particularly problematic in colorimetric assays.

    • Binding and Chelation: Fe2+ can bind to proteins, substrates, or detection reagents, altering their activity or spectral properties.[6]

    • Turbidity: The presence of iron salts can sometimes lead to the precipitation of proteins or other sample components, causing turbidity that interferes with spectrophotometric measurements.[7][8][9]

  • Lactate Anion Interference:

    • Enzymatic Assays: Lactate is a substrate for the enzyme lactate dehydrogenase (LDH), which is present in many biological samples.[10] This can interfere with assays that rely on the measurement of NADH/NAD+ ratios, as the conversion of lactate to pyruvate (B1213749) by LDH will generate NADH.[10][11]

Q3: Which types of assays are most susceptible to interference from this compound?

Several types of assays are particularly vulnerable to interference. These are summarized in the table below.

Assay CategorySpecific ExamplesPotential Interference Mechanism
Colorimetric Protein Assays Bradford, Bicinchoninic Acid (BCA)Fe2+ can reduce Cu2+ to Cu+ in the BCA assay, leading to a false positive signal. In the Bradford assay, Fe2+ can interfere with the dye-protein binding.[6][12][13]
Enzymatic Assays Assays measuring LDH, assays using NAD+/NADH coupled reactionsThe lactate component can be a substrate for endogenous LDH, leading to changes in NAD+/NADH levels independent of the analyte of interest.[10][14]
Iron Quantification Assays Ferrozine-based assaysThe presence of this compound will directly interfere with the measurement of endogenous iron. Ferric ions (Fe3+), which can form from the oxidation of Fe2+, can also interfere with ferrous iron measurements.[15]
Metabolic Assays Glucose uptake, lactate productionThe lactate from this compound will contribute to the total lactate being measured, confounding results.[11]
Redox-based Assays Assays measuring oxidative stress (e.g., ROS detection)The reducing properties of Fe2+ can directly interact with redox-sensitive probes, leading to inaccurate measurements.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps.

Step 1: Confirming Interference

The first step is to determine if this compound is indeed the source of the unexpected results.

Experimental Protocol: Interference Confirmation

  • Prepare a Spike-in Control:

    • Prepare a sample matrix identical to your experimental samples but without the analyte of interest.

    • Add this compound at the same concentration used in your experiments.

    • Run this "spike-in" sample in your assay. An unexpected signal in this sample suggests interference.

  • Prepare a Serial Dilution:

    • Prepare serial dilutions of your this compound-containing sample.

    • Run each dilution in your assay.

    • If interference is present, you may observe a non-linear relationship between the dilution factor and the measured signal.

  • Run an Analyte-Free Blank with this compound:

    • Prepare a blank sample containing all assay reagents but no biological sample.

    • Add this compound at the experimental concentration.

    • A signal in this blank confirms direct interference with the assay reagents.

Step 2: Mitigating Interference

Once interference is confirmed, you can take steps to mitigate it. The appropriate strategy will depend on the nature of the interference.

  • Chelation: Add a chelating agent such as EDTA or DTPA to your sample to sequester the Fe2+ ions. Be aware that chelators may also interfere with some assays, so appropriate controls are necessary.

  • Deproteinization: For colorimetric protein assays, precipitating the protein can help separate it from the interfering this compound.[13]

Experimental Protocol: Protein Precipitation with Trichloroacetic Acid (TCA)

  • Add an equal volume of cold 10% Trichloroacetic Acid (TCA) to your protein sample.

  • Vortex briefly and incubate on ice for 15-30 minutes to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant containing the interfering substances.

  • Wash the protein pellet with cold acetone (B3395972) to remove residual TCA.

  • Air-dry the pellet and resuspend it in a suitable buffer for your assay.

  • Enzyme Inhibition: If the interference is due to endogenous LDH, consider adding an LDH inhibitor to your assay buffer. Oxamate is a commonly used competitive inhibitor of LDH.

  • Sample Deproteinization: Removing proteins, including LDH, through methods like spin filtration or precipitation can eliminate the enzymatic conversion of lactate.[14]

Visualizing Interference Pathways and Workflows

// Sink nodes for affected assays ColorimetricAssays [label="Colorimetric Assays", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinAssays [label="Protein Function Assays", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spectrophotometry [label="Spectrophotometric Readings", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADH_Assays [label="NAD⁺/NADH-based Assays", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } END_DOT Caption: Interference pathways of this compound.

TroubleshootingWorkflow Start Unexpected Assay Results SuspectInterference Suspect this compound Interference Start->SuspectInterference ConfirmInterference Step 1: Confirm Interference (Spike-in, Dilution, Blank) SuspectInterference->ConfirmInterference InterferenceConfirmed Interference Confirmed? ConfirmInterference->InterferenceConfirmed IdentifyMechanism Step 2: Identify Mechanism (Fe²⁺ or Lactate) InterferenceConfirmed->IdentifyMechanism Yes NoInterference Consider Other Error Sources InterferenceConfirmed->NoInterference No MitigateFe Mitigate Fe²⁺ Interference (Chelation, Deproteinization) IdentifyMechanism->MitigateFe Fe²⁺ suspected MitigateLactate Mitigate Lactate Interference (LDH Inhibition, Deproteinization) IdentifyMechanism->MitigateLactate Lactate suspected Reassay Re-run Assay with Controls MitigateFe->Reassay MitigateLactate->Reassay ProblemSolved Problem Solved? Reassay->ProblemSolved End Report Validated Results ProblemSolved->End Yes Consult Consult Assay Manufacturer/ Further Optimization Needed ProblemSolved->Consult No

References

Technical Support Center: Stabilizing Ferrous Lactate for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of ferrous lactate (B86563) in research and development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of ferrous lactate for long-term experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound is an iron(II) salt of lactic acid, valued for its high bioavailability and relatively mild gastrointestinal side effects compared to other iron salts.[1] The iron in this compound is in the +2 oxidation state (ferrous iron), which is more soluble and readily absorbed than the +3 oxidation state (ferric iron).[2] However, ferrous iron is prone to oxidation to ferric iron upon exposure to air, moisture, and light, especially in solution.[1] This oxidation can lead to precipitation, a decrease in bioavailability, and the generation of reactive oxygen species, which can interfere with experimental systems. Therefore, maintaining the stability of this compound is crucial for the duration of long-term experiments to ensure consistent and reliable results.

Q2: What are the visible signs of this compound degradation in my stock solution?

A2: A freshly prepared this compound solution should be a clear, light greenish-yellow color. The primary visible sign of degradation is a color change to a yellow or brownish hue, which indicates the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. Over time, this can be followed by the formation of a precipitate as the less soluble ferric compounds, such as ferric hydroxide, fall out of solution.

Q3: How can I stabilize my this compound solution for long-term use?

A3: There are two main strategies for stabilizing this compound solutions:

  • Use of Antioxidants: Antioxidants like ascorbic acid (Vitamin C) can protect ferrous iron from oxidation by readily donating electrons to reduce any ferric iron that forms back to its ferrous state.[3]

  • Use of Chelating Agents: Chelating agents such as ethylenediaminetetraacetic acid (EDTA) can form a stable complex with the ferrous iron, protecting it from oxidation.

For optimal stability, a combination of these methods is often recommended. It is also crucial to store the solution in a cool, dark place in a tightly sealed container to minimize exposure to light and oxygen.

Q4: At what pH is this compound most stable?

A4: this compound is more stable in acidic conditions. A pH range of 5.0 - 6.0 is generally recommended for solutions of this compound.[4] In acidic foods with a pH below 4.5, it shows less susceptibility to oxidation.[5] As the pH increases and becomes more alkaline, the rate of ferrous iron oxidation increases significantly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
My this compound solution has turned brown and/or has a precipitate. Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. Exposure to oxygen, light, or high temperatures. pH of the solution is too high (neutral or alkaline).Prepare fresh solution. Add an antioxidant like ascorbic acid (Vitamin C) to the solution during preparation. Consider using a chelating agent like EDTA. Ensure the pH of the solution is in the acidic range (ideally below 6.0). Store the solution in a tightly sealed, amber-colored bottle in a cool, dark place.
I'm observing unexpected cell toxicity or altered cell behavior after adding this compound to my cell culture. Formation of reactive oxygen species (ROS) due to iron-mediated Fenton reactions. Precipitation of iron in the culture medium, leading to localized high concentrations.Use a stabilized this compound solution (e.g., with ascorbic acid or EDTA). Ensure the final concentration of this compound in the medium is not excessively high. Add the this compound solution to the medium slowly while gently swirling. Consider using a serum-free medium supplement that includes transferrin to manage iron delivery to cells.
The concentration of ferrous iron in my solution is decreasing over time, affecting the reproducibility of my experiments. Gradual oxidation of this compound during storage and handling.Prepare fresh stock solutions more frequently. Implement a strict protocol for storage (refrigerated, protected from light, tightly sealed). Use an analytical method like the Ferrozine (B1204870) assay (see Experimental Protocols) to regularly check the concentration of ferrous iron in your stock solution and account for any degradation in your experimental calculations.

Data Presentation

Table 1: Illustrative Stability of Ferrous Solutions (1 mM) at 25°C, pH 7.5

Time (hours)% Ferrous Iron Remaining (Unstabilized)% Ferrous Iron Remaining (with EDTA)
0100%100%
8~60%~95%
24~20%~85%
48<5%~70%
72<1%~60%

Note: This data is an estimation based on the oxidation kinetics of ferrous-EDTA chelates and is for illustrative purposes only. Actual stability of this compound solutions should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)

This protocol describes the preparation of a 100X stock solution of this compound stabilized with ascorbic acid and EDTA.

Materials:

  • This compound (trihydrate, M.W. 288.03 g/mol )

  • Ascorbic acid

  • Disodium (B8443419) EDTA

  • High-purity, deoxygenated water (prepared by boiling for at least 30 minutes and then cooling under a stream of inert gas like nitrogen or argon)

  • Sterile, amber-colored storage bottles

Procedure:

  • In a sterile, amber-colored beaker, dissolve 37.25 mg of disodium EDTA in 80 mL of deoxygenated water. Gentle warming may be required to fully dissolve the EDTA.

  • Once the EDTA is dissolved, add 17.6 mg of ascorbic acid and stir until dissolved.

  • Weigh out 2.88 g of this compound and add it to the solution. Stir gently until the this compound is completely dissolved. The solution should be a clear, light greenish-yellow.

  • Adjust the final volume to 100 mL with deoxygenated water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot the sterilized solution into sterile, amber-colored microcentrifuge tubes or vials, flushing the headspace with an inert gas before sealing if possible.

  • Store the aliquots at 2-8°C, protected from light. For long-term storage (>1 month), consider storing at -20°C.

Protocol 2: Monitoring this compound Stability using the Ferrozine Assay

This colorimetric assay can be used to quantify the amount of ferrous iron (Fe²⁺) remaining in your solution over time.

Materials:

  • Ferrozine solution: 0.1% (w/v) ferrozine in 50% (w/v) ammonium (B1175870) acetate (B1210297) buffer.

  • Ferrous sulfate (B86663) or other certified ferrous iron standard for calibration curve.

  • Your this compound solution samples.

  • Spectrophotometer capable of measuring absorbance at 562 nm.

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of known concentrations of a ferrous iron standard (e.g., 0, 10, 25, 50, 75, 100 µM) in deoxygenated water.

  • Sample Preparation:

    • At each time point of your stability study, take an aliquot of your this compound solution and dilute it to fall within the range of your standard curve.

  • Assay:

    • In a microplate or cuvette, mix your standard or diluted sample with the ferrozine solution. A typical ratio is 1 part sample to 9 parts ferrozine solution.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 562 nm.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Use the equation of the line from the standard curve to calculate the concentration of ferrous iron in your samples.

Mandatory Visualizations

Ferrous_Lactate_Oxidation_Pathway FerrousLactate This compound (Fe²⁺-Lactate₂) FerrousIon Ferrous Ion (Fe²⁺) FerrousLactate->FerrousIon Dissociation in Aqueous Solution Lactate Lactate FerrousLactate->Lactate Dissociation FerricIon Ferric Ion (Fe³⁺) FerrousIon->FerricIon Oxidation FerricHydroxide Ferric Hydroxide (Fe(OH)₃) Precipitate FerricIon->FerricHydroxide Hydrolysis & Precipitation (at higher pH) Oxygen Oxygen (O₂) Moisture, Light Oxygen->FerricIon DegradationProducts Lactate Degradation Products Lactate->DegradationProducts Further Reactions

Caption: Oxidation pathway of this compound in an aqueous environment.

Stabilized_Solution_Workflow cluster_preparation Preparation of Stabilized Stock Solution cluster_monitoring Long-Term Stability Monitoring start Start: Deoxygenate Water dissolve_edta Dissolve EDTA start->dissolve_edta add_ascorbic Add Ascorbic Acid dissolve_edta->add_ascorbic add_ferrous_lactate Dissolve this compound add_ascorbic->add_ferrous_lactate adjust_volume Adjust Final Volume add_ferrous_lactate->adjust_volume filter_sterilize Filter Sterilize (0.22 µm) adjust_volume->filter_sterilize aliquot Aliquot into Amber Vials filter_sterilize->aliquot store Store at 2-8°C, Protected from Light aliquot->store take_sample Take Aliquot at Time Points (e.g., T=0, 1, 2, 4 weeks) store->take_sample Use in Experiments ferrozine_assay Perform Ferrozine Assay take_sample->ferrozine_assay measure_absorbance Measure Absorbance at 562 nm ferrozine_assay->measure_absorbance calculate_concentration Calculate [Fe²⁺] using Standard Curve measure_absorbance->calculate_concentration analyze_data Analyze Data & Plot % Stability vs. Time calculate_concentration->analyze_data

Caption: Experimental workflow for preparing and monitoring a stabilized this compound solution.

References

Technical Support Center: Ferrous Lactate Stability and Light Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of light exposure on the stability of ferrous lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What is ferrous lactate and what are its typical characteristics?

A1: this compound is an iron (II) salt of lactic acid, with the chemical formula C₆H₁₀FeO₆.[1][2] It typically appears as a greenish-white to pale yellow crystalline powder.[3][4] It is soluble in water, and the resulting solution is weakly acidic.[3]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is sensitive to light, as well as to air and heat.[3] Exposure to light can promote the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[3]

Q3: How can I tell if my this compound has degraded due to light exposure?

A3: The most common visual indicator of degradation is a color change. The powder may darken from its original greenish-white or pale yellow color to a yellow-brown hue.[3] In aqueous solutions, this degradation is observed as a color change from a pale green, transparent solution to a yellow or brownish color.

Q4: What is the chemical process behind the light-induced degradation of this compound?

A4: Light, particularly in the near-UV spectrum, can induce a ligand-to-metal charge transfer (LMCT) in iron (III) complexes with lactate. This process can lead to the formation of a carbon dioxide radical anion, indicating a photochemical degradation pathway beyond simple oxidation.[5] The primary degradation pathway, however, is the oxidation of the more bioavailable ferrous (Fe²⁺) iron to the less soluble ferric (Fe³⁺) state.[6]

Q5: How should I properly store this compound to ensure its stability?

A5: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly closed to protect it from moisture and air. To prevent photodegradation, it should be stored in a light-resistant container, away from direct sunlight.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action(s)
This compound powder has turned yellow/brown. Exposure to light, air, or moisture has caused oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.- Discard the product if the color change is significant, as it indicates a loss of potency and potentially altered solubility. - For future prevention, ensure storage in a tightly sealed, opaque container in a cool, dry place.
Aqueous solution of this compound turns yellow/brown upon standing. Oxidation of ferrous ions to ferric ions, accelerated by light exposure and dissolved oxygen.- Prepare solutions fresh for immediate use whenever possible. - If a solution must be stored, protect it from light by using amber glassware or wrapping the container in aluminum foil. - Consider de-gassing the solvent before dissolution to minimize dissolved oxygen.
Precipitation is observed in a this compound solution after light exposure. The formation of less soluble ferric (Fe³⁺) hydroxides or other ferric salts.- The solution is likely degraded and should not be used for experiments where the ferrous iron concentration is critical. - Filter the solution to remove the precipitate if only the soluble components are of interest, but be aware that the this compound concentration will be lower than intended.
Inconsistent experimental results using this compound. Degradation of the this compound stock material or prepared solutions.- Visually inspect the solid this compound for color changes. - Always use freshly prepared solutions for critical experiments. - Quantify the ferrous iron content of your stock or solution using a validated analytical method (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.[7][8][9]

Objective: To assess the impact of light exposure on the physical and chemical stability of this compound.

Materials:

  • This compound powder

  • Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials)

  • Light-resistant containers for control samples

  • A photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (Xenon arc lamp) or Option 2 (cool white fluorescent and near-UV lamps). The chamber should provide a minimum overall illumination of 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter.[9][10][11]

  • Calibrated radiometers and lux meters

  • Analytical instrumentation for quantifying ferrous and ferric iron (e.g., UV-Vis spectrophotometer, titration equipment).

Procedure:

  • Sample Preparation:

    • Place a thin layer of this compound powder in the transparent containers.

    • Prepare a control sample by placing the same amount of this compound in a light-resistant container.

    • If testing a solution, prepare a solution of known concentration and place it in the transparent and control containers.

  • Exposure:

    • Place the transparent containers in the photostability chamber.

    • Place the control containers in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).

    • Expose the samples to the specified light conditions (at least 1.2 million lux hours and 200 W h/m² of near-UV light).[9][10][11]

  • Analysis:

    • At the end of the exposure period, visually inspect both the exposed and control samples for any changes in physical properties, such as color.

    • Perform a quantitative analysis to determine the amount of ferrous and ferric iron in both sets of samples. (See Protocol 2 for an example).

    • Compare the results from the exposed samples to the control samples to determine the extent of degradation due to light exposure.

Protocol 2: Quantification of Ferrous Iron by UV-Vis Spectrophotometry

Objective: To determine the concentration of ferrous iron in a sample using a colorimetric method with 1,10-phenanthroline (B135089).

Principle: Ferrous iron (Fe²⁺) reacts with 1,10-phenanthroline to form a stable, orange-red complex that can be quantified by measuring its absorbance at approximately 510 nm.[12]

Materials:

  • This compound sample

  • 1,10-phenanthroline solution

  • Sodium acetate (B1210297) buffer

  • Hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺ for total iron determination, if desired)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a known concentration of ferrous iron (e.g., from ferrous ammonium (B1175870) sulfate).

    • Create a series of standard solutions of decreasing concentrations through serial dilution.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water.

  • Complex Formation:

    • To each standard and sample solution, add the 1,10-phenanthroline solution and the sodium acetate buffer.

    • Allow the color to develop for a specified time.

  • Measurement:

    • Measure the absorbance of each standard and sample solution at the wavelength of maximum absorbance (λmax), which is typically around 510 nm for the iron-phenanthroline complex.[12]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Use the absorbance of the sample solution and the calibration curve to determine the concentration of ferrous iron in the sample.

Data Presentation

The following table provides a representative summary of expected qualitative and potential quantitative changes in this compound upon light exposure. Researchers should generate their own quantitative data following the provided protocols.

ParameterBefore Light ExposureAfter Light Exposure (ICH Q1B Conditions)
Appearance (Solid) Greenish-white to pale yellow powderYellow to brown powder
Appearance (Aqueous Solution) Clear, pale green solutionYellow to brown solution, possible precipitation
Ferrous Iron (Fe²⁺) Content High (e.g., >95% of total iron)Decreased
Ferric Iron (Fe³⁺) Content Low (e.g., <5% of total iron)Increased

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results & Conclusion prep_solid Prepare Solid Sample expose_sample Expose Sample to Light prep_solid->expose_sample dark_control Store Control in Dark prep_solid->dark_control prep_solution Prepare Solution Sample prep_solution->expose_sample prep_solution->dark_control visual_insp Visual Inspection (Color) expose_sample->visual_insp quant_analysis Quantitative Analysis (Fe2+/Fe3+) expose_sample->quant_analysis dark_control->visual_insp dark_control->quant_analysis compare Compare Exposed vs. Control visual_insp->compare quant_analysis->compare conclude Assess Stability compare->conclude

Caption: Experimental workflow for assessing the photostability of this compound.

troubleshooting_guide cluster_issue Identify the Issue cluster_cause Determine the Cause cluster_action Take Action start Observe unexpected result with this compound color_change Color change to yellow/brown? start->color_change precipitation Precipitation in solution? start->precipitation inconsistent_results Inconsistent results? start->inconsistent_results oxidation Oxidation due to light/air exposure color_change->oxidation precipitation->oxidation inconsistent_results->oxidation store_properly Store in dark, airtight container oxidation->store_properly prepare_fresh Prepare solutions fresh oxidation->prepare_fresh quantify Quantify Fe2+ content oxidation->quantify

Caption: Troubleshooting flowchart for issues with this compound stability.

References

Technical Support Center: Addressing Ferrous Lactate-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting ferrous lactate-induced cytotoxicity in cell culture experiments.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells in Cell Viability Assays

Question: My replicate wells for the same ferrous lactate (B86563) concentration show significantly different viability readings. What could be the cause?

Answer: High variability in cell viability assays is a common challenge that can arise from several factors when working with this compound:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your plate is a primary source of variability. Ensure you have a homogeneous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting steps to prevent cells from settling.

  • Pipetting Errors: Inaccurate pipetting of either the cells, this compound solution, or assay reagents can lead to significant differences in results. It is crucial to use calibrated pipettes and ensure consistent, careful pipetting technique.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of media components and this compound, thereby affecting cell growth. It is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and not use them for experimental data.

  • Incomplete Solubilization of this compound: this compound that has not fully dissolved or has precipitated out of solution will lead to inconsistent concentrations across wells. Ensure your stock solution is fully dissolved and visually inspect for any precipitate before adding it to your cell cultures.

Issue 2: Unexpectedly Low or No Cytotoxicity Observed

Question: I've treated my cells with this compound, but I'm not observing the expected level of cell death. Why might this be?

Answer: A lack of cytotoxic effect can be due to several factors related to the compound, the cells, or the assay itself:

  • Sub-optimal Concentration Range: The concentrations of this compound used may be too low to induce a cytotoxic response in your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your study.

  • Cell Line Resistance: Different cell lines exhibit varying sensitivities to iron-induced cytotoxicity. Some cell lines may have more robust antioxidant defense mechanisms that can mitigate the effects of this compound.

  • Short Treatment Duration: The incubation time with this compound may be insufficient to induce a measurable cytotoxic effect. Consider extending the treatment duration (e.g., 24, 48, or 72 hours) to allow for the accumulation of cellular damage.

  • Assay Interference: The chosen cell viability assay may not be suitable or could be interfered with by the presence of this compound. For example, if you suspect the compound is affecting mitochondrial function, an MTT or WST-1 assay might not accurately reflect cell viability. Consider using a secondary assay that measures a different aspect of cell health, such as membrane integrity (LDH assay).

Issue 3: Precipitate Forms in the Cell Culture Medium After Adding this compound

Question: I noticed a precipitate in my culture wells after adding the this compound solution. What is causing this and how can I prevent it?

Answer: Precipitation of iron in cell culture medium is a common issue that can significantly impact your results.

  • pH of the Medium: Ferrous (Fe2+) iron is more soluble in acidic conditions. At the physiological pH of most cell culture media (around 7.4), ferrous iron can be oxidized to ferric (Fe3+) iron, which is less soluble and can precipitate as ferric hydroxide.

  • Interaction with Media Components: Phosphate and bicarbonate ions in the culture medium can react with iron to form insoluble precipitates.

  • High Concentration: Using a very high concentration of this compound can exceed its solubility limit in the complex environment of the cell culture medium.

To prevent precipitation:

  • Prepare Fresh Stock Solutions: Prepare your this compound stock solution fresh for each experiment.

  • Use a Suitable Solvent: Dissolve this compound in sterile, deionized water. For stock solutions, a slightly acidic pH can improve stability.

  • Dilute Immediately Before Use: Add the this compound stock solution to the cell culture medium immediately before treating your cells to minimize the time for precipitation to occur.

  • Filter Sterilize: Filter-sterilize your stock solution using a 0.22 µm filter. Do not autoclave, as this can promote oxidation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism is believed to be through the induction of ferroptosis, an iron-dependent form of regulated cell death. The ferrous iron (Fe2+) from this compound can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. These radicals lead to lipid peroxidation, damaging cellular membranes and ultimately causing cell death.

Q2: How should I prepare and store a this compound stock solution for cell culture experiments?

A2: It is recommended to prepare a concentrated stock solution of this compound in sterile, deionized water. To enhance stability and prevent oxidation, the stock solution can be prepared at a slightly acidic pH (e.g., 5.0-6.0). The solution should be filter-sterilized using a 0.22 µm syringe filter and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. It is best to prepare fresh solutions for each experiment if possible.

Q3: Can the lactate component of this compound affect the cells?

A3: Yes, the lactate component can have biological effects. Lactate is a key metabolite and can influence cellular metabolism and signaling. In the context of ferroptosis, lactate has been reported to have both pro- and anti-ferroptotic roles depending on the cellular context and concentration. It is important to consider the potential effects of lactate when designing your experiments and may be useful to include a sodium lactate control.

Q4: What are some methods to mitigate this compound-induced cytotoxicity?

A4: To mitigate the cytotoxic effects of this compound, you can consider the following approaches:

  • Co-treatment with Antioxidants: Antioxidants such as N-acetylcysteine (NAC) or Vitamin E can help to quench the reactive oxygen species (ROS) produced by the Fenton reaction, thereby reducing oxidative stress and cell death.

  • Use of Iron Chelators: Iron chelators like deferoxamine (B1203445) (DFO) can bind to iron, making it unavailable for the Fenton reaction and thus preventing ferroptosis.

  • Optimization of Concentration: Carefully titrating the concentration of this compound to the lowest effective dose for your experimental purpose can minimize off-target cytotoxicity.

Q5: Which cell viability assay is best for studying this compound cytotoxicity?

A5: There is no single "best" assay, and the choice depends on the specific research question. It is often recommended to use at least two different assays that measure different cellular parameters.

  • Metabolic Assays (MTT, WST-1): These assays measure mitochondrial dehydrogenase activity, which is an indicator of metabolic function. They are useful for assessing overall cell health but can be confounded if the treatment itself affects mitochondrial activity.

  • Membrane Integrity Assays (LDH): The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to compromised cell membrane integrity. This is a good choice for confirming cell death.

  • ROS Detection Assays (e.g., DCFH-DA): These assays directly measure the levels of intracellular reactive oxygen species, which is a key event in iron-induced cytotoxicity.

Data Presentation

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Assay Method
MCF-7Breast Cancer48150WST-1
A549Lung Cancer48220MTT
HepG2Liver Cancer24350LDH
SH-SY5YNeuroblastoma2495WST-1

Experimental Protocols

1. WST-1 Cell Viability Assay

This protocol is for assessing cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • 96-well clear-bottom tissue culture plates

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells with medium only.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged plasma membranes.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • 96-well clear-bottom tissue culture plates

    • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

    • Microplate reader

  • Procedure:

    • Follow steps 1-5 of the WST-1 assay protocol.

    • Prepare controls on the same plate:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 15 minutes before the end of the incubation.

      • Background control: Medium only.

    • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is recommended.

    • Calculate cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous, and maximum release controls.

3. Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • DCFH-DA stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of the this compound dilutions (prepared in serum-free medium or PBS) to the respective wells. Include an untreated control and a positive control (e.g., H2O2).

    • Incubate for the desired time period (e.g., 30 minutes to a few hours).

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • The increase in fluorescence is proportional to the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

The cytotoxicity induced by this compound is thought to be primarily mediated by ferroptosis, an iron-dependent form of regulated cell death. The following diagrams illustrate the putative signaling pathway and a general experimental workflow for investigating this compound-induced cytotoxicity.

FerrousLactate_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Ferrous Iron (Fe2+) Ferrous Iron (Fe2+) This compound->Ferrous Iron (Fe2+) Lactate Lactate This compound->Lactate Fenton Reaction Fenton Reaction Ferrous Iron (Fe2+)->Fenton Reaction Metabolic Alterations Metabolic Alterations Lactate->Metabolic Alterations ROS Reactive Oxygen Species (ROS) Fenton Reaction->ROS Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Ferroptosis Ferroptosis Membrane Damage->Ferroptosis Signaling Pathways Signaling Pathways Metabolic Alterations->Signaling Pathways Signaling Pathways->Ferroptosis

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow start Start: Select Cell Line cell_culture Cell Seeding (96-well plate) start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability_assay Assess Cell Viability (WST-1 or MTT Assay) treatment->viability_assay cytotoxicity_assay Confirm Cytotoxicity (LDH Assay) treatment->cytotoxicity_assay ros_measurement Measure Intracellular ROS (DCFH-DA Assay) treatment->ros_measurement data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis cytotoxicity_assay->data_analysis ros_measurement->data_analysis conclusion Conclusion: Characterize Cytotoxic Profile data_analysis->conclusion

Caption: General experimental workflow for studying this compound cytotoxicity.

Technical Support Center: Preventing Jarosite Formation in Ferrous Iron Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with jarosite formation during the oxidation of ferrous iron.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is jarosite and why is its formation a concern in my experiments?

A: Jarosite is a basic hydrous sulfate (B86663) of potassium and ferric iron with the general chemical formula KFe₃(SO₄)₂(OH)₆.[1] It can also form with other monovalent cations like sodium (Na⁺), ammonium (B1175870) (NH₄⁺), or hydronium (H₃O⁺) in place of potassium.[1][2] The formation of jarosite is often undesirable in experimental and industrial processes for several reasons:

  • Reagent Consumption: It removes ferric iron (Fe³⁺), a crucial oxidizing agent, from the solution, which can hinder the desired oxidation reactions.[3][4]

  • Process Interference: Jarosite precipitates can coat the surfaces of reactants, creating a physical barrier that slows down or prevents further reactions.[5]

  • Product Contamination: The precipitate can co-precipitate with other valuable or target molecules, leading to purification challenges.

  • Equipment Fouling: Jarosite scale can build up in reactors and on equipment, leading to operational issues.

Q2: I am observing a yellow to brown precipitate in my ferrous iron oxidation experiment. How can I confirm if it is jarosite?

A: A yellowish-brown precipitate is a strong indicator of jarosite. To confirm its identity, you can use the following analytical techniques:

  • X-Ray Diffraction (XRD): This is the most definitive method to identify the crystalline structure of jarosite.

  • Scanning Electron Microscopy/Energy Dispersive Spectroscopy (SEM/EDS): SEM will reveal the morphology of the precipitate, which is often crystalline, and EDS will provide its elemental composition, showing the presence of iron, sulfur, potassium (or other monovalent cations), and oxygen.[6]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational bands of the sulfate and hydroxyl groups in the jarosite structure.[6]

Q3: What are the key factors that promote jarosite formation?

A: The formation of jarosite is influenced by several key experimental parameters. Understanding these factors is the first step in preventing its formation. The primary factors include:

  • Presence of Monovalent Cations: The presence of cations like K⁺, Na⁺, or NH₄⁺ is essential for jarosite formation.[2] Potassium is particularly effective at promoting jarosite precipitation.[2][7]

  • pH: Jarosite precipitation is highly dependent on pH, typically occurring in acidic conditions. The optimal pH range for jarosite formation is generally between 1.0 and 3.0.[3][8]

  • Temperature: Higher temperatures generally accelerate the rate of jarosite formation.[5][9] Precipitation is often carried out at temperatures around 95-100°C in industrial processes.[9][10]

  • Ferric Iron Concentration: A sufficient concentration of ferric iron (Fe³⁺) is a prerequisite for jarosite precipitation.[11]

  • Sulfate Concentration: High sulfate concentrations favor the formation of jarosite.

  • Reaction Time: The amount of jarosite precipitate generally increases with longer reaction times.[11]

  • Presence of Seed Crystals: The presence of existing jarosite crystals can significantly accelerate the precipitation rate.[2][12]

Troubleshooting Guide

This guide provides specific troubleshooting steps to prevent or minimize jarosite formation during your ferrous iron oxidation experiments.

IssuePotential CauseRecommended Action
Unexpected yellow/brown precipitate formation Jarosite precipitation due to suboptimal reaction conditions.1. Control pH: Maintain the pH of your solution outside the optimal range for jarosite formation (typically pH 1.0-3.0). Lowering the pH to below 1.5 can significantly reduce precipitation.[3] 2. Lower Temperature: If your experimental conditions allow, conduct the oxidation at a lower temperature to slow down the kinetics of jarosite formation.[13][14] 3. Limit Monovalent Cations: If possible, use reagents that do not introduce high concentrations of potassium, sodium, or ammonium ions.
Reduced oxidation rate of ferrous iron Ferric iron is being consumed by jarosite formation.1. Maintain Low pH: A lower pH will keep more ferric iron in the solution and available for the oxidation reaction.[4] 2. Increase Acidity: In some cases, increasing the overall acidity (e.g., with sulfuric acid) can inhibit jarosite formation.[15]
Difficulty filtering the final solution High concentration of fine jarosite precipitate is clogging filters.1. Modify Precipitation Conditions: If some precipitation is unavoidable, try to control the conditions to form larger, more easily filterable crystals. This might involve slower addition of reagents or controlled temperature ramping. 2. Avoid Seeding: Ensure your glassware is thoroughly clean and free of any residual jarosite crystals from previous experiments that could act as seeds.[16]

Data Presentation: Factors Influencing Jarosite Formation

The following table summarizes the impact of various parameters on jarosite precipitation.

ParameterEffect on Jarosite FormationOptimal Range for FormationPrevention Strategy
pH Highly influential; precipitation is favored in acidic conditions.[3]1.0 - 3.0[8]Maintain pH < 1.5 or > 3.0
Temperature Higher temperatures increase the rate of formation.[5][9]90 - 100 °C[9][10]Operate at lower temperatures (e.g., room temperature if possible)
Monovalent Cations (K⁺, Na⁺, NH₄⁺) Essential for formation; K⁺ is most effective.[2][7]High concentrationsMinimize the concentration of these cations
Ferric Iron (Fe³⁺) Concentration Higher concentrations promote precipitation.[11]High concentrationsControl the rate of Fe²⁺ oxidation to limit instantaneous Fe³⁺ concentration
Reaction Time Longer times lead to more precipitate.[11]> 6 hours[9]Minimize reaction time
Seeding Accelerates precipitation.[2][12]Presence of seed crystalsEnsure clean equipment; avoid cross-contamination

Experimental Protocols

Protocol 1: General Method for Ferrous Iron Oxidation with Minimized Jarosite Formation

This protocol outlines a general approach to oxidizing ferrous iron while minimizing the risk of jarosite precipitation.

  • Reagent Preparation:

    • Prepare a solution of ferrous sulfate (FeSO₄) in deionized water.

    • Prepare an acidic solution (e.g., sulfuric acid, H₂SO₄) to control the pH.

    • If a specific monovalent cation is not required for your reaction, use reagents with alternative cations where possible.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the ferrous sulfate solution.

    • Use a pH meter to monitor the pH of the solution continuously.

    • Adjust the initial pH of the solution to be below 1.5 using the prepared acidic solution.

  • Oxidation Process:

    • Initiate the oxidation of ferrous iron. This can be achieved through chemical oxidants (e.g., hydrogen peroxide) or biologically (e.g., using Acidithiobacillus ferrooxidans).[2]

    • Maintain the temperature at the lower end of the acceptable range for your specific process.

    • Continuously monitor the pH. As the oxidation of Fe²⁺ to Fe³⁺ consumes H⁺ ions, the pH may rise.[2] Add the acidic solution as needed to maintain the pH below 1.5.

  • Monitoring and Analysis:

    • Periodically take samples from the reaction mixture.

    • Filter the samples and analyze the filtrate for ferrous and ferric iron concentrations to monitor the progress of the oxidation.

    • Visually inspect the reaction vessel and filtered solids for any signs of yellow-brown precipitate. If observed, consider further lowering the pH or temperature.

  • Post-Reaction Processing:

    • Once the desired level of ferrous iron oxidation is achieved, proceed with your downstream processing promptly to minimize the time the solution spends under conditions that might favor delayed precipitation.

Visualizations

Chemical Pathway of Jarosite Formation

Jarosite_Formation_Pathway Fe2 Ferrous Iron (Fe²⁺) Oxidation Oxidation (+O₂, +H⁺) Fe2->Oxidation Step 1 Fe3 Ferric Iron (Fe³⁺) Oxidation->Fe3 Hydrolysis Hydrolysis (+H₂O) Fe3->Hydrolysis Step 2 FeOH Ferric Hydroxide Intermediates (e.g., Fe(OH)²⁺) Hydrolysis->FeOH Precipitation Precipitation (+M⁺, +SO₄²⁻, +H₂O) FeOH->Precipitation Step 3 Jarosite Jarosite (MFe₃(SO₄)₂(OH)₆) Precipitation->Jarosite

Caption: Chemical pathway of jarosite formation from ferrous iron.

Experimental Workflow for Preventing Jarosite Formation

Jarosite_Prevention_Workflow Start Start: Ferrous Iron Solution Control_pH Adjust and Maintain pH < 1.5 Start->Control_pH Control_Temp Set and Maintain Low Temperature Start->Control_Temp Initiate_Oxidation Initiate Ferrous Iron Oxidation Control_pH->Initiate_Oxidation Control_Temp->Initiate_Oxidation Monitor Monitor Fe²⁺/Fe³⁺ and check for precipitate Initiate_Oxidation->Monitor Precipitate_Check Precipitate Formed? Monitor->Precipitate_Check End End: Desired Oxidation Achieved Monitor->End Complete Adjust_Conditions Further Decrease pH or Temperature Precipitate_Check->Adjust_Conditions Yes Continue_Oxidation Continue Oxidation Precipitate_Check->Continue_Oxidation No Adjust_Conditions->Initiate_Oxidation Continue_Oxidation->Monitor

Caption: Workflow for minimizing jarosite formation during experiments.

Troubleshooting Logic for Jarosite Formation

Caption: Decision tree for troubleshooting unexpected jarosite formation.

References

Validation & Comparative

A Comparative Guide to the In Vitro Bioavailability of Ferrous Lactate and Ferrous Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioavailability of two common iron supplements, ferrous lactate (B86563) and ferrous sulfate (B86663). The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in making informed decisions regarding iron salt selection for supplementation and fortification.

Executive Summary

The in vitro bioavailability of iron compounds is a critical factor in predicting their efficacy in vivo. This guide focuses on the comparative analysis of ferrous lactate and ferrous sulfate, utilizing data from simulated gastrointestinal digestion and Caco-2 cell models, which are widely accepted for predicting intestinal absorption. While both are ferrous (Fe2+) salts, subtle differences in their chemical properties can influence their solubility, bioaccessibility, and subsequent uptake by intestinal cells.

This guide synthesizes available quantitative data, details the experimental methodologies used in these assessments, and provides visualizations of key processes to facilitate a comprehensive understanding.

Data Presentation: In Vitro Bioavailability Comparison

The following table summarizes the quantitative data from a key in vitro study comparing the bioaccessibility of microencapsulated this compound and ferrous sulfate after simulated gastric and gastrointestinal digestion. Bioaccessibility is a measure of the amount of a compound that is released from its matrix in the gastrointestinal tract and is available for absorption.

Iron Salt (Microencapsulated)Bioaccessibility after Gastric Digestion (%)Bioaccessibility after Gastrointestinal Digestion (%)
Ferrous Sulfate81Data not specified, but a decrease was observed
This compound7112.8

Data sourced from Bryszewska et al., 2019.[1]

Note: The study by Bryszewska et al. (2019) focused on microencapsulated forms and measured bioaccessibility (solubility) rather than cellular uptake. A direct in vitro comparison of ferritin formation in Caco-2 cells for non-encapsulated this compound and ferrous sulfate was not found in the reviewed literature. Ferrous sulfate is, however, frequently utilized as a reference compound in studies of iron bioaccessibility and bioavailability.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for understanding how the in vitro bioavailability of iron compounds is assessed.

In Vitro Digestion for Bioaccessibility Assessment

This protocol simulates the physiological conditions of the stomach and small intestine to determine the fraction of an iron compound that becomes soluble and available for absorption.

  • Gastric Digestion:

    • An iron-containing sample is homogenized and the pH is adjusted to 2.0 with hydrochloric acid.

    • Pepsin is added, and the mixture is incubated at 37°C for 1-2 hours to simulate protein digestion in the stomach.

  • Gastrointestinal Digestion:

    • The pH of the gastric digest is raised to 6.0-7.0 with sodium bicarbonate.

    • A mixture of pancreatin (B1164899) and bile salts is added to simulate the enzymatic and emulsifying conditions of the small intestine.

    • The mixture is incubated at 37°C for 2 hours.

  • Bioaccessibility Calculation:

    • After digestion, the sample is centrifuged to separate the soluble fraction (supernatant) from the insoluble residue.

    • The iron content in the soluble fraction is measured using methods like atomic absorption spectrometry.

    • Bioaccessibility is calculated as the percentage of soluble iron relative to the total iron content of the original sample.

Caco-2 Cell Model for Bioavailability (Iron Uptake) Assessment

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the small intestinal epithelium. This model is widely used to assess the intestinal absorption of nutrients and drugs.

  • Cell Culture and Differentiation:

    • Caco-2 cells are seeded on permeable supports in a transwell system.

    • The cells are cultured for 19-21 days to allow for differentiation into a polarized monolayer with a well-defined brush border.

  • Iron Uptake Assay:

    • The differentiated Caco-2 cell monolayers are washed with a buffered salt solution.

    • The apical (upper) chamber is exposed to the soluble fraction of the in vitro digested iron sample (this compound or ferrous sulfate).

    • The cells are incubated for a defined period (e.g., 2 hours) to allow for iron uptake.

  • Quantification of Iron Uptake (Ferritin Assay):

    • After incubation, the cells are washed to remove any unabsorbed iron.

    • The cells are lysed, and the intracellular protein content is determined.

    • The concentration of ferritin, an iron storage protein, is measured using an enzyme-linked immunosorbent assay (ELISA).

    • An increase in ferritin concentration is directly proportional to the amount of iron taken up by the cells and serves as an indicator of bioavailability.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

In_Vitro_Digestion_Workflow cluster_gastric Gastric Digestion cluster_intestinal Intestinal Digestion cluster_analysis Analysis IronSample Iron Sample (this compound or Sulfate) Pepsin Add Pepsin pH 2.0, 37°C, 2h IronSample->Pepsin GastricDigest Gastric Digest Pepsin->GastricDigest PancreatinBile Add Pancreatin-Bile pH 7.0, 37°C, 2h GastricDigest->PancreatinBile IntestinalDigest Intestinal Digest PancreatinBile->IntestinalDigest Centrifugation Centrifugation IntestinalDigest->Centrifugation SolubleFe Measure Soluble Iron Centrifugation->SolubleFe

Caption: Workflow of the in vitro digestion process.

Caco2_Uptake_Workflow cluster_culture Cell Culture cluster_uptake Iron Uptake cluster_quantification Quantification Seeding Seed Caco-2 Cells Differentiation Differentiate for 21 days Seeding->Differentiation Monolayer Polarized Monolayer Differentiation->Monolayer AddDigest Add Digested Iron Sample to Apical Side Monolayer->AddDigest Incubation Incubate for 2h AddDigest->Incubation CellLysis Cell Lysis Incubation->CellLysis FerritinAssay Measure Ferritin (ELISA) CellLysis->FerritinAssay

Caption: Caco-2 cell iron bioavailability assay workflow.

Iron_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Fe3+ Fe³⁺ (Ferric Iron) Dcytb Dcytb Fe3+->Dcytb Reduction Fe2+ Fe²⁺ (Ferrous Iron) (e.g., from this compound/Sulfate) DMT1 DMT1 Fe2+->DMT1 Transport Dcytb->Fe2+ Fe2+_inside Fe²⁺ DMT1->Fe2+_inside Ferritin Ferritin (Iron Storage) Fe2+_inside->Ferritin Storage

Caption: Non-heme iron uptake pathway in enterocytes.

References

Comparative Analysis of Ferrous Lactate and Ferrous Gluconate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 16, 2025

This guide provides a detailed comparative analysis of two common ferrous iron salts used in pharmaceuticals, supplements, and food fortification: ferrous lactate (B86563) and ferrous gluconate. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, bioavailability, efficacy, and safety profiles, supported by experimental data and methodologies.

Physicochemical Properties

Ferrous lactate and ferrous gluconate are both organic iron (Fe²⁺) salts, which are generally more bioavailable than inorganic ferric (Fe³⁺) salts due to their higher solubility.[1] Key differences in their physicochemical properties are crucial for formulation and application decisions.

This compound appears as a greenish-white to light yellow powder with a slightly sweet or metallic odor.[2][3] It is soluble in water, especially hot water, and its solutions typically have a pH between 5.0 and 6.0.[2][3] Ferrous gluconate is a yellow-gray to pale greenish-yellow powder or granule with a scent resembling burnt sugar.[4][5] It is also soluble in water with slight heating.[6] The elemental iron content differs significantly between the two, which is a critical factor for dosage calculations. Ferrous gluconate contains approximately 12% elemental iron by weight, while this compound has a higher elemental iron content.[1][5][7]

PropertyThis compoundFerrous GluconateReference
Molecular Formula C₆H₁₀FeO₆C₁₂H₂₂FeO₁₄[6][8]
Molar Mass ~234 g/mol (anhydrous)~446 g/mol (dihydrate)[6][8]
Appearance Greenish-white to light yellow powderYellow-gray to pale green-yellow powder/granules[2][3][4]
Elemental Iron (%) ~19% (calculated)~12%[1][7]
Solubility in Water Soluble, especially in hot water.Soluble with slight heating.[2][4][6]
pH (of solution) 5.0 - 6.0Acidic (5% solution)[2][4]

Bioavailability and Efficacy

Bioavailability, the proportion of iron that is absorbed and utilized by the body, is a primary determinant of an iron supplement's efficacy. Both this compound and ferrous gluconate are considered to have good bioavailability.[9][10][11]

Studies suggest that organic iron salts like gluconate and lactate are readily absorbed. The absorption of ferrous gluconate is estimated to be between 15-20%.[12] this compound is also noted for its high bioavailability, making it an effective fortificant in foods like cereals and infant formulas.[2][11]

In a randomized clinical trial comparing ferrous gluconate and ferrous sulfate (B86663) in toddlers (6-24 months old) over a six-month period, both supplements were found to be effective in preventing iron deficiency anemia.[13] However, the group receiving ferrous gluconate showed significantly higher hemoglobin and ferritin levels, suggesting greater efficacy in that population.[13] Another study noted that in pasteurized milk, the formation of ferrous dialyzable iron (an indicator of bioavailability) from this compound was not significantly different from ferrous sulfate.[14][15]

Safety and Tolerability

Gastrointestinal side effects are a common reason for non-compliance with iron supplementation. These effects can include nausea, constipation, diarrhea, and stomach cramps.[16][17]

Ferrous gluconate is often considered gentler on the stomach than ferrous sulfate, primarily because a standard tablet dose contains less elemental iron.[7][17] this compound is also perceived as having a milder gastrointestinal side effect profile compared to ferrous sulfate, making it a preferred choice for sensitive individuals.[9]

A clinical trial involving toddlers found that side effects like constipation and vomiting were significantly more common in the group receiving ferrous sulfate (53.3%) compared to the ferrous gluconate group (20%).[18] This improved tolerability can be a critical factor in ensuring patient adherence to a supplementation regimen.

ParameterThis compoundFerrous GluconateReference
Bioavailability High / GoodGood / Higher than some inorganic salts[9][10][11][12]
Common Side Effects Milder GI effects (nausea, constipation)Milder GI effects compared to sulfate[7][9][16][17]
Clinical Efficacy Effective for food fortification and anemia treatment.Effective in treating anemia, may lead to higher Hb and ferritin levels than sulfate in some populations.[2][11][13]

Visualization of Key Biological and Experimental Processes

Diagram 1: Intestinal Iron Absorption Pathway

Non-heme iron from supplements like this compound and gluconate must be absorbed by enterocytes in the small intestine. This process is tightly regulated. The diagram below illustrates the key proteins involved in the absorption and transport of ferrous iron (Fe²⁺).

IronAbsorption Fe2_Lumen Fe²⁺ (from this compound/ Ferrous Gluconate) DMT1 DMT1 (Divalent Metal Transporter 1) Fe2_Lumen->DMT1 Fe2_Cyto Fe²⁺ Pool DMT1->Fe2_Cyto Ferritin Ferritin (Iron Storage) Fe2_Cyto->Ferritin Storage FPN Ferroportin (FPN) (Iron Exporter) Fe2_Cyto->FPN Export Fe3_Blood Fe³⁺ FPN->Fe3_Blood Oxidation Transferrin Transferrin Fe3_Blood->Transferrin Binds to Hepcidin Hepcidin (from Liver) Hepcidin->FPN Blocks & Degrades

Caption: Regulated pathway of non-heme iron absorption in duodenal enterocytes.

Diagram 2: Experimental Workflow for In Vitro Bioavailability

The Caco-2 cell model is a widely used in vitro method to assess iron bioavailability.[19][20][21] The workflow involves simulating digestion and then measuring iron uptake by a cultured line of human intestinal cells.

Caco2Workflow cluster_prep Sample Preparation cluster_cell Caco-2 Cell Assay cluster_analysis Data Analysis p1 1. Prepare Iron Compound (e.g., this compound) p2 2. In Vitro Digestion (Simulated Gastric & Intestinal) p1->p2 c2 4. Apply Digested Sample to apical side of cells p2->c2 c1 3. Culture Caco-2 Cells on permeable supports c1->c2 c3 5. Incubate (Allow for iron uptake) c2->c3 a1 6. Lyse Cells & Harvest c3->a1 a2 7. Measure Ferritin (e.g., ELISA) a1->a2 a3 8. Quantify Protein (e.g., BCA Assay) a1->a3 a4 9. Calculate Bioavailability (ng Ferritin / mg Protein) a2->a4 a3->a4

Caption: Workflow for assessing iron bioavailability using the Caco-2 cell model.

Experimental Protocol: In Vitro Iron Bioavailability Using Caco-2 Cells

This protocol provides a standardized method for comparing the bioavailability of iron compounds like this compound and ferrous gluconate. It is based on the widely accepted Caco-2 cell bioassay, which measures ferritin formation as an indicator of iron uptake.[20][21]

Objective: To determine the relative bioavailability of an iron compound by measuring ferritin formation in Caco-2 cells following a simulated gastrointestinal digestion.

Materials:

  • Caco-2 cell line

  • Cell culture reagents: DMEM, fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin (B12071052)

  • Permeable cell culture inserts (e.g., Transwell®)

  • Enzymes for digestion: Pepsin, Pancreatin (B1164899), Bile extract

  • Reagents for pH adjustment: HCl, NaHCO₃

  • Iron compounds: this compound, Ferrous gluconate, Ferrous sulfate (as a reference)

  • Ferritin ELISA kit

  • Protein quantification assay kit (e.g., BCA or Bradford)

Methodology:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

    • Seed cells onto permeable inserts in 6-well or 12-well plates at a density of approximately 50,000 cells/cm².

    • Grow the cells for 18-21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[22] Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Simulated Gastrointestinal Digestion:

    • Gastric Phase: Suspend the iron compound (e.g., 5 mg elemental iron) in saline. Adjust pH to 2.0 with HCl. Add pepsin solution and incubate at 37°C for 1-2 hours in a shaking water bath.

    • Intestinal Phase: Increase the pH of the gastric digest to ~6.0 with NaHCO₃. Add a solution of pancreatin and bile extract. Adjust the final pH to 7.0. Incubate at 37°C for 2 hours in a shaking water bath.

    • Centrifuge the final digest to separate the soluble fraction, which will be applied to the cells.

  • Cellular Iron Uptake:

    • Remove the culture medium from the apical (upper) chamber of the Caco-2 cell inserts and replace it with the soluble digest from step 2.

    • Add fresh culture medium to the basolateral (lower) chamber.

    • Incubate the cells for 2 to 24 hours to allow for iron uptake.

  • Harvesting and Analysis:

    • After incubation, remove the digest and wash the cell monolayer three times with saline to remove surface-bound iron.

    • Harvest the cells by adding a lysis buffer and scraping.

    • Ferritin Measurement: Quantify the ferritin concentration in the cell lysate using a commercial ELISA kit according to the manufacturer's instructions.[21]

    • Protein Measurement: Determine the total protein concentration in the cell lysate using a standard protein assay.

    • Calculation: Express iron bioavailability as the ratio of ferritin to total protein (e.g., ng ferritin / mg protein).[20] This normalizes the ferritin formation to the cell number in each well. Compare the results for this compound and ferrous gluconate against the reference compound (ferrous sulfate).

Conclusion

Both this compound and ferrous gluconate are effective and well-tolerated sources of iron for supplementation and food fortification.

  • Ferrous Gluconate is a suitable option when tolerability is a primary concern, as it demonstrates fewer gastrointestinal side effects, albeit with a lower elemental iron content per unit weight.[7][18] Its efficacy in improving hemoglobin and ferritin levels has been clinically demonstrated.[13]

  • This compound offers a good balance of bioavailability and tolerability, with a higher elemental iron content than ferrous gluconate.[9][11] Its favorable sensory profile makes it an excellent choice for food fortification where taste and color are critical product attributes.[11]

The choice between these two compounds will depend on the specific application, target population, desired dosage, and formulation requirements. For drug development, the superior tolerability of ferrous gluconate may be advantageous. For food fortification, the functional properties and milder taste of this compound are highly beneficial.[11] The provided experimental protocol offers a reliable framework for researchers to conduct direct comparative studies to inform their selection.

References

A Comparative Guide to the Validation of Analytical Methods for Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of ferrous lactate (B86563), a key ingredient in pharmaceuticals and food supplements. It offers an objective evaluation of common analytical techniques, comparing their performance with methods used for alternative iron salts such as ferrous sulfate (B86663), ferrous gluconate, and ferrous fumarate (B1241708). This document is intended to assist researchers and quality control professionals in selecting the most appropriate analytical method for their specific needs, ensuring accuracy, precision, and compliance with regulatory standards.

Introduction to Analytical Methods for Ferrous Salts

The accurate determination of the ferrous iron content in pharmaceutical formulations is crucial for ensuring product efficacy and safety. Several analytical techniques are available for this purpose, each with its own set of advantages and limitations. The most commonly employed methods include:

  • Titrimetric Methods: These classical chemical analysis techniques are based on the reaction of the analyte with a reagent of a known concentration (the titrant). They are often robust, cost-effective, and do not require sophisticated instrumentation.

  • Spectrophotometric Methods: These methods rely on the absorption of light by a colored complex of the ferrous ion. They are known for their high sensitivity and are suitable for the determination of low concentrations of iron.

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) offers high selectivity and the ability to separate the analyte from other components in the sample matrix. This is particularly useful for complex formulations.

The validation of these analytical methods is a critical step in drug development and quality control, as it provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different analytical methods for the quantification of ferrous lactate and its common alternatives. It is important to note that while some data is specific to this compound, other data pertains to different ferrous salts but is considered indicative of the method's general performance for iron (II) quantification.

Table 1: Comparison of Titrimetric Methods

ParameterThis compound (Potassium Permanganate (B83412) Titration)Ferrous Gluconate (Cerium (IV) Sulfate Titration)[4]Ferrous Fumarate (Cerium (IV) Sulfate Titration)Ferrous Sulfate (Cerimetric Titration)[5]
Principle Redox titration where Fe²⁺ is oxidized to Fe³⁺ by KMnO₄.[6][7]Redox titration where Fe²⁺ is oxidized to Fe³⁺ by Ce⁴⁺.[8]Redox titration where Fe²⁺ is oxidized to Fe³⁺ by Ce⁴⁺.Redox titration where Fe²⁺ is oxidized to Fe³⁺ by Ce⁴⁺.[5]
Accuracy (% Recovery) Typically 98-102%Typically 98-102%Typically 98-102%Comparable to FAAS method[5]
Precision (% RSD) ≤ 2%≤ 2%≤ 2%≤ 2%
Linearity (R²) Not applicable in the same sense as instrumental methods, but a linear relationship between titrant volume and analyte amount is expected.Not applicable in the same sense as instrumental methods.Not applicable in the same sense as instrumental methods.Not applicable in the same sense as instrumental methods.
LOD/LOQ Generally higher than spectroscopic or chromatographic methods.[9]Generally higher than spectroscopic or chromatographic methods.Generally higher than spectroscopic or chromatographic methods.Generally higher than spectroscopic or chromatographic methods.
Specificity Can be affected by other reducing agents present in the sample matrix.Can be affected by other reducing agents present in the sample matrix.Can be affected by other reducing agents present in the sample matrix.Can be affected by other reducing agents present in the sample matrix.

Table 2: Comparison of UV-Vis Spectrophotometric Methods

ParameterThis compound (1,10-Phenanthroline Method)Ferrous Sulfate (1,10-Phenanthroline Method)[10]Ferrous Gluconate (Colorimetric Method)Ferrous Fumarate (Colorimetric Method)
Principle Formation of a colored complex between Fe²⁺ and 1,10-phenanthroline (B135089), measured at ~510 nm.[11][12]Formation of a colored complex between Fe²⁺ and 1,10-phenanthroline, measured at a specific wavelength.Formation of a colored complex with a chromogenic agent.Formation of a colored complex with a chromogenic agent.
Accuracy (% Recovery) Typically 98-102%99.9%[10]Typically 98-102%Typically 98-102%
Precision (% RSD) ≤ 2%< 2%≤ 2%≤ 2%
Linearity (R²) ≥ 0.999≥ 0.999 over 1-10 µg/ml[10]Typically ≥ 0.999Typically ≥ 0.999
LOD/LOQ High sensitivity, suitable for low concentrations.[13]Dependent on the specific method, but generally low.Dependent on the specific method, but generally low.Dependent on the specific method, but generally low.
Specificity Generally good, but can be affected by interfering ions that form colored complexes.[11]Good, but requires masking agents for interfering ions.Good, but can be affected by interfering ions.Good, but can be affected by interfering ions.

Table 3: Comparison of HPLC Methods

ParameterThis compoundFerrous Gluconate[14]Ferrous Fumarate[15]Ferrous Sulfate[16]
Principle Separation on a reverse-phase column, often with post-column derivatization to form a detectable complex.Separation on a C18 column with UV detection.[14]Separation on a C18 column with UV detection at 265 nm.[15]Separation on a C18 column with UV detection.[16]
Accuracy (% Recovery) Typically 98-102%96.68%[14]100.06%[15]Typically 98-102%
Precision (% RSD) ≤ 2%1.5%[14]< 2%[15]≤ 2%
Linearity (R²) ≥ 0.9990.999 over 62.5-625.0 µg/ml[14]0.9995[15]≥ 0.999
LOD/LOQ High sensitivity and specificity.[17][18]Dependent on the detector and method conditions.Dependent on the detector and method conditions.Dependent on the detector and method conditions.
Specificity High, able to separate the analyte from impurities and degradation products.HighHighHigh

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample matrices.

Titrimetric Determination of this compound using Potassium Permanganate

Principle: This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of a pink color due to excess permanganate ions.[6][7]

Reagents:

  • Standardized 0.1 N Potassium Permanganate solution

  • Sulfuric Acid (1 M)

  • Deionized water

Procedure:

  • Accurately weigh a quantity of this compound powder equivalent to about 250 mg of ferrous iron.

  • Dissolve the sample in a mixture of 50 mL of deionized water and 10 mL of 1 M sulfuric acid in a 250 mL conical flask.

  • Titrate the solution with standardized 0.1 N potassium permanganate solution.

  • The endpoint is reached when a faint pink color persists for at least 30 seconds.

  • Record the volume of potassium permanganate solution consumed.

  • Calculate the percentage of this compound in the sample.

Spectrophotometric Determination of Ferrous Iron using 1,10-Phenanthroline

Principle: Ferrous ions react with 1,10-phenanthroline to form a stable, orange-red complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 510 nm. The concentration of ferrous iron is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard iron solutions.[11][12]

Reagents:

Procedure:

  • Preparation of Calibration Curve:

    • Pipette aliquots of the standard iron solution (e.g., 1, 2, 5, 10, and 15 mL) into a series of 100 mL volumetric flasks.

    • To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of 1,10-phenanthroline solution.

    • Add sodium acetate buffer to adjust the pH to approximately 4.5 and dilute to volume with deionized water.

    • Measure the absorbance of each solution at 510 nm against a reagent blank.

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Sample Analysis:

    • Accurately weigh a sample of this compound and dissolve it in deionized water to obtain a solution with a concentration in the range of the calibration curve.

    • Treat an aliquot of the sample solution in the same manner as the standards.

    • Measure the absorbance of the sample solution and determine the concentration of iron from the calibration curve.

HPLC Determination of Ferrous Salts

Principle: This method typically involves the separation of the ferrous salt on a reversed-phase column. As ferrous ions themselves do not possess a suitable chromophore for UV detection, a pre-column or post-column derivatization step is often employed to form a UV-active complex. Alternatively, the counter-ion (e.g., fumarate) can be quantified.[14][15][16]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase (Example for Ferrous Fumarate): [15]

Procedure (Example for Ferrous Fumarate): [15]

  • Standard Preparation: Prepare a series of standard solutions of ferrous fumarate of known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 265 nm

    • Injection volume: 20 µL

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the ferrous fumarate peak based on the retention time and peak area of the standards.

Workflow for Analytical Method Validation

The validation of an analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages of this process.

G start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

References

A Comparative Analysis of Cellular Iron Uptake: Ferrous Lactate vs. Ferric Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ferrous and Ferric Iron Sources for Cellular Delivery

The selection of an appropriate iron salt is a critical determinant of efficacy in the development of iron supplements and therapeutics. This guide provides a detailed comparison of the cellular uptake of two commonly used iron sources: ferrous lactate (B86563) (an iron(II) salt) and ferric citrate (B86180) (an iron(III) salt). By examining their distinct uptake mechanisms and presenting available experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their work.

Quantitative Data Summary

Direct comparative studies on the cellular uptake of ferrous lactate versus ferric citrate are limited in the currently available literature. However, by synthesizing data from studies on various ferrous salts (as a proxy for this compound) and ferric citrate, primarily using the Caco-2 cell model of intestinal absorption, we can construct a comparative overview. Cellular iron uptake is often quantified by measuring the formation of ferritin, an intracellular iron storage protein, which is proportional to the amount of iron absorbed by the cell.

Iron CompoundIron Oxidation StatePredominant Cellular Uptake PathwayRelative Bioavailability (Caco-2 cells)Key Considerations
This compound Ferrous (Fe²⁺)Divalent Metal Transporter 1 (DMT1)Generally high for ferrous salts. The lactate anion may enhance solubility and uptake.[1]Uptake is directly into the ferrous iron pool, bypassing the need for a reduction step at the cell surface.
Ferric Citrate Ferric (Fe³⁺)Reduction to Fe²⁺ followed by DMT1 transport; Potential for a separate β3-integrin and mobilferrin pathway.[2]Moderate to high, dependent on efficient reduction of Fe³⁺ to Fe²⁺.[3]The citrate chelate keeps iron soluble, but the obligatory reduction step can be a rate-limiting factor.

Note: The relative bioavailability is a qualitative summary based on the general understanding of ferrous vs. ferric iron uptake. Quantitative values can vary significantly based on experimental conditions. Ferrous sulfate (B86663) is a commonly used reference for high bioavailability of ferrous salts.[4][5]

Cellular Uptake Mechanisms: A Tale of Two Irons

The cellular uptake of iron is fundamentally dependent on its oxidation state. Ferrous (Fe²⁺) and ferric (Fe³⁺) iron are processed through distinct pathways at the cell membrane.

Ferrous Iron (e.g., this compound)

Ferrous iron is the more readily absorbed form of non-heme iron. The primary transporter for ferrous iron is the Divalent Metal Transporter 1 (DMT1) , located on the apical membrane of enterocytes.[2] This transporter facilitates the direct uptake of Fe²⁺ into the cell. The lactate anion in this compound may contribute to maintaining iron in a soluble and readily absorbable form.[1]

Ferric Iron (e.g., Ferric Citrate)

Ferric iron, being less soluble at physiological pH, requires a more complex uptake mechanism. For ferric citrate, the citrate chelation helps to maintain the iron in a soluble form.[6] Before it can be transported into the cell by DMT1, ferric iron must be reduced to ferrous iron.[3] This reduction is carried out by a ferrireductase enzyme, such as the duodenal cytochrome B (Dcytb) , located on the cell surface. Following reduction, the resulting Fe²⁺ is then transported into the cell via DMT1. An alternative, less characterized pathway for ferric iron uptake involving β3-integrin and mobilferrin has also been proposed.[2]

Experimental Protocols

The following is a generalized protocol for a comparative cellular iron uptake study using the Caco-2 cell model, based on established methodologies.[7][8]

Caco-2 Cell Culture and Differentiation
  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell inserts to allow for the formation of a polarized monolayer that mimics the intestinal epithelium.

  • Cell Culture: The cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The medium is changed every 2-3 days.

  • Differentiation: The cells are grown for 14-21 days post-seeding to allow for spontaneous differentiation into mature enterocytes, characterized by the formation of tight junctions and the expression of brush border enzymes.

Iron Uptake Assay (Ferritin Formation)
  • Iron Treatment Preparation: Prepare solutions of this compound and ferric citrate at the desired concentrations in a suitable buffer or cell culture medium. Ferrous sulfate is often included as a positive control for ferrous iron uptake.

  • Cell Treatment: The differentiated Caco-2 cell monolayers are washed with a buffered salt solution to remove any residual culture medium. The iron solutions are then added to the apical side of the Transwell inserts and incubated for a defined period (e.g., 2 to 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Lysis: After incubation, the iron solutions are removed, and the cells are washed multiple times with an ice-cold buffered solution to remove any surface-bound iron. The cells are then lysed using a suitable lysis buffer to release the intracellular contents, including ferritin.

  • Ferritin Quantification: The ferritin concentration in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Normalization: The ferritin concentration is normalized to the total protein concentration for each sample to account for any variations in cell number. The results are typically expressed as ng of ferritin per mg of total cell protein.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Cellular Iron Uptake Pathways

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Fe2+ Fe²⁺ This compound->Fe2+ Ferric Citrate Ferric Citrate Fe3+ Fe³⁺ Ferric Citrate->Fe3+ DMT1 DMT1 Fe2+->DMT1 Dcytb Dcytb (Ferrireductase) Fe3+->Dcytb Integrin β3-Integrin Fe3+->Integrin Alternative Pathway Intracellular Fe2+ Fe²⁺ DMT1->Intracellular Fe2+ Dcytb->Fe2+ Reduction Integrin->Intracellular Fe2+

Caption: Cellular uptake pathways for ferrous and ferric iron.

Experimental Workflow for Caco-2 Iron Uptake Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture and differentiate for 14-21 days A->B C Prepare this compound & Ferric Citrate solutions B->C D Treat differentiated cells with iron solutions C->D E Incubate for a defined period D->E F Wash cells to remove extracellular iron E->F G Lyse cells to release intracellular contents F->G H Quantify ferritin using ELISA G->H I Quantify total protein G->I J Normalize ferritin to total protein H->J I->J

Caption: Experimental workflow for comparing iron uptake in Caco-2 cells.

References

A Comparative Guide to Ferrous Lactate and Ferric Pyrophosphate in Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common iron fortificants, ferrous lactate (B86563) and ferric pyrophosphate, used in nutritional studies and food fortification. The following sections detail their mechanisms of action, comparative bioavailability from in vitro and in vivo studies, and the experimental protocols used to derive these findings.

Overview and Mechanism of Iron Absorption

Iron bioavailability is largely dependent on its chemical form. Ferrous iron (Fe²⁺) salts, such as ferrous lactate, are generally more soluble and readily absorbed than ferric iron (Fe³⁺) compounds like ferric pyrophosphate.

This compound: As a ferrous salt, this compound readily dissolves in the acidic environment of the stomach, releasing Fe²⁺ ions.[1] These ions are then directly absorbed by the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes in the duodenum.[2]

Ferric Pyrophosphate: Being a ferric salt, ferric pyrophosphate has low solubility. For the iron to be absorbed, it must first be solubilized from the food matrix and then reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by reductases like duodenal cytochrome B (Dcytb) at the brush border of the enterocyte.[3] Subsequently, the newly formed Fe²⁺ is transported into the cell by DMT1.[3] Some studies suggest that nano-sized particles of ferric pyrophosphate can also be absorbed via endocytosis.[2]

Comparative Bioavailability Data

Direct comparative human studies between this compound and ferric pyrophosphate are limited. Therefore, this guide presents data on their relative bioavailability (RBV) compared to the highly bioavailable reference standard, ferrous sulfate (B86663).

In Vivo Human Studies

The following table summarizes the results of human clinical trials that assessed the bioavailability of ferric pyrophosphate relative to ferrous sulfate using the stable isotope incorporation technique.

Iron Compound Food Vehicle Study Population Iron Absorption (%) from Ferric Pyrophosphate Iron Absorption (%) from Ferrous Sulfate Relative Bioavailability (%) Key Findings
Ferric PyrophosphateWheat-milk infant cerealIron-deficient & non-anemic women2.03.262The addition of ascorbic acid decreased the RBV to 39%.[3]
Ferric PyrophosphateRice meal (unprocessed)Iron-deficient & non-anemic women1.711.615Demonstrates a significant negative impact of the food matrix on insoluble iron absorption.[3]
Micronized, dispersible Ferric PyrophosphateYoghurt drinkAdult women3.94.2~93Micronization and dispersion significantly improve bioavailability.[3]
Ferric PyrophosphateInstant milk drinkIron-replete children2.16.2433Lower bioavailability in iron-replete individuals.[3]
Ferrous Ammonium (B1175870) Phosphate (B84403) (FAP) vs. Ferric Pyrophosphate (FPP)Instant milk drinkYoung womenFAP: 7.4, FPP: 3.310.4FAP: 71, FPP: 32FAP was significantly better absorbed than FPP.[4]

A study comparing this compound to ferrous sulfate in fortified fish sauce found that iron absorption from this compound was significantly lower.[2] Another study in rats suggested that the iron bioavailability of ferric pyrophosphate was superior to that of ferrous fumarate.[2]

In Vitro Caco-2 Cell Studies

The Caco-2 cell model is a widely used in vitro method to predict iron bioavailability.[5] Ferritin formation in these cells is a reliable marker of iron uptake.[5]

Iron Compound Condition Ferritin Formation (ng ferritin/mg protein) Key Findings
Ferrous SulfateControlNot specifiedOften used as a reference.[1]
This compoundDigested with food matrixBioaccessibility factor of ~60% in the presence of a food matrix.[1]Encapsulation and the presence of vitamin C significantly improved bioaccessibility.[1]
Ferric PyrophosphateDigested with food matrixBioavailability can be low but is improved with micronization and encapsulation.[2]The food matrix and processing have a significant impact on bioavailability.[3]

Experimental Protocols

Human Iron Absorption Study using Stable Isotopes

This method is considered the gold standard for measuring iron bioavailability in humans.[6][7][8][9]

Objective: To determine the fractional absorption of iron from a test meal.

Methodology:

  • Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria, including age, BMI, and iron status (e.g., serum ferritin levels).[8]

  • Isotope Preparation: The iron compounds (e.g., this compound, ferric pyrophosphate, and ferrous sulfate) are labeled with different stable isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.[4]

  • Test Meal Administration: The isotopically labeled iron compounds are incorporated into a standardized meal or beverage. Subjects consume the test meal after an overnight fast.[4]

  • Blood Sampling: A baseline blood sample is collected before the test meal. A second blood sample is taken approximately 14 days later to allow for the incorporation of the absorbed iron isotopes into red blood cells.[7]

  • Sample Analysis: The isotopic enrichment of iron in the red blood cells is measured using mass spectrometry.[3]

  • Calculation of Iron Absorption: The amount of the stable isotope incorporated into the circulating erythrocytes is used to calculate the percentage of iron absorbed from the meal. The relative bioavailability of a test compound is calculated by comparing its absorption to that of a reference compound (e.g., ferrous sulfate).[3]

In Vitro Digestion and Caco-2 Cell Culture Model

This in vitro model simulates the physiological processes of digestion and absorption in the human small intestine.[10][11][12][13]

Objective: To assess the relative bioavailability of iron from different sources and under various conditions.

Methodology:

  • Caco-2 Cell Culture: Caco-2 cells are seeded onto permeable supports in a multi-well plate and cultured for approximately two weeks to allow them to differentiate into a monolayer of enterocyte-like cells.[10]

  • In Vitro Digestion: The food or iron compound is subjected to a simulated gastric and intestinal digestion process.

    • Gastric Digestion: The sample is incubated with pepsin at an acidic pH (around 2.0) to simulate stomach digestion.[10]

    • Intestinal Digestion: The pH is then raised to a neutral level (around 7.0), and a mixture of pancreatin (B1164899) and bile salts is added to simulate small intestine digestion.[10]

  • Cellular Uptake: The resulting digest is applied to the apical side of the Caco-2 cell monolayer and incubated for a set period (e.g., 2 to 24 hours).[13]

  • Cell Harvesting and Lysis: After incubation, the cells are washed to remove any unabsorbed iron and then harvested. The cells are lysed to release their contents, including ferritin.[13]

  • Ferritin and Protein Measurement: The ferritin concentration in the cell lysate is measured using an enzyme-linked immunosorbent assay (ELISA). The total protein content is also determined to normalize the ferritin values.[13]

  • Data Analysis: The ferritin-to-protein ratio (ng ferritin/mg protein) is used as an index of cellular iron uptake. This value is compared between different iron compounds and conditions to determine relative bioavailability.[13]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key biological pathways and experimental procedures discussed in this guide.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe2_Lactate This compound (Fe²⁺) DMT1 DMT1 Fe2_Lactate->DMT1 Direct Absorption Fe3_Pyro Ferric Pyrophosphate (Fe³⁺) DcytB DcytB (reductase) Fe3_Pyro->DcytB Reduction Fe2_from_Fe3 Fe²⁺ Fe2_from_Fe3->DMT1 Ferritin Ferritin (Storage) DMT1->Ferritin Storage/ Release Ferroportin Ferroportin DMT1->Ferroportin Transport Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Export & Oxidation (Hephaestin) DcytB->Fe2_from_Fe3

Figure 1: Iron Absorption Pathways.

start Start: Caco-2 Cell Seeding (2 weeks differentiation) digestion In Vitro Digestion of Iron Compound/Food start->digestion gastric 1. Gastric Phase: Pepsin, pH 2.0 digestion->gastric intestinal 2. Intestinal Phase: Pancreatin-Bile, pH 7.0 gastric->intestinal uptake Apply Digest to Caco-2 Monolayer intestinal->uptake incubation Incubate (e.g., 2-24h) uptake->incubation harvest Cell Harvest & Lysis incubation->harvest analysis Ferritin & Protein Quantification (ELISA, BCA) harvest->analysis end End: Calculate Ferritin/Protein Ratio (Iron Bioavailability Index) analysis->end

Figure 2: In Vitro Bioavailability Workflow.

Conclusion

The choice between this compound and ferric pyrophosphate for nutritional studies or food fortification depends on a balance of bioavailability, cost, and organoleptic properties. This compound, being a soluble ferrous salt, generally offers higher bioavailability. However, its reactivity can lead to undesirable sensory changes in food products.

Ferric pyrophosphate is less reactive and more suitable for a wider range of food matrices. While its inherent bioavailability is lower than that of ferrous salts, advancements in food technology, such as micronization and encapsulation, have significantly improved its absorption, making it a viable alternative in many applications. The experimental data suggests that the food matrix and the iron status of the individual play a crucial role in the bioavailability of ferric pyrophosphate.

For researchers and drug development professionals, it is imperative to consider these factors when designing studies and selecting an iron source for interventions. The detailed experimental protocols provided in this guide offer a foundation for conducting robust and comparable bioavailability studies.

References

The Clinical Efficacy of Oral Iron Supplements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, navigating the landscape of oral iron supplementation is critical for optimizing the management of iron deficiency anemia (IDA). While traditional ferrous salts have long been the standard, a growing number of formulations aim to enhance bioavailability and improve tolerability. This guide provides an objective comparison of the clinical performance of various oral iron supplements, supported by experimental data and detailed methodologies.

Iron deficiency is a global health issue, making the refinement of oral iron therapy a significant area of research.[1] An ideal oral iron supplement should not only effectively and rapidly correct anemia but also minimize the gastrointestinal side effects that frequently lead to poor patient adherence.[1][2] This guide delves into a head-to-head comparison of commonly prescribed and novel oral iron preparations, offering a clear perspective on their relative efficacy and safety profiles.

Comparative Efficacy of Oral Iron Formulations

The efficacy of an oral iron supplement is primarily determined by its ability to increase hemoglobin levels and replenish iron stores, measured by serum ferritin levels. Clinical trials have demonstrated varying degrees of effectiveness among different formulations.

Ferrous sulfate (B86663), a widely used and cost-effective option, has consistently shown efficacy in treating IDA.[3][4] However, its use is often limited by a high incidence of gastrointestinal side effects.[5][6] Newer formulations, such as iron bisglycinate and sucrosomial iron, have emerged with claims of superior bioavailability and tolerability.

Studies suggest that iron bisglycinate may lead to better absorption and a more sustained increase in ferritin levels compared to ferrous sulfate.[7][8] For instance, one study in children with IDA found that while both ferrous bisglycinate and ferrous sulfate increased hemoglobin concentrations, only the iron bisglycinate group showed a significant rise in ferritin levels.[7] Another newer formulation, sucrosomial iron, has also demonstrated a significant improvement in both hemoglobin and serum ferritin levels, potentially surpassing conventional oral iron salts in efficacy and tolerability.[9]

Iron polymaltose complex (IPC) is another alternative, with some studies suggesting comparable efficacy to ferrous sulfate in raising hemoglobin levels, but potentially with better tolerability.[10] However, other research indicates that IPC may have lower bioavailability and be less effective at replenishing iron stores compared to ferrous sulfate.[3][7] Ferrous ascorbate (B8700270) and ferrous fumarate (B1241708) are also commonly used, with studies showing their efficacy in improving anemia indices.[9][10]

The following table summarizes the quantitative data from various clinical studies, offering a comparative look at the efficacy of different oral iron formulations.

Table 1: Efficacy of Oral Iron Formulations in Clinical Trials

FormulationStudy PopulationDosage of Elemental IronDurationMean Hemoglobin (Hb) IncreaseMean Ferritin IncreaseCitation
Ferrous Sulfate Pregnant women with IDA100 mg/day8 weeks~2.0 g/dLNot specified[1]
Children with IDA5 mg/kg/day (twice daily)4 months3.0 ± 2.3 g/dLNot specified[1]
Patients with Crohn's Disease and IDA105 mg/day90 days+16.2% from baselineSignificant improvement[1]
Children with IDA5 mg/kg body weight/day28 daysSignificant increaseNo significant increase[7]
Iron Bisglycinate Children with IDA5 mg/kg body weight/day28 daysSignificant increaseSignificant increase[7]
Children with IDANot SpecifiedNot Specified3.8 g/dLSignificantly higher than ferrous sulfate[8]
Iron Polymaltose Complex (IPC) Pregnant women with IDA100 mg/day8 weeks~1.8 g/dLNot specified[1]
Adults with IDA100 or 200 mg/day12 weeksReached normal levels in 50-80% of patientsLess effective than ferrous sulfate[7]
Ferrous Ascorbate Pregnant women with IDANot Specified90 daysSignificantly higher than ferrous sulfate at day 90Not Specified[10]
Sucrosomial Iron Adults with IDANot Specified3 monthsSignificant increase to 12.20 ± 0.1 g/dLSignificant improvement[9]

Tolerability and Safety Profiles

A major challenge in oral iron therapy is the high incidence of gastrointestinal side effects, including nausea, constipation, diarrhea, and abdominal pain, which can significantly impact patient compliance.[2][11]

Ferrous sulfate is notoriously associated with these adverse events.[5][6] In contrast, newer formulations are often marketed as having improved tolerability. For example, iron bisglycinate has been shown to have fewer gastrointestinal side effects compared to ferrous sulfate.[8] Similarly, iron polymaltose complex and ferrous ascorbate are claimed to have lower gastrointestinal intolerance.[10] One study found that epigastric pain was more commonly reported in the ferrous sulfate group compared to those receiving iron polymaltose complex or ferrous ascorbate.[10] Sucrosomial iron has also been noted for its good tolerability profile.[9]

Table 2: Tolerability of Oral Iron Formulations in Clinical Trials

FormulationCommon Adverse EffectsIncidence of Key Adverse EffectsCitation
Ferrous Sulfate Epigastric pain, nausea, vomiting, constipation, diarrhea, abdominal painNausea (11%), Constipation (12%), Diarrhea (8%)[4][10]
Iron Bisglycinate DiarrheaDiarrhea noted in 11 patients (out of 54)[8]
Iron Polymaltose Complex (IPC) Epigastric pain, nausea, vomiting, constipation, diarrhea, abdominal painComparable to Ferrous Sulfate, but epigastric pain less common[10]
Ferrous Ascorbate Epigastric pain, nausea, vomiting, constipation, diarrhea, abdominal painComparable to Ferrous Sulfate and IPC[10]
Sucrosomial Iron Good tolerability profile reportedNot specified in detail[9]

Experimental Protocols and Methodologies

The interpretation of clinical trial data relies heavily on the rigor of the experimental design. A typical clinical trial comparing the efficacy and safety of oral iron formulations follows a structured protocol.

Key Components of a Comparative Clinical Trial for Oral Iron Supplements:

  • Study Design: Most commonly, a multicenter, randomized, double-blind, parallel-group study is employed to minimize bias.[1]

  • Patient Population: Inclusion criteria typically involve adults or children with a confirmed diagnosis of iron deficiency anemia, defined by specific hemoglobin and serum ferritin thresholds.[1] Exclusion criteria are established to avoid confounding factors.

  • Treatment Regimen: Patients are randomly assigned to receive one of the oral iron formulations being studied. The dosage of elemental iron and the duration of treatment are standardized across all groups.[1] Treatment periods can range from several weeks to months to assess both initial response and the repletion of iron stores.[1]

  • Efficacy and Safety Assessments:

    • Primary Efficacy Endpoint: The primary measure of efficacy is often the change in hemoglobin concentration from baseline to a predetermined time point.[1]

    • Secondary Efficacy Endpoints: These may include changes in serum ferritin, transferrin saturation, and the proportion of patients who achieve normal hemoglobin levels.[1]

    • Safety Assessments: All adverse events are meticulously recorded and monitored throughout the study.[1]

The following diagram illustrates a typical experimental workflow for a clinical trial comparing different oral iron supplements.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_analysis Data Analysis P1 Patient Recruitment P2 Inclusion/Exclusion Criteria Assessment P1->P2 P3 Informed Consent P2->P3 R1 Baseline Assessment (Hb, Ferritin, etc.) P3->R1 R2 Randomization to Treatment Arms R1->R2 T1 Group A: Oral Iron Supplement 1 R2->T1 T2 Group B: Oral Iron Supplement 2 R2->T2 T3 Group C: Placebo/Standard of Care R2->T3 F1 Monitoring for Adverse Events T1->F1 T2->F1 T3->F1 F2 Periodic Efficacy Assessments (Hb, Ferritin) F1->F2 F3 End-of-Study Assessment F2->F3 A1 Statistical Analysis of Efficacy and Safety Data F3->A1 A2 Comparison of Treatment Outcomes A1->A2

Experimental workflow for a comparative clinical trial of oral iron supplements.

Mechanisms of Iron Absorption

The bioavailability of different oral iron formulations is influenced by their chemical structure and the pathways through which they are absorbed in the gastrointestinal tract. Non-heme iron, the form found in most oral supplements, is primarily absorbed in the duodenum.[12][13]

The process begins with the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by duodenal cytochrome B (DcytB) on the surface of enterocytes.[12] Ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1).[12] Once inside the cell, iron can either be stored as ferritin or transported out of the enterocyte into the bloodstream via ferroportin.[12] The hormone hepcidin (B1576463) plays a crucial role in regulating iron absorption by controlling ferroportin activity.[5]

The following diagram illustrates the primary pathway of non-heme iron absorption.

iron_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) Fe2_lumen Ferrous Iron (Fe²⁺) Fe3->Fe2_lumen DcytB DMT1 DMT1 Fe2_lumen->DMT1 Transport Fe2_cell Ferrous Iron (Fe²⁺) DMT1->Fe2_cell Ferritin Ferritin (Storage) Fe2_cell->Ferritin Storage Ferroportin Ferroportin Fe2_cell->Ferroportin Export Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Oxidation & Binding Hepcidin Hepcidin Hepcidin->Ferroportin Inhibits

Simplified pathway of non-heme iron absorption in the duodenum.

References

A Comparative Guide to the Quantification of Ferrous Lactate: Cross-Validation of HPLC and ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For iron supplements like ferrous lactate (B86563), which is used to treat iron-deficiency anemia, precise measurement is critical to ensure safety and efficacy. This guide provides a comprehensive cross-validation of two powerful analytical techniques for the quantification of ferrous lactate: High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

This comparison is based on established methodologies for the respective analytes—the lactate component by HPLC and the elemental iron by ICP-MS. By examining the principles, experimental protocols, and performance characteristics of each method, researchers can make informed decisions about the most suitable approach for their specific analytical needs.

Principle of Each Method

High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, quantification is typically achieved by measuring the lactate anion. This is often done using a reversed-phase column with UV detection at a low wavelength (around 210 nm). The concentration of lactate is proportional to the peak area in the chromatogram. This method indirectly quantifies this compound by assuming a 1:2 stoichiometric ratio of ferrous iron to lactate.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is an elemental analysis technique capable of detecting metals and non-metals at very low concentrations. Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. For this compound, ICP-MS directly measures the total iron content. This provides a direct and highly sensitive measure of the iron concentration in a sample.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate results. Below are representative protocols for the quantification of this compound using HPLC and ICP-MS.

HPLC Method for Lactate Quantification

This protocol is based on established methods for organic acid analysis.[1][2][3]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable acidic mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a simple mobile phase, such as 5 mM sulfuric acid or a phosphate (B84403) buffer at a low pH (e.g., pH 2.5).[4]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare a series of standard solutions of lactic acid of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • The linearity of the method should be established with a correlation coefficient (R²) > 0.99.[1][5]

ICP-MS Method for Total Iron Quantification

This protocol is aligned with USP <232> and <233> guidelines for elemental impurity analysis.[6][7][8][9]

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a sample of this compound.

    • Digest the sample in a solution of high-purity nitric acid and hydrochloric acid. Microwave digestion is often employed to ensure complete dissolution.

    • Dilute the digested sample to a final volume with deionized water to bring the iron concentration into the linear range of the instrument.

  • ICP-MS Instrumental Parameters:

    • RF Power: Approximately 1550 W.

    • Carrier Gas Flow: Argon, around 0.99 L/min.

    • Collision/Reaction Cell: Use of a collision cell (e.g., with helium) or a reaction cell (e.g., with ammonia) is recommended to remove polyatomic interferences on the iron isotopes.[6][10]

    • Isotopes Monitored: ⁵⁶Fe and/or ⁵⁷Fe.

    • Internal Standard: An internal standard (e.g., Germanium, Yttrium) should be used to correct for matrix effects and instrumental drift.

  • Calibration:

    • Prepare a series of iron standard solutions of known concentrations from a certified reference material.

    • The calibration curve is generated by plotting the signal intensity against the concentration.

    • The calibration should demonstrate excellent linearity (R² > 0.999).

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics for the quantification of lactate (for HPLC) and iron (for ICP-MS). These values are representative of what can be expected from a validated method.

Table 1: HPLC Performance Characteristics for Lactate Quantification [1][2][3][4][11]

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 1.0 µg/mL
Limit of Quantification (LOQ)1.0 - 5.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Table 2: ICP-MS Performance Characteristics for Iron Quantification [6][8]

ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1.0 ng/mL (ppb)
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL (ppb)
Accuracy (% Spike Recovery)80 - 120%
Precision (% RSD)< 5%

Cross-Validation Workflow

A cross-validation study ensures that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and ICP-MS for this compound quantification.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_icpms ICP-MS Analysis cluster_comparison Data Comparison & Validation Sample This compound Sample HPLC_Prep Dissolution & Filtration Sample->HPLC_Prep ICPMS_Prep Acid Digestion Sample->ICPMS_Prep HPLC_Analysis HPLC-UV Analysis (Lactate Quantification) HPLC_Prep->HPLC_Analysis HPLC_Calc Calculate this compound (based on Lactate) HPLC_Analysis->HPLC_Calc Comparison Compare Results (Accuracy, Precision, Linearity) HPLC_Calc->Comparison ICPMS_Analysis ICP-MS Analysis (Total Iron Quantification) ICPMS_Prep->ICPMS_Analysis ICPMS_Calc Calculate this compound (based on Iron) ICPMS_Analysis->ICPMS_Calc ICPMS_Calc->Comparison Validation Method Validation Report Comparison->Validation

Caption: Workflow for the cross-validation of HPLC and ICP-MS for this compound quantification.

Conclusion

Both HPLC and ICP-MS are robust and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC offers a simpler, more accessible, and cost-effective method for routine quality control where the quantification of the lactate moiety is sufficient. It is an indirect measurement of the this compound content.

  • ICP-MS provides a direct, highly sensitive, and specific measurement of the total iron content. This makes it the preferred method for trace-level analysis, elemental impurity testing, and when a direct confirmation of the iron content is required.

A thorough cross-validation as outlined in this guide is essential to ensure the accuracy and consistency of results, regardless of the chosen method. This is particularly important in a regulated environment such as the pharmaceutical industry.

References

A Comparative Analysis of Ferrous Lactate and Ferrous Fumarate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of iron supplementation and fortification, ferrous lactate (B86563) and ferrous fumarate (B1241708) represent two key ferrous iron salts utilized in pharmaceutical and nutraceutical applications. This guide provides a detailed, side-by-side comparison of their chemical properties, bioavailability, efficacy, and safety profiles, supported by available experimental data to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of these iron salts is crucial for formulation development and predicting their behavior in physiological environments.

PropertyFerrous LactateFerrous Fumarate
Chemical Formula C₆H₁₀FeO₆C₄H₂FeO₄
Molecular Weight 233.99 g/mol 169.90 g/mol
Elemental Iron Content ~19%~33%[1]
Appearance Greenish-white crystalline powder or crystals[2][3]Reddish-orange to reddish-brown powder[4][5]
Solubility in Water Soluble[2][3]Slightly soluble[4][5][6]
Odor Slight, characteristic odor[2]Odorless[4][5]

Bioavailability and Absorption

The bioavailability of an iron supplement is a critical determinant of its efficacy. Both this compound and ferrous fumarate, being ferrous (Fe²⁺) salts, are generally more bioavailable than ferric (Fe³⁺) salts.[1] The absorption of non-heme iron primarily occurs in the duodenum and upper jejunum.[7]

While direct head-to-head clinical trials comparing the bioavailability of this compound and ferrous fumarate are limited in the available literature, studies comparing ferrous fumarate to the commonly used ferrous sulfate (B86663) have been conducted. One study in non-anemic women and children found that ferrous fumarate has a similar iron absorption to ferrous sulfate.[1] In this study, the mean iron absorption from ferrous fumarate was 17.5% in women, 7.0% in infants, and 6.3% in young children, with a relative bioavailability to ferrous sulfate of 86%, 97%, and 106%, respectively.[1]

This compound is also considered to have good bioavailability.[8] The lactate ligand may contribute to maintaining iron in a soluble and absorbable form in the gastrointestinal tract.[9]

The absorption of ferrous iron is a regulated process involving the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe2_Lactate Ferrous (Fe²⁺) Lactate DMT1 DMT1 Transporter Fe2_Lactate->DMT1 Dissociation Fe2_Fumarate Ferrous (Fe²⁺) Fumarate Fe2_Fumarate->DMT1 Dissociation Fe2_pool Intracellular Fe²⁺ Pool DMT1->Fe2_pool Transport Ferritin Ferritin (Iron Storage) Fe2_pool->Ferritin Storage Ferroportin Ferroportin Fe2_pool->Ferroportin Export Transferrin Transferrin Ferroportin->Transferrin Oxidation to Fe³⁺ & Binding

Figure 1: Simplified pathway of ferrous iron absorption.

Efficacy in Treating Iron Deficiency Anemia

The clinical efficacy of an iron supplement is determined by its ability to increase hemoglobin and ferritin levels in individuals with iron deficiency anemia.

A retrospective observational study compared the effectiveness of several oral iron salts, including ferrous fumarate.[5] After 90 days of treatment, the mean hemoglobin levels in the ferrous fumarate group increased significantly.[5] However, serum ferritin levels did not show a statistically significant increase in the ferrous fumarate group in this particular study.[5]

Another study comparing ferrous fumarate with ferrous ascorbate (B8700270) and polysaccharide iron in adults with iron deficiency anemia found that ferrous fumarate led to a mean increase in hemoglobin of 11.59 g/L and a mean increase in ferritin of 19.21 µg/L over a 12-week period.[10]

For this compound, a clinical study demonstrated its effectiveness in treating iron deficiency anemia, showing a total effective rate of 96.77% after 6 weeks of treatment, which was not statistically different from the control group treated with ferrous succinate.[4]

Table 2: Efficacy Data from Selected Studies

ParameterFerrous FumarateThis compound
Study Population Adults with iron deficiency anemia[10]Patients with iron deficiency anemia[4]
Treatment Duration 12 weeks[10]6 weeks[4]
Change in Hemoglobin Mean increase of 11.59 g/L[10]Data presented as total effective rate
Change in Ferritin Mean increase of 19.21 µg/L[10]Not reported
Overall Efficacy Significantly greater improvement compared to polysaccharide iron[10]96.77% total effective rate[4]

Safety and Side Effect Profile

Gastrointestinal side effects are a common reason for non-compliance with oral iron supplementation. These can include nausea, constipation, diarrhea, and abdominal pain.[9]

In the retrospective observational study, 30.77% of patients in the ferrous fumarate group reported gastrointestinal side effects.[5] Another study reported that adverse events occurred more frequently with ferrous fumarate compared to ferrous ascorbate and polysaccharide iron, with constipation and bloating being the most common.[10]

This compound is often perceived as having a milder gastrointestinal side effect profile compared to ferrous sulfate.[8] Common side effects associated with this compound include gastrointestinal discomfort such as nausea, vomiting, constipation, or diarrhea.[9] One clinical study concluded that this compound has mild gastrointestinal adverse reactions.[4]

Table 3: Reported Side Effects

Side Effect ProfileFerrous FumarateThis compound
Commonly Reported Nausea, constipation, bloating, abdominal discomfort[10][11]Nausea, vomiting, constipation, diarrhea, stomach cramps[9]
Incidence 30.77% of patients reported GI side effects in one study[5]Generally considered to have a milder GI side effect profile[8]

Experimental Protocols

In Vivo Bioavailability Study (Human)

A common method for assessing iron bioavailability in humans involves stable isotope studies.

G Start Recruit & Screen Participants Administer Administer Isotope-Labeled Iron Compound Start->Administer Blood_Sample Collect Blood Sample (e.g., at 14 days) Administer->Blood_Sample Analysis Measure Isotope Incorporation into Erythrocytes Blood_Sample->Analysis Calculate Calculate Iron Absorption Analysis->Calculate

Figure 2: Workflow for an in vivo iron bioavailability study.

Protocol Outline:

  • Subject Recruitment: Healthy, non-anemic subjects are recruited based on specific inclusion and exclusion criteria.

  • Isotope Labeling: The iron compounds (e.g., ferrous fumarate and a reference compound like ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).[1]

  • Administration: The labeled iron compounds are administered to the subjects, often in a carrier food or drink.[1]

  • Blood Sampling: A baseline blood sample is taken before administration, and a second blood sample is collected after a specified period (e.g., 14 days) to allow for the incorporation of the absorbed iron into red blood cells.[1]

  • Analysis: The isotopic enrichment of the blood samples is measured using techniques like mass spectrometry.

  • Calculation: The amount of iron absorbed is calculated based on the shift in the isotopic ratio and the total circulating iron.

In Vitro Iron Uptake Study (Caco-2 Cell Model)

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to predict iron bioavailability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on permeable supports Differentiate Allow cells to differentiate Culture->Differentiate Digest In vitro digestion of iron compounds Differentiate->Digest Incubate Apply digestate to apical side of cells Digest->Incubate Harvest Harvest cells after incubation period Incubate->Harvest Lyse Lyse cells Harvest->Lyse Measure Measure ferritin concentration (ELISA) Lyse->Measure

Figure 3: Workflow for a Caco-2 cell iron uptake assay.

Protocol Outline:

  • Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured until they form a confluent monolayer and differentiate.

  • In Vitro Digestion: The iron compounds are subjected to a simulated gastric and intestinal digestion to mimic the conditions in the human gut.

  • Cell Treatment: The digested samples are applied to the apical side of the differentiated Caco-2 cell monolayers.

  • Incubation: The cells are incubated for a specific period to allow for iron uptake.

  • Cell Harvesting and Lysis: After incubation, the cells are washed and harvested, followed by lysis to release intracellular components.

  • Ferritin Measurement: The concentration of ferritin, an iron storage protein, is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin formed is proportional to the amount of iron taken up by the cells.

Conclusion

Both this compound and ferrous fumarate are effective sources of iron for supplementation and fortification. Ferrous fumarate offers a higher elemental iron content, which may be advantageous in certain formulations. The available data suggests that its bioavailability is comparable to that of ferrous sulfate. This compound, while having a lower elemental iron content, is noted for its good solubility and potentially milder gastrointestinal side effect profile.

The choice between these two iron salts will depend on the specific application, desired dosage, formulation characteristics, and target population. For researchers and drug development professionals, a thorough evaluation of these factors, potentially including in-house comparative studies using the methodologies outlined, is recommended to select the optimal iron source for their product. Further direct comparative clinical trials would be beneficial to provide a more definitive differentiation of their in vivo performance.

References

A Comparative In Vivo Analysis of Heme vs. Non-Heme Iron Sources, Including Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the performance of heme and non-heme iron sources, with a particular focus on ferrous lactate (B86563) as a representative non-heme iron salt. The information presented is supported by experimental data from various studies to assist researchers and drug development professionals in making informed decisions regarding iron supplementation and fortification strategies.

Executive Summary

Iron is a critical micronutrient essential for numerous physiological processes, and its deficiency remains a global health concern. Dietary iron is available in two primary forms: heme iron, derived from animal sources, and non-heme iron, found in plant-based foods and inorganic iron salts like ferrous lactate. The bioavailability of these two iron forms differs significantly due to their distinct absorption mechanisms in the intestine. Generally, heme iron exhibits higher absorption rates (15-35%) compared to non-heme iron (2-20%).[1][2][3] This guide delves into the in vivo evidence comparing the efficacy and absorption pathways of these iron sources. While direct comparative in vivo studies between a specific heme iron source and this compound are limited, data from studies using ferrous sulfate (B86663), another common non-heme iron salt, provides valuable insights into the performance of non-heme iron.

Data Presentation: In Vivo Performance of Heme vs. Non-Heme Iron

The following table summarizes key quantitative data from in vivo studies, primarily in rat models of iron deficiency anemia, comparing a heme iron source (porcine-derived heme iron powder) with a non-heme iron source (ferrous sulfate). Ferrous sulfate is used here as a proxy for this compound due to the availability of direct comparative data with heme iron in the scientific literature. The Hemoglobin Regeneration Efficiency (HRE) is a standard measure of bioavailable iron utilization.

ParameterHeme Iron (Porcine-Derived)Non-Heme Iron (Ferrous Sulfate)Key Findings & Citations
Hemoglobin Regeneration Efficiency (HRE) Ratio 0.356 (at 12 mg iron/kg diet)0.552 (at 12 mg iron/kg diet)In this specific rat study, ferrous sulfate showed a higher HRE ratio at the same dietary concentration.[4]
0.205 (at 24 mg iron/kg diet)0.347 (at 24 mg iron/kg diet)HRE for both sources decreased with increasing iron concentration, a known physiological regulation.[4]
Relative Bioavailability (RBV) vs. Ferrous Sulfate Not Applicable100% (Reference Standard)By definition, ferrous sulfate is often used as the reference standard with an RBV of 100%.[5]
General Absorption Rate (in humans) 15% - 35%2% - 20%Heme iron is generally absorbed more efficiently and is less affected by dietary inhibitors.[1][2][3][6]
Influence of Dietary Inhibitors (e.g., phytates, polyphenols) Minimally affectedSignificantly inhibitedThe absorption of non-heme iron is more susceptible to interference from other dietary components.[6]
Regulation of Absorption Less tightly regulatedTightly regulated by the hormone hepcidinThe body has a more controlled uptake mechanism for non-heme iron to prevent overload.[7][8]

Note: The HRE data is from a study in iron-deficient rats.[4] HRE is calculated as: (Final Hemoglobin Iron - Initial Hemoglobin Iron) / Total Iron Intake.

Experimental Protocols

A standard method for in vivo assessment of iron bioavailability is the Hemoglobin Regeneration Efficiency (HRE) Bioassay in Iron-Deficient Rats .

Objective:

To determine the bioavailability of iron from different sources by measuring their ability to restore hemoglobin levels in anemic rats.

Methodology:
  • Animal Model: Weanling male Sprague-Dawley or Wistar rats are commonly used.[5][9]

  • Induction of Iron-Deficiency Anemia:

    • Rats are housed individually in stainless-steel cages to prevent iron contamination.[9]

    • For approximately 3-4 weeks, rats are fed an iron-deficient diet, such as a modified AIN-93G diet containing low iron levels (e.g., <5 mg iron/kg).[9][10][11]

    • Anemia is confirmed by measuring blood hemoglobin levels (typically < 6 g/dL).[9]

  • Repletion Phase:

    • Once anemic, rats are randomly assigned to different dietary groups.

    • Control Group: Continues on the iron-deficient diet.

    • Reference Group: Receives the iron-deficient diet supplemented with a known concentration of a standard iron source (e.g., ferrous sulfate at 12, 24, or 36 mg iron/kg diet).[5]

    • Test Groups: Receive the iron-deficient diet supplemented with the test iron sources (e.g., heme iron powder or this compound) at the same concentrations as the reference group.[12]

    • The repletion period typically lasts for 14 days.[4][9]

  • Data Collection:

    • Body weight and food intake are monitored throughout the study.[9]

    • Blood samples are collected at the beginning and end of the repletion period to measure hemoglobin concentration.[9]

  • Calculation of Hemoglobin Regeneration Efficiency (HRE):

    • Total blood volume is estimated based on body weight.

    • Total body hemoglobin iron is calculated.

    • HRE is determined using the following formula: HRE = (Final Hb Fe - Initial Hb Fe) / Total Fe Intake [4][12]

  • Calculation of Relative Bioavailability (RBV):

    • The RBV of a test iron source is calculated relative to the reference standard (ferrous sulfate): RBV (%) = (HRE of Test Source / HRE of Ferrous Sulfate) x 100 [4]

Mandatory Visualization

Signaling Pathways of Iron Absorption

Iron_Absorption_Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Heme Heme Fe3+ Non-Heme Fe³⁺ Fe2+ Non-Heme Fe²⁺ DMT1 DMT1 Fe2+->DMT1 HCP1 HCP1 Heme_pool Intracellular Heme HCP1->Heme_pool HO1 Heme Oxygenase-1 Heme_pool->HO1 Catabolism LIP Labile Iron Pool (Fe²⁺) HO1->LIP FPN Ferroportin LIP->FPN Export Dcytb Dcytb DMT1->LIP Fe3+_Tf Fe³⁺-Transferrin FPN->Fe3+_Tf Oxidation & Binding Heph Hephaestin

Caption: Distinct absorption pathways for heme and non-heme iron in the intestinal enterocyte.

Experimental Workflow for In Vivo Iron Bioavailability Study

Experimental_Workflow cluster_groups Randomized Groups start Weanling Rats depletion Iron-Deficient Diet (3-4 weeks) (e.g., AIN-93G, <5 ppm Fe) start->depletion anemia_check Anemia Confirmation (Hemoglobin < 6 g/dL) depletion->anemia_check anemia_check->depletion Not Anemic repletion Dietary Repletion (14 days) anemia_check->repletion Anemic control Control: Iron-Deficient Diet reference Reference: Diet + Ferrous Sulfate test Test: Diet + Heme Iron / this compound final_sampling Final Blood Sampling & Tissue Collection control->final_sampling reference->final_sampling test->final_sampling analysis Hemoglobin & Iron Analysis final_sampling->analysis calculation Calculate HRE & RBV analysis->calculation

Caption: Workflow for the Hemoglobin Regeneration Efficiency (HRE) bioassay in rats.

References

A Comparative Guide to Ferrous Lactate and Novel Iron Chelators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Iron-Binding Agents: From Supplementation to Overload Management

In the landscape of iron biology research and therapeutic development, a clear distinction exists between compounds designed to supplement iron and those intended to chelate and remove excess iron. This guide provides a comprehensive comparison of ferrous lactate (B86563), a widely used iron supplement, with three novel iron chelators—deferoxamine (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX)—approved for the treatment of iron overload. While their clinical applications are distinct, this document offers a comparative analysis of their iron-binding properties, mechanisms of action, and effects on cellular pathways, supported by experimental data and detailed protocols for researchers.

Quantitative Comparison of Iron-Binding Properties

The fundamental difference between ferrous lactate and the novel iron chelators lies in their affinity for iron. The stability constant (log K or log β) is a measure of the strength of the bond between a ligand and a metal ion. A higher value indicates a stronger and more stable complex.

CompoundTypeIron Binding Stoichiometry (Ligand:Iron)Stability Constant (log β) for Fe(III)Primary Application
LactateHydroxycarboxylate1:1 or 2:1~3.0[1]Iron Supplementation (enhances solubility and absorption)
Deferoxamine (DFO)Hexadentate Chelator1:1[2]~30.6[3][4]Iron Overload Treatment
Deferiprone (DFP)Bidentate Chelator3:1[5][6]~35[7]Iron Overload Treatment
Deferasirox (DFX)Tridentate Chelator2:1[8]~36.9[9][10]Iron Overload Treatment

As the data indicates, the novel iron chelators possess a dramatically higher binding affinity for ferric iron (Fe³⁺) compared to lactate. This is consistent with their therapeutic function of sequestering excess iron in the body to prevent toxicity. In contrast, the weaker binding of lactate to iron facilitates its release and absorption in the gastrointestinal tract for use in physiological processes.[1][2][3][4][5][6][7][8][9]

Mechanisms of Action and Cellular Effects

The intended applications of this compound and novel iron chelators dictate their differing mechanisms of action at the cellular level.

This compound: As an iron supplement, this compound provides a bioavailable source of ferrous iron (Fe²⁺).[9] In the acidic environment of the stomach, it dissociates into ferrous ions and lactate.[9] The ferrous ions are then absorbed in the duodenum and enter the bloodstream.[9]

Interestingly, the lactate component itself can influence iron homeostasis. Recent studies have shown that lactate can increase the expression of hepcidin (B1576463), the master regulator of iron metabolism, through the cAMP-PKA-SMAD signaling pathway.[11] Elevated hepcidin levels lead to the degradation of ferroportin, the primary iron export protein on cells, thereby reducing iron release into the circulation.

Novel Iron Chelators (DFO, DFP, DFX): These agents are designed to bind to excess systemic iron, forming stable complexes that can be excreted from the body.[2] They primarily target non-transferrin-bound iron (NTBI), a toxic form of iron that can catalyze the formation of reactive oxygen species (ROS) and cause cellular damage.[12] By chelating this labile iron pool, these drugs mitigate oxidative stress and its pathological consequences.[12]

Experimental Data and Performance Metrics

The performance of these compounds is evaluated using distinct sets of experimental assays tailored to their specific functions.

In Vitro Iron Chelation and Cytotoxicity

The iron-chelating efficacy of the novel chelators can be quantified in vitro. While this compound is not intended for this purpose, a hypothetical comparison of the lactate anion's chelating ability can be made.

CompoundIn Vitro Iron Chelation EfficacyCytotoxicity (General Observation)
LactateWeak iron-binding capacity.Generally low, as it is a natural metabolite.
Deferoxamine (DFO)Effective in chelating iron from various sources, though less effective at permeating cell membranes.[10]Low, but can be associated with side effects at high doses.
Deferiprone (DFP)Efficiently permeates cell membranes to chelate intracellular iron.[10]Can be associated with a risk of agranulocytosis and neutropenia.
Deferasirox (DFX)Effective in reducing liver iron concentration and serum ferritin.Potential for renal and hepatic toxicity.
Clinical Efficacy of Novel Iron Chelators

Clinical studies provide key data on the in vivo performance of DFO, DFP, and DFX in treating iron overload.

ChelatorKey Efficacy EndpointsReference
Deferoxamine (DFO)Significant reduction in serum ferritin and liver iron concentration (LIC). Considered a "gold standard" but requires parenteral administration.[2]
Deferiprone (DFP)Orally active and particularly effective in removing cardiac iron.[10]
Deferasirox (DFX)Orally active with once-daily dosing. Effective in reducing LIC and serum ferritin over long-term treatment.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

cluster_absorption This compound: Iron Supplementation cluster_chelation Novel Chelators: Iron Overload Treatment Ferrous_Lactate This compound Fe2 Fe²⁺ Ferrous_Lactate->Fe2 Dissociation (Stomach) Lactate_ion Lactate Ferrous_Lactate->Lactate_ion Dissociation (Stomach) Intestinal_Cell Intestinal Cell Fe2->Intestinal_Cell Absorption Bloodstream Bloodstream Intestinal_Cell->Bloodstream Transport Excess_Iron Excess Iron (NTBI) Iron_Complex Stable Iron Complex Excess_Iron->Iron_Complex Chelator DFO / DFP / DFX Chelator->Iron_Complex Chelation Excretion Excretion (Urine/Feces) Iron_Complex->Excretion

Figure 1: Conceptual overview of the distinct mechanisms of this compound and novel iron chelators.

Lactate Lactate sAC Soluble Adenylyl Cyclase (sAC) Lactate->sAC Activates cAMP cAMP sAC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates SMAD SMAD 1/5/8 PKA->SMAD Phosphorylates pSMAD p-SMAD 1/5/8 SMAD->pSMAD Hepcidin_Gene Hepcidin Gene (HAMP) pSMAD->Hepcidin_Gene Promotes Transcription Hepcidin Hepcidin Hepcidin_Gene->Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds to Degradation Degradation Ferroportin->Degradation Internalization &

Figure 2: Lactate-mediated signaling pathway for hepcidin regulation.

cluster_workflow Experimental Workflow: In Vitro Chelator Evaluation cluster_assays 5. Endpoint Assays Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Cardiomyocytes) Iron_Overload 2. Induce Iron Overload (e.g., Ferric Ammonium Citrate) Cell_Culture->Iron_Overload Chelator_Treatment 3. Treat with Chelator (DFO, DFP, DFX) Iron_Overload->Chelator_Treatment Incubation 4. Incubate (Time-course) Chelator_Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Iron_Level Intracellular Iron (Calcein-AM/Ferrozine) Incubation->Iron_Level Oxidative_Stress Oxidative Stress (TBARS, SOD) Incubation->Oxidative_Stress

Figure 3: A generalized experimental workflow for the in vitro evaluation of iron chelators.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, the following are detailed methodologies for key experiments.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to varying concentrations of the iron chelator for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Measurement of Intracellular Iron: Calcein-AM Assay

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched by binding to labile iron. An increase in fluorescence after treatment with a chelator indicates a reduction in the intracellular labile iron pool.[11]

Protocol:

  • Cell Preparation: Culture and treat cells with the iron chelator as described for the MTT assay.

  • Calcein-AM Loading: Wash the cells twice with PBS and then incubate them with 0.5 µM Calcein-AM in PBS for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess Calcein-AM.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer with excitation at 488 nm and emission at 517 nm.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to untreated controls signifies a decrease in the labile iron pool.

Assessment of Oxidative Stress: Lipid Peroxidation (TBARS) Assay

Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.[15][16]

Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates.

  • Reaction Mixture: To 100 µL of the sample, add 100 µL of 10% trichloroacetic acid (TCA) and 100 µL of 0.67% TBA.

  • Incubation: Incubate the mixture at 95°C for 60 minutes.[16]

  • Cooling and Centrifugation: Cool the samples on ice for 10 minutes and then centrifuge at 3,000 rpm for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.[15][16]

  • Data Analysis: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Gene Expression Analysis: Hepcidin qPCR

Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the expression level of the hepcidin (HAMP) gene.

Protocol:

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[4]

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers specific for the hepcidin gene and a housekeeping gene (e.g., GAPDH or β-actin).[17]

    • Hepcidin Forward Primer Example: 5'-AGAGCAGCACCACCTATCTC-3'

    • Hepcidin Reverse Primer Example: 5'-CTGCTGTTGTTGGGAACAG-3'

  • Thermal Cycling: Perform the qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the hepcidin gene using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathway Analysis: Western Blot for SMAD1/5/8 Phosphorylation

Principle: Western blotting is used to detect the phosphorylation of SMAD1/5/8 proteins, a key step in the signaling pathway that regulates hepcidin expression.

Protocol:

  • Protein Extraction: Lyse treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total SMAD1/5/8 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated SMAD1/5/8 relative to the total SMAD1/5/8.

Conclusion

The comparison between this compound and novel iron chelators highlights a fundamental principle in pharmacology: therapeutic application is dictated by molecular properties. This compound, with its modest iron-binding capacity, serves as an efficient vehicle for iron delivery in cases of deficiency. In stark contrast, the high-affinity binding of deferoxamine, deferiprone, and deferasirox is essential for their role in sequestering and removing toxic iron in overload conditions. For researchers in this field, understanding these distinct mechanisms and employing the appropriate experimental assays is paramount for the development of new and improved therapies for disorders of iron metabolism.

References

Comparative Analysis of Ferrous Lactate's Biological Value in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Biological Value of Ferrous Lactate (B86563) Compared to Ferrous Sulfate (B86663)

The selection of an appropriate iron salt for supplementation in food and pharmaceuticals is a critical decision, hinging on factors such as bioavailability, efficacy, and tolerability. This guide provides a comparative overview of ferrous lactate and the commonly used ferrous sulfate, with a focus on their relative biological value (RBV) as determined in animal models. The data presented is intended to assist researchers and drug development professionals in making informed decisions based on preclinical evidence.

Quantitative Comparison of Iron Bioavailability

Direct head-to-head studies comparing the relative biological value of this compound and ferrous sulfate in the same animal model are limited in publicly available literature. However, by synthesizing data from various studies on different iron compounds, we can construct a comparative understanding. The following table summarizes key bioavailability data for this compound and ferrous sulfate from separate animal studies. It is important to note that direct comparison between these values should be made with caution due to differences in experimental design.

Iron SourceAnimal ModelKey Bioavailability MetricResultReference Study
This compound PigletsHematological ResponseShowed significant improvement in red blood cell indices compared to a negative control. When compared to iron dextran, hemoglobin and hematocrit levels were comparable at the end of the first week.(Kotrbáček, 2001)
Ferrous Sulfate Iron-Deficient RatsRelative Bioavailability Value (RBV)Serves as the reference standard with an RBV of 100%.(Rojas-López et al., 2025)
Ferrous Sulfate Iron-Deficient RatsHemoglobin Regeneration Efficiency (HRE)HRE is dose-dependent and serves as the benchmark for calculating the RBV of other iron sources.(Swain et al., 2024)[1]

Note: The absence of a single study directly comparing this compound and ferrous sulfate necessitates the use of data from different experiments. This introduces variability due to differing methodologies, animal models, and dietary conditions. The data from the piglet study on this compound provides evidence of its biological activity but does not allow for a direct quantitative comparison with ferrous sulfate based on RBV or HRE from the rat models.

Experimental Protocols

Understanding the methodologies used to assess iron bioavailability is crucial for interpreting the results. Below are detailed protocols adapted from studies evaluating iron sources in animal models.

Hemoglobin Regeneration Efficiency (HRE) and Relative Biological Value (RBV) Assay in Rats

This protocol is a standard method for determining the bioavailability of iron sources.

  • Animal Model: Male weanling Sprague-Dawley rats are typically used.

  • Depletion Phase:

    • For a period of 4 to 5 weeks, rats are fed an iron-deficient basal diet (containing <10 mg iron/kg).

    • Hemoglobin levels are monitored weekly. The depletion phase continues until anemia is induced (hemoglobin levels typically drop to <5 g/dL).

  • Repletion Phase:

    • Anemic rats are randomly assigned to experimental groups.

    • Each group is fed a repletion diet containing a specific concentration of iron from either the test compound (e.g., this compound) or the reference standard (ferrous sulfate). Multiple dose levels are often tested.

    • A control group continues to receive the iron-deficient diet.

    • The repletion period typically lasts for 14 days.

  • Data Collection and Calculation:

    • Body weight and food intake are recorded throughout the study.

    • Hemoglobin concentrations are measured at the beginning and end of the repletion period.

    • Hemoglobin Iron (Hb-Fe) Calculation: Total body hemoglobin iron is calculated using the following formula: Hb-Fe (mg) = Body Weight (g) × 0.065 (blood volume as % of body weight) × Hemoglobin (g/dL) × 3.35 (mg of iron/g of hemoglobin)

    • Hemoglobin Regeneration Efficiency (HRE) Calculation: HRE is the percentage of ingested iron that is incorporated into hemoglobin and is calculated as: HRE = [(Final Hb-Fe) - (Initial Hb-Fe)] / Total Iron Intake (mg) × 100

    • Relative Biological Value (RBV) Calculation: The RBV of the test iron source is calculated relative to ferrous sulfate (which is assigned an RBV of 100%) using the slope-ratio assay method on the HRE data.

Experimental Workflow for Iron Bioavailability Study

G cluster_depletion Depletion Phase cluster_repletion Repletion Phase cluster_analysis Data Analysis start Weanling Rats diet_depletion Iron-Deficient Diet (~4-5 weeks) start->diet_depletion anemia Induction of Anemia (Hb < 5 g/dL) diet_depletion->anemia randomization Randomization into Treatment Groups anemia->randomization control_group Control Group (Iron-Deficient Diet) randomization->control_group test_groups Test Groups (Diets with this compound or Ferrous Sulfate at varying concentrations) randomization->test_groups repletion_period 14-Day Repletion Period control_group->repletion_period test_groups->repletion_period data_collection Measure: - Hemoglobin - Body Weight - Food Intake repletion_period->data_collection calc_hre Calculate Hemoglobin Regeneration Efficiency (HRE) data_collection->calc_hre calc_rbv Calculate Relative Biological Value (RBV) calc_hre->calc_rbv caption Experimental workflow for determining the relative biological value of iron sources. G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe2_Lactate This compound (Fe²⁺) DMT1 DMT1 Fe2_Lactate->DMT1 Fe2_Sulfate Ferrous Sulfate (Fe²⁺) Fe2_Sulfate->DMT1 Fe2_Intra Fe²⁺ (Intracellular Pool) DMT1->Fe2_Intra Ferritin Ferritin (Storage) Fe2_Intra->Ferritin Storage Ferroportin Ferroportin Fe2_Intra->Ferroportin Export Fe3_Blood Fe³⁺ Ferroportin->Fe3_Blood Oxidation Hephaestin Hephaestin Hephaestin->Ferroportin Transferrin Transferrin Fe3_Blood->Transferrin Tf_Fe3 Transferrin-Fe³⁺ Complex Transferrin->Tf_Fe3 caption Simplified pathway of non-heme iron absorption in the duodenum.

References

Safety Operating Guide

Proper Disposal of Ferrous Lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ferrous lactate (B86563) is critical for maintaining laboratory safety and ensuring environmental compliance. As a source of iron in research and pharmaceutical development, its waste must be managed responsibly. This guide provides a direct, step-by-step procedure for the safe handling and disposal of ferrous lactate in a laboratory setting. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn to prevent contact and inhalation.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A laboratory coat is mandatory to protect from spills.

  • Respiratory Protection: In case of insufficient ventilation or when handling bulk quantities that may generate dust, use a suitable respiratory mask approved by NIOSH or equivalent agencies.[2]

Handle this compound in a well-ventilated area, preferably a fume hood, to minimize the risk of inhaling dust.[2][3] Avoid generating dust during handling and disposal procedures.[2][4]

Summary of this compound Disposal Information

This table summarizes key data and recommendations for handling and disposing of this compound waste.

ParameterInformationSource
Chemical Name This compound[4][5]
CAS Number 5905-52-2[4][5]
Hazard Classification Not classified as a hazardous substance or mixture under most regulations, but should be handled with care.[3][4] May be harmful if swallowed.[6]
Primary Disposal Route Licensed professional waste disposal service.[3]
Spill Cleanup Sweep up dry material, avoid dust generation, and place in a suitable, closed container for disposal.[2][3][4][5] Do not let product enter drains.[3][4][5]
Container Requirements Use original containers or compatible, tightly closed, and clearly labeled containers marked as "Hazardous Waste".[3][4][7]
Regulatory Compliance Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2][4]

Step-by-Step Disposal Procedure

Follow these sequential steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, compatible container for all this compound waste. This includes pure, unused chemical, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials. The original product container is often a suitable choice.[4][7]

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4][6] Mixing can lead to unknown reactions and complicate the disposal process.

Step 2: Packaging and Labeling
  • Securely Seal Containers: Ensure the waste container is tightly closed at all times, except when adding waste, to prevent spills and exposure.[3][7]

  • Properly Label the Container: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • The accumulation start date.

    • An indication of the hazards (e.g., "Handle with Care," "Avoid Inhalation").

Step 3: Storage of Waste
  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[7]

  • Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated.[3][5] Keep the container away from incompatible materials, particularly strong oxidizing agents.[5]

Step 4: Final Disposal
  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[7][8] They will provide the necessary forms and procedures for collection.

  • Professional Disposal: this compound waste should be offered to a licensed disposal company or an approved waste disposal plant.[3][6] Your EHS department will manage this process.

  • Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound in the regular trash. Do not wash it down the drain, as this can lead to environmental contamination.[3][4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generation (Unused this compound, Contaminated Materials) segregate Step 1: Segregate Waste (Dedicated, Compatible Container) start->segregate improper_trash Improper Disposal (Regular Trash) start->improper_trash improper_drain Improper Disposal (Sewer/Drain) start->improper_drain package Step 2: Package & Label (Tightly Seal, Label as 'Hazardous Waste') segregate->package store Step 3: Store Securely (Cool, Dry, Ventilated SAA) package->store contact_ehs Step 4: Arrange Disposal (Contact Institutional EHS) store->contact_ehs pickup Waste Pickup by EHS or Contractor contact_ehs->pickup final_disposal Final Disposal (Licensed Facility) pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ferrous Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling ferrous lactate (B86563), including detailed operational and disposal plans to foster a secure and efficient research environment.

Essential Personal Protective Equipment (PPE)

When handling ferrous lactate, a thorough risk assessment should always be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE:

PPE CategoryMinimum RequirementRecommended for
Eye and Face Protection Safety glasses with side shieldsAll handling procedures
Chemical safety gogglesProcedures with a risk of splashing
Face shieldHandling large quantities or when there is a significant splash risk
Hand Protection Nitrile glovesGeneral laboratory use and handling of small quantities
Double gloving (nitrile)Handling highly concentrated solutions or for prolonged contact
Body Protection Laboratory coatAll handling procedures
Chemical-resistant apronHandling large quantities or when there is a significant splash risk
Respiratory Protection Not generally required in well-ventilated areasUse a NIOSH-approved N95 or higher respirator if dust is generated

Operational Plan for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

1. Preparation:

  • Ensure a well-ventilated work area. A chemical fume hood is recommended if there is a potential for dust or aerosol generation.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill control materials (e.g., absorbent pads, sand) available.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust. Minimize dust generation by handling the solid form carefully.

  • When preparing solutions, slowly add this compound to the solvent to avoid splashing.

  • Wash hands thoroughly with soap and water after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed to prevent oxidation and moisture absorption.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures Workflow

The following diagram outlines the immediate steps to take in the event of an exposure or spill.

EmergencyProcedures This compound: Emergency Response Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_spill Spill Response cluster_followup Follow-up exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact If on skin eye_contact Eye Contact exposure->eye_contact If in eyes inhalation Inhalation exposure->inhalation If inhaled ingestion Ingestion exposure->ingestion If swallowed remove_clothing Remove contaminated clothing skin_contact->remove_clothing rinse_eyes Rinse eyes with water for 15 min eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth wash_skin Wash skin with soap and water for 15 min remove_clothing->wash_skin seek_medical Seek Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure proper ventilation evacuate->ventilate absorb Cover with inert absorbent material ventilate->absorb collect Collect residue into a labeled container absorb->collect dispose_waste Dispose of waste according to plan collect->dispose_waste report_incident Report incident to supervisor seek_medical->report_incident dispose_waste->report_incident

Caption: Emergency response workflow for this compound exposure and spills.

Disposal Plan

This compound is not generally classified as hazardous waste. However, all chemical waste disposal must comply with local, state, and federal regulations.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., used gloves, absorbent pads) in a clearly labeled, sealed container. The label should include "this compound Waste" and the date of accumulation.

  • Aqueous Solutions: For small quantities of dilute solutions, check with your institution's environmental health and safety (EHS) office. Drain disposal with copious amounts of water may be permissible if the pH is between 5.5 and 9.5 and it complies with local regulations. For larger volumes or more concentrated solutions, collect in a labeled, sealed container.

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.

3. Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the collected waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.